Taurursodiol sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNVUSIMGAJFC-JUWYWQLMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-98-9, 35807-85-3 | |
| Record name | Sodium taurochenodeoxycholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tauroursodeoxycholate sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035807853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35807-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAURURSODIOL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4JLR867N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Taurursodiol Sodium in Neurodegeneration
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Taurursodiol, the taurine-conjugated form of ursodeoxycholic acid (UDCA), is a hydrophilic bile acid demonstrating significant neuroprotective properties across a spectrum of neurodegenerative diseases. This technical guide synthesizes the current understanding of taurursodiol's multifaceted mechanism of action. It primarily focuses on its roles in mitigating endoplasmic reticulum (ER) stress, preserving mitochondrial integrity and function, and attenuating neuroinflammation. This document provides an in-depth review of the key signaling pathways modulated by taurursodiol, supported by quantitative data from seminal preclinical and clinical studies. Detailed experimental protocols and workflow visualizations are included to facilitate the replication and further investigation of its therapeutic potential.
Introduction
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function.[1] A convergence of cellular pathologies, including protein misfolding, mitochondrial dysfunction, and chronic neuroinflammation, underpins the progression of these devastating disorders.[2][3] Taurursodiol (also known as Tauroursodeoxycholic acid or TUDCA) has emerged as a promising therapeutic agent due to its ability to target these fundamental pathological processes.[1][2] As a chemical chaperone, taurursodiol aids in proper protein folding, thereby alleviating the burden on the endoplasmic reticulum. Its action extends to the powerhouse of the cell, the mitochondrion, where it inhibits key steps in the apoptotic cascade. Furthermore, it exerts potent anti-inflammatory effects within the central nervous system.
This guide will dissect these core mechanisms, presenting the molecular pathways, supporting quantitative evidence, and the experimental frameworks used to elucidate taurursodiol's neuroprotective effects.
Core Mechanisms of Action
Taurursodiol's neuroprotective efficacy stems from its ability to intervene in three critical pathways implicated in neurodegeneration: ER stress, mitochondrial dysfunction, and neuroinflammation.
Attenuation of Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein synthesis and folding. In neurodegenerative diseases, the accumulation of misfolded proteins triggers a state of chronic ER stress, activating the Unfolded Protein Response (UPR). While initially a protective mechanism, prolonged UPR activation leads to apoptosis. Taurursodiol acts as a chemical chaperone, enhancing the protein-folding capacity of the ER and mitigating the UPR.
Key Molecular Targets:
-
Glucose-Regulated Protein 78 (GRP78/BiP): Taurursodiol has been shown to prevent the upregulation of this key ER stress marker.
-
PKR-like Endoplasmic Reticulum Kinase (PERK): It diminishes the phosphorylation of PERK, a key initiator of the UPR.
-
C/EBP Homologous Protein (CHOP): By inhibiting the UPR, taurursodiol prevents the expression of the pro-apoptotic transcription factor CHOP.
-
Caspase-12: It inhibits the activation of caspase-12, an ER-resident caspase that is specifically activated during ER stress-mediated apoptosis.
Taurursodiol's Intervention in the ER Stress Pathway.
Mitochondrial Protection and Anti-Apoptotic Effects
Mitochondrial dysfunction is a central feature of neurodegeneration, leading to energy failure, oxidative stress, and the initiation of apoptosis. Taurursodiol protects mitochondria by inhibiting the mitochondrial pathway of cell death.
Key Molecular Targets:
-
Bax Translocation: Taurursodiol prevents the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane, a critical step in initiating apoptosis.
-
Cytochrome c Release: By stabilizing the mitochondrial membrane and inhibiting Bax, it prevents the release of cytochrome c into the cytosol.
-
Caspase Activation: The inhibition of cytochrome c release prevents the subsequent activation of downstream executioner caspases, such as caspase-3 and -9.
-
Reactive Oxygen Species (ROS): Taurursodiol has been shown to mitigate the production of ROS, reducing oxidative damage to mitochondria and other cellular components.
// Draw the edge from Cytochrome c to Apoptosome formation across subgraphs CytC_Mito -> Apoptosome [lhead=cluster_Cytosol, ltail=cluster_Mitochondrion, label="Released"]; Apoptosome -> Caspases; Caspases -> Apoptosis;
TUDCA -> Bax_Cyto [label="Inhibits\nTranslocation", style=dashed, color="#34A853", arrowhead=T, dir=back];
{rank=same; Bax_Cyto; TUDCA;} }
Taurursodiol's Inhibition of the Mitochondrial Apoptotic Pathway.
Anti-Neuroinflammatory Effects
Chronic activation of microglia and astrocytes contributes to a persistent neuroinflammatory state that exacerbates neuronal damage. Taurursodiol modulates glial cell activity, shifting them from a pro-inflammatory to a more neuroprotective phenotype.
Key Molecular Targets:
-
NF-κB Pathway: Taurursodiol can inhibit the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.
-
Cytokine Production: It reduces the production of pro-inflammatory cytokines.
-
Nitric Oxide (NO) Production: In vitro studies have shown that taurursodiol pretreatment decreases the production of nitrites, an indicator of NO, in activated glial cells.
-
Microglial Migration: Taurursodiol has been found to decrease in vitro microglial migration, potentially by inhibiting the expression of chemoattractants like MCP-1.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating the efficacy of taurursodiol and its combination with sodium phenylbutyrate.
Table 1: Preclinical Efficacy of Taurursodiol
| Model System | Pathological Insult | Outcome Measure | Taurursodiol Effect | Reference |
| Rat Pancreatic Acini | Cholecystokinin-8 | Intracellular Trypsin Activation | ~50% reduction | |
| Cultured Retinal Neural Cells | High Glucose | Cell Death | Notably reduced | |
| Rat Microglial & Astrocyte Cultures | Pro-inflammatory stimuli (LPS/IFN-γ) | Nitrite Production | Significant decrease | |
| Human Neuroblastoma SH-SY5Y Cells | CCCP (Mitochondrial Uncoupler) | ROS Generation | Significant prevention | |
| Primary Cultured Rat DRG Neurons | Tunicamycin (ER Stress Inducer) | Apoptosis (TUNEL+ cells) | Markedly suppressed |
Table 2: Clinical Efficacy of Sodium Phenylbutyrate and Taurursodiol (CENTAUR Trial - ALS)
| Outcome Measure | Placebo Group | PB-TURSO Group | Difference/Result | p-value | Reference |
| Primary Outcome | |||||
| ALSFRS-R Slope (points/month) | -1.66 | -1.24 | 0.42 | 0.03 | |
| Survival Analysis | |||||
| Median Overall Survival | 18.5 months | 25.0 months | 6.5-month longer survival | 0.023 | |
| Hazard Ratio for Death | - | - | 0.56 (95% CI: 0.34-0.92) | 0.023 | |
| Biomarker Analysis | |||||
| Plasma YKL-40 (at 24 wks) | - | ~20% decrease vs. Placebo | - | 0.008 | |
| Plasma CRP (at 24 wks) | - | ~30% decrease vs. Placebo | - | 0.048 |
Table 3: Exploratory Biomarker Analysis (PEGASUS Trial - Alzheimer's Disease)
| CSF Biomarker | Change in PB-TURSO Group | Between-Group Difference vs. Placebo | Reference |
| Phosphorylated tau-181 (p-tau181) | Reduction | Significant | |
| Total tau | Reduction | Significant | |
| Neurogranin (Synaptic) | Reduction | Significant | |
| FABP3 (Neuronal Degeneration) | Reduction | Significant | |
| YKL-40 (Gliosis) | Reduction | Significant | |
| Aβ42/40 ratio | - | Significant |
Detailed Experimental Protocols
The following are representative protocols for key in vitro experiments used to characterize the mechanism of action of taurursodiol.
In Vitro Neuroprotection and ER Stress Assay
Objective: To assess the protective effect of taurursodiol against ER stress-induced apoptosis in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., human neuroblastoma SH-SY5Y or primary dorsal root ganglion neurons).
-
Cell culture medium and supplements.
-
Taurursodiol sodium salt (TUDCA).
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin).
-
Cell viability reagent (e.g., CellTiter-Blue™, MTT).
-
Apoptosis detection kit (e.g., TUNEL staining kit).
-
Reagents for Western Blotting (lysis buffer, primary/secondary antibodies for GRP78, CHOP, cleaved Caspase-12, and a loading control like β-actin).
Procedure:
-
Cell Culture: Plate neuronal cells at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of TUDCA (e.g., 50-250 µM) for a specified duration (e.g., 2-4 hours).
-
Induction of ER Stress: Add the ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the media and co-incubate for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a fluorescent or colorimetric assay according to the manufacturer's instructions.
-
Apoptosis Detection (TUNEL Staining): Fix cells and perform TUNEL staining to quantify apoptotic cells via fluorescence microscopy.
-
Protein Expression Analysis (Western Blot):
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GRP78, CHOP, and cleaved Caspase-12, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using chemiluminescence and quantify band density, normalizing to the loading control.
-
Mitochondrial Function and Apoptosis Assay
Objective: To determine if taurursodiol prevents mitochondrial membrane perturbation and subsequent apoptotic events.
Materials:
-
Isolated mitochondria from rat liver or cultured cells.
-
Recombinant Bax protein.
-
This compound salt (TUDCA).
-
Mitochondrial buffer.
-
Reagents for Western Blotting (antibodies for Cytochrome c).
-
Cytosolic extracts for caspase activation assays.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue or cultured cells using differential centrifugation.
-
Bax-Induced Cytochrome c Release:
-
Incubate isolated mitochondria in buffer.
-
Add recombinant Bax protein to induce cytochrome c release.
-
In a parallel experimental group, co-incubate mitochondria with Bax and TUDCA.
-
After incubation, centrifuge to pellet the mitochondria.
-
Collect the supernatant and analyze for the presence of cytochrome c by Western Blot.
-
-
Caspase Activation in Cytosolic Extracts:
-
Add the supernatant from the previous step (containing or lacking released mitochondrial factors) to cytosolic extracts.
-
Incubate to allow for caspase processing.
-
Analyze for the cleavage of pro-caspases (e.g., pro-caspase-3) into their active forms by Western Blot.
-
Experimental and Logical Workflows
A representative workflow for preclinical evaluation of Taurursodiol.
Conclusion and Future Directions
This compound demonstrates robust neuroprotective effects through a multi-targeted mechanism of action. By concurrently alleviating ER stress, stabilizing mitochondrial function to prevent apoptosis, and suppressing key neuroinflammatory pathways, it addresses several core pathological features of neurodegenerative diseases. Quantitative data from both preclinical models and human clinical trials, particularly in ALS, provide compelling evidence of its therapeutic potential. The combination of taurursodiol with sodium phenylbutyrate appears to target both mitochondrial and ER stress pathways simultaneously, potentially offering a synergistic benefit.
Future research should focus on further delineating the downstream targets of taurursodiol within these pathways and exploring its efficacy in a broader range of neurodegenerative conditions. Long-term clinical studies are essential to fully establish its disease-modifying effects. The development of biomarkers that correlate with taurursodiol's engagement of its molecular targets will be critical for optimizing its clinical application and for patient stratification in future trials.
References
The Therapeutic Potential of Taurursodiol: A Technical Guide for Researchers
An In-depth Analysis of Preclinical Mechanisms and Clinical Outcomes in Neurodegenerative Disease
Introduction
Taurursodiol, also known as tauroursodeoxycholic acid (TUDCA), is the taurine-conjugated form of ursodeoxycholic acid (UDCA), a hydrophilic bile acid produced endogenously in the liver.[1][2] While traditionally used for cholestatic liver diseases, taurursodiol has garnered significant scientific interest for its neuroprotective properties, positioning it as a candidate for treating neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS).[2][3][4] Its ability to cross the blood-brain barrier and modulate fundamental cellular stress pathways has been the cornerstone of its therapeutic rationale.
This technical guide provides a comprehensive overview of the therapeutic potential of taurursodiol, focusing on its mechanism of action, preclinical evidence, and a critical analysis of its clinical development. The document synthesizes quantitative data from key clinical trials and details relevant experimental protocols to serve as a resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Core Pathways of Neurodegeneration
The neuroprotective effects of taurursodiol are primarily attributed to its ability to mitigate cellular stress by targeting two critical organelles: the mitochondria and the endoplasmic reticulum (ER). Dysfunction in these organelles and the communication between them are implicated in the pathogenesis of ALS and other neurodegenerative diseases.
1.1 Mitochondrial Protection
Mitochondrial dysfunction is a key feature of neurodegeneration, leading to energy failure, oxidative stress, and the activation of apoptotic cell death pathways. Taurursodiol exerts its protective effects on mitochondria through several mechanisms:
-
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of high calcium or oxidative stress, leads to the dissipation of the mitochondrial membrane potential, cytochrome c release, and subsequent cell death. Taurursodiol has been shown to inhibit mPTP opening, preserving mitochondrial integrity.
-
Modulation of Apoptotic Pathways: Taurursodiol can directly interfere with the apoptotic cascade. It has been shown to incorporate into mitochondrial membranes, preventing the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical step in initiating programmed cell death.
1.2 Endoplasmic Reticulum Stress Attenuation
The ER is crucial for protein folding and calcium homeostasis. The accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases, triggers the Unfolded Protein Response (UPR), which can lead to apoptosis if the stress is prolonged. Taurursodiol acts as a chemical chaperone, helping to maintain protein stability and proper folding, thereby reducing ER stress.
1.3 Synergistic Action and ER-Mitochondria Crosstalk
Taurursodiol was most prominently investigated in combination with sodium phenylbutyrate (a pan-histone deacetylase inhibitor that also reduces ER stress) under the designation AMX0035 (Relyvrio/Albrioza). The rationale for this combination was to simultaneously and synergistically target both mitochondrial and ER stress pathways. These organelles are physically and functionally linked at sites called mitochondria-associated membranes (MAMs), which are crucial for processes like calcium signaling. Pathological alterations in this ER-mitochondria crosstalk are increasingly recognized as central to ALS pathogenesis.
Preclinical Evidence
The therapeutic hypothesis for taurursodiol is supported by extensive preclinical research in various in vitro and in vivo models of neurodegeneration. In models of ALS, taurursodiol has been shown to exert neuroprotective effects in motor neuron-neuroblastoma hybrid cells expressing mutant superoxide dismutase 1 (SOD1). Furthermore, it demonstrated the ability to increase neurite outgrowth in a murine model of ALS. Studies in models of Alzheimer's, Parkinson's, and Huntington's diseases have similarly reported anti-apoptotic and neuroprotective roles.
Experimental Protocol: Mitochondrial Permeability Transition Pore (mPTP) Assay
A key method to evaluate the mitochondrial activity of taurursodiol is the mPTP assay, which directly measures pore opening. The following protocol is based on the calcein-cobalt quenching technique.
-
Cell Preparation: Culture cells (e.g., Jurkat) to a density of 1x10^6 cells/mL. Prepare four aliquots of the cell suspension in a suitable buffer (e.g., HBSS with Ca2+).
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Calcein AM by dissolving it in DMSO.
-
Create a 2 µM working solution by diluting the stock 1:500 in buffer.
-
CoCl2 (Cobalt Chloride) is used as a cytosolic quencher.
-
Ionomycin is used as a positive control to induce Ca2+ overload and force mPTP opening.
-
-
Staining and Quenching:
-
Tube 1 (Unstained Control): No treatment. Used to set baseline fluorescence on the flow cytometer.
-
Tube 2 (Total Cell Fluorescence): Add the 2 µM Calcein AM working solution. This stains both the cytoplasm and mitochondria.
-
Tube 3 (Mitochondrial Fluorescence): Add Calcein AM and CoCl2. The CoCl2 quenches the fluorescence of calcein in the cytoplasm, isolating the signal from the mitochondria.
-
Tube 4 (Positive Control for mPTP Opening): Add Calcein AM, CoCl2, and Ionomycin. Ionomycin induces mPTP opening, causing the mitochondrial calcein to leak out and be quenched by the cytosolic CoCl2, resulting in the lowest fluorescence signal.
-
-
Incubation: Incubate all tubes at 37°C for 15-30 minutes, protected from light.
-
Data Acquisition: Analyze the samples using a flow cytometer with a 488 nm excitation laser. The difference in fluorescence intensity between Tube 3 (mitochondria only) and Tube 4 (pore opening) indicates the extent of mPTP activation. Test compounds like taurursodiol can be added to assess their ability to prevent the ionomycin-induced fluorescence drop.
Clinical Development in Amyotrophic Lateral Sclerosis (ALS)
The clinical investigation of taurursodiol in ALS has followed two main paths: as a monotherapy and as part of the AMX0035 combination therapy. While early-phase trials showed promise, subsequent large-scale confirmatory trials have been unable to demonstrate efficacy, leading to a significant re-evaluation of its therapeutic potential.
Taurursodiol as a Monotherapy
Early Phase II studies suggested that taurursodiol was safe and could slow disease progression. A double-blind, placebo-controlled study (NCT00877604) found that taurursodiol, as an add-on to the standard-of-care drug riluzole, was well-tolerated and significantly slowed the rate of functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). Responders, defined as patients with a ≥15% reduction in the ALSFRS-R slope decline, were significantly higher in the taurursodiol group (87%) compared to placebo (43%).
These encouraging results led to a large, multicenter Phase III trial (TUDCA-ALS; NCT03800524). However, in March 2024, top-line results indicated that the study failed to meet its primary endpoint. After 18 months, there was no significant difference in the change from baseline in ALSFRS-R scores between the taurursodiol and placebo groups. Secondary endpoints, including survival time and changes in biomarkers like neurofilament light protein, also showed no significant differences.
| Table 1: Clinical Trial Efficacy Results for Taurursodiol Monotherapy in ALS | | :--- | :--- | :--- | | Trial Identifier | NCT00877604 (Phase II) | NCT03800524 (Phase III) | | Participants | 34 | 337 | | Treatment Duration | 54 weeks | 18 months | | Primary Endpoint | Proportion of Responders (≥15% reduction in ALSFRS-R slope decline) | Change from baseline in ALSFRS-R total score at 18 months | | Primary Outcome | Statistically Significant 87% responders (TUDCA) vs. 43% (Placebo), p=0.021 | Not Met No significant difference between TUDCA and placebo | | Key Secondary Outcomes | Slower deterioration of function | No significant difference in survival or biomarkers |
Combination Therapy (AMX0035) with Sodium Phenylbutyrate
The combination of taurursodiol and sodium phenylbutyrate (AMX0035) was evaluated in the CENTAUR trial, a Phase II study that produced positive results.
The CENTAUR trial met its primary endpoint, showing a statistically significant slowing in the rate of functional decline. This led to regulatory approvals in the U.S. and Canada. However, the confirmatory Phase III PHOENIX trial, a larger and longer study, failed to replicate these findings. The PHOENIX trial did not meet its primary endpoint, showing no significant difference in ALSFRS-R change from baseline at 48 weeks, nor did it meet any secondary endpoints. Following these results, the drug was voluntarily withdrawn from the market in April 2024.
| Table 2: Clinical Trial Efficacy Results for Combination Therapy (AMX0035) in ALS | | :--- | :--- | :--- | | Trial Identifier | CENTAUR (Phase II) | PHOENIX (Phase III) | | Participants | 137 | 664 | | Treatment Duration | 24 weeks | 48 weeks | | Primary Endpoint | Rate of decline in ALSFRS-R total score | Change from baseline in ALSFRS-R total score | | Primary Outcome | Met -1.24 points/month (AMX0035) vs. -1.66 points/month (Placebo); Difference: 0.42, p=0.03 | Not Met No significant difference between AMX0035 and placebo, p=0.667 | | Survival Outcome | Median survival 6.5 months longer with AMX0035 vs. Placebo (post-hoc) | No significant difference observed |
Other Investigational Areas
The mechanism of taurursodiol and sodium phenylbutyrate is relevant to other neurodegenerative diseases characterized by protein misfolding and cellular stress. The combination was studied in Alzheimer's disease in the Phase IIa PEGASUS trial. While the trial did not meet its primary clinical efficacy outcomes, exploratory analysis of cerebrospinal fluid (CSF) biomarkers showed reductions in phosphorylated tau (p-tau181) and total tau, as well as markers of neurodegeneration and neuroinflammation (YKL-40), suggesting target engagement.
Synthesis and Future Outlook
The trajectory of taurursodiol in ALS presents a challenging case study in drug development. Both as a monotherapy and as part of a combination agent, it demonstrated a strong preclinical rationale and promising Phase II results, only to fail in larger, more definitive Phase III confirmatory trials.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Tauro-Urso-Deoxycholic Acid Trials in Amyotrophic Lateral Sclerosis: What is Achieved and What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on Sodium Taurursodiol for Amyotrophic Lateral Sclerosis (ALS) Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. The complex pathophysiology, involving mitochondrial dysfunction and endoplasmic reticulum (ER) stress, has made therapeutic development challenging. This guide provides a comprehensive technical overview of sodium taurursodiol (a sodium salt of tauroursodeoxycholic acid, TUDCA), a key component of the combination therapy AMX0035 (co-formulated with sodium phenylbutyrate), which has been extensively studied for its potential to treat ALS. This document details the proposed mechanisms of action, summarizes key preclinical and clinical trial data, provides detailed experimental protocols, and visualizes the core signaling pathways. While initial clinical findings were promising, subsequent larger trials did not meet their primary endpoints, leading to the voluntary market withdrawal of the therapy. This guide serves as a scientific resource on the research conducted, offering valuable insights for future drug development endeavors in neurodegenerative diseases.
Mechanism of Action
AMX0035 was developed to synergistically target two distinct and critical pathways in ALS pathogenesis: mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[1] Taurursodiol is the primary component addressing mitochondrial impairment, while sodium phenylbutyrate acts as a chemical chaperone to alleviate ER stress.[2][3]
Taurursodiol and Mitochondrial Protection
Mitochondrial dysfunction is a central feature of ALS, leading to energy failure, oxidative stress, and the activation of apoptotic cell death pathways.[4] Taurursodiol is a hydrophilic bile acid proposed to exert its neuroprotective effects by stabilizing the mitochondrial membrane and inhibiting key steps in the apoptotic cascade.[5]
A critical event in apoptosis is the translocation of the pro-apoptotic protein BAX from the cytosol to the mitochondrial outer membrane. This leads to membrane permeabilization, the release of cytochrome c, and subsequent activation of caspases, culminating in cell death. Preclinical studies suggest that taurursodiol intervenes in this pathway by preventing BAX translocation, thereby preserving mitochondrial integrity and inhibiting downstream apoptotic signaling.
Sodium Phenylbutyrate and Endoplasmic Reticulum Stress
The accumulation of misfolded proteins in the ER is a hallmark of ALS, triggering a cellular stress response known as the Unfolded Protein Response (UPR). While initially protective, chronic UPR activation can lead to apoptosis. The UPR is mediated by three main sensors: PERK, IRE1, and ATF6. In ALS, evidence points to the activation of these pathways.
Sodium phenylbutyrate is thought to function as a chemical chaperone, aiding in the proper folding of proteins and thereby reducing the load of misfolded proteins in the ER. This action helps to alleviate ER stress and downregulate the pro-apoptotic branches of the UPR. Specifically, by reducing ER stress, sodium phenylbutyrate can decrease the activation of the PERK pathway, which leads to the phosphorylation of eIF2α and subsequent translation of ATF4 and the pro-apoptotic factor CHOP. Evidence also suggests it can modulate the IRE1 and ATF6 pathways.
Preclinical Research Data
The therapeutic hypothesis for AMX0035 was built on preclinical studies in cellular and animal models of ALS. These studies demonstrated that the individual components had neuroprotective effects and that their combination was synergistic.
In Vitro Models (Motor Neuron Cell Lines)
Studies in neuronal cell lines, such as the NSC-34 motor neuron-like cell line expressing mutant SOD1 (a common model for ALS), are crucial for initial efficacy screening and mechanism-of-action studies.
Table 1: Summary of Representative In Vitro Quantitative Data
| Model System | Treatment | Endpoint Assessed | Key Quantitative Result | Reference |
|---|---|---|---|---|
| NSC-34 cells expressing mutant SOD1 | Taurursodiol | Cell Viability (MTT Assay) | Increased motor neuron survival under stress conditions. | |
| Human neuroblastoma cells (SK-N-SH) | Sodium Phenylbutyrate | ER Stress Markers (Western Blot) | Alleviated tunicamycin-induced ER stress. |
| Cellular Models | AMX0035 | Neuronal Cell Death | Synergistically prevented nerve cell death and neurotoxic inflammation. | |
In Vivo Models (SOD1 G93A Mouse Model)
The SOD1 G93A transgenic mouse is the most widely used animal model for ALS research, recapitulating key features of the human disease, including progressive motor neuron loss and muscle weakness.
Table 2: Summary of Representative In Vivo Quantitative Data (SOD1 G93A Mouse Model)
| Treatment | Primary Outcome | Key Quantitative Result | Reference |
|---|---|---|---|
| Sodium Phenylbutyrate | Survival Extension | Significantly extended survival. | |
| AMX0035 | Motor Function | Evaluation in the G93A SOD1 mouse model was proposed. | |
| Various Compounds | Lifespan | Average lifespan of control SOD1 G93A mice is ~134 days. |
| Various Compounds | Onset of Paresis | Hindlimb deficits are the earliest neurological sign. | |
Clinical Research Data
The clinical development of AMX0035 for ALS centered on two pivotal studies: the Phase 2 CENTAUR trial and the Phase 3 PHOENIX trial.
Phase 2 CENTAUR Trial
The CENTAUR trial was a multicenter, randomized, double-blind, placebo-controlled study that provided the initial evidence for the efficacy and safety of AMX0035 in people with ALS.
Table 3: CENTAUR Trial - Primary and Survival Outcomes
| Outcome Measure | AMX0035 Group | Placebo Group | Difference / Hazard Ratio (95% CI) | P-value | Reference |
|---|---|---|---|---|---|
| Primary Endpoint | |||||
| ALSFRS-R Slope (points/month) | -1.24 | -1.66 | 0.42 (0.03 to 0.81) | 0.03 | |
| Long-Term Survival (Post-Hoc) |
| Median Overall Survival (months) | 25.0 | 18.5 | HR: 0.56 (0.34 to 0.92) | 0.023 | |
Phase 3 PHOENIX Trial
The PHOENIX trial was a larger, global, 48-week study designed to confirm the findings of the CENTAUR trial. However, the trial did not meet its primary or secondary endpoints.
Table 4: PHOENIX Trial - Primary Outcome
| Outcome Measure | AMX0035 Group | Placebo Group | Statistical Finding | P-value | Reference |
|---|---|---|---|---|---|
| Primary Endpoint |
| Change in ALSFRS-R at Week 48 | No significant difference | No significant difference | Did not meet primary endpoint | 0.667 | |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of taurursodiol and sodium phenylbutyrate in ALS research.
In Vitro: Motor Neuron Viability (MTT Assay)
This protocol assesses the ability of a compound to protect motor neuron-like cells from a toxic insult.
Objective: To quantify the viability of NSC-34 cells expressing mutant SOD1 following treatment with taurursodiol under conditions of oxidative stress.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed NSC-34 cells stably expressing a human SOD1 mutation (e.g., G93A) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Remove the medium and replace it with fresh medium containing the desired concentrations of taurursodiol or vehicle control.
-
Stress Induction: After a pre-incubation period (e.g., 1-2 hours), introduce an oxidative stressor like hydrogen peroxide (H2O2) to the appropriate wells.
-
MTT Addition: After 24 hours of stress induction, add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, 16% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
In Vivo: Assessment in SOD1 G93A Mouse Model
This protocol outlines the assessment of a therapeutic candidate in the SOD1 G93A transgenic mouse model.
Objective: To evaluate the effect of AMX0035 on motor function, disease progression, and survival in SOD1 G93A mice.
Workflow:
Detailed Steps:
-
Animal Cohorts: Use transgenic mice expressing high copy numbers of human SOD1 with the G93A mutation. Litter-matched, gender-balanced cohorts are essential. Treatment should begin at a pre-symptomatic age (e.g., 50-60 days).
-
Drug Administration: Administer AMX0035 or vehicle control daily via oral gavage or in the diet.
-
Monitoring Disease Progression:
-
Body Weight: Record body weight weekly. Disease onset is often correlated with peak body weight, followed by a steady decline.
-
Neurological Score: Assess hindlimb function weekly using a standardized scoring system (e.g., 0 = normal, 4 = full paralysis of both hindlimbs).
-
Motor Function: Test performance on an accelerating rotarod or grip strength meter weekly to quantitatively assess motor coordination and strength.
-
-
Defining Endpoints:
-
Onset: Defined as the age at which an animal first shows signs of hindlimb paresis or reaches its peak body weight.
-
Survival (Endpoint): The primary endpoint is typically defined as the inability of a mouse to right itself within 30 seconds of being placed on its side, at which point it is euthanized. This is recorded as the lifespan.
-
-
Data Analysis: Use Kaplan-Meier curves to analyze survival data and appropriate statistical tests (e.g., ANOVA with repeated measures) for motor function and body weight data.
Mechanistic: Western Blot for ER Stress Markers
This protocol is used to detect changes in the levels of key proteins in the UPR pathway.
Objective: To determine if sodium phenylbutyrate reduces the expression of ER stress markers (e.g., p-PERK, CHOP) in a cellular model of ALS.
Detailed Steps:
-
Sample Preparation: Culture neuronal cells, treat with an ER stress inducer (e.g., tunicamycin) with or without sodium phenylbutyrate, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Lowry assay).
-
SDS-PAGE: Separate 30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for UPR markers (e.g., anti-p-PERK, anti-CHOP, anti-GRP78, anti-p-eIF2α) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band density using imaging software and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
Conclusion and Future Directions
The investigation into sodium taurursodiol, as part of AMX0035, represents a significant and well-documented effort to target fundamental disease pathologies in ALS. The initial success of the Phase 2 CENTAUR trial, which demonstrated a slowing of functional decline and a survival benefit, provided substantial hope for the ALS community. The therapeutic rationale—simultaneously targeting mitochondrial dysfunction and ER stress—remains a compelling strategy.
However, the failure of the larger Phase 3 PHOENIX trial to confirm these benefits underscores the profound challenges in translating promising Phase 2 results into Phase 3 success in ALS. This outcome highlights the complexities of ALS pathophysiology, the potential heterogeneity of the patient population, and the difficulties in identifying robust and consistently effective therapeutic targets.
Despite the market withdrawal of AMX0035, the extensive body of research provides invaluable data for the scientific community. The detailed clinical trial results, biomarker analyses, and preclinical mechanistic studies contribute to a deeper understanding of the roles of mitochondrial and ER stress in neurodegeneration. Future research should focus on refining patient selection through biomarkers, exploring alternative or more potent modulators of these pathways, and investigating combination therapies that may address the multifaceted nature of ALS more effectively. The work detailed in this guide serves as a critical foundation for these future endeavors.
References
- 1. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curealz.org [curealz.org]
Investigating Taurursodiol sodium's effect on mitochondrial dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodiol (Tauroursodeoxycholic acid, TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective properties in a variety of preclinical models of disease. Its ability to mitigate cellular stress, particularly at the level of the mitochondria and endoplasmic reticulum, has positioned it as a promising therapeutic agent for a range of conditions associated with mitochondrial dysfunction. This technical guide provides an in-depth exploration of the mechanisms by which TUDCA exerts its effects on mitochondria, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanisms of Action: Preserving Mitochondrial Integrity
TUDCA's protective effects on mitochondria are multifaceted, primarily revolving around the inhibition of apoptosis, reduction of oxidative stress, and alleviation of endoplasmic reticulum (ER) stress, all of which are interconnected with mitochondrial function.
Inhibition of the Mitochondrial Apoptotic Pathway
Mitochondria play a central role in the intrinsic apoptotic pathway. Pro-apoptotic stimuli lead to the translocation of proteins like Bax from the cytosol to the mitochondrial outer membrane, leading to the formation of pores, the release of cytochrome c, and the subsequent activation of caspases. TUDCA has been shown to directly interfere with this cascade at multiple points.
A key mechanism of TUDCA's anti-apoptotic function is its ability to inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria.[1][2] By preventing Bax insertion into the mitochondrial outer membrane, TUDCA helps maintain membrane integrity and prevents the downstream release of cytochrome c.[1][3][4] This ultimately leads to a reduction in caspase activation and apoptotic cell death.
Quantitative Data on Tauroursodiol's Effects
The following tables summarize the quantitative effects of TUDCA on key markers of mitochondrial function and apoptosis from various studies.
Table 1: Effect of TUDCA on Mitochondrial Membrane Potential (ΔΨm)
| Cell Type/Model | Stressor | TUDCA Concentration | Change in ΔΨm | Reference |
| Rat Neuronal RN33B Cells | 3-Nitropropionic acid (3-NP) | Not specified | Significant inhibition of depolarization (p < 0.01) |
Table 2: Effect of TUDCA on Reactive Oxygen Species (ROS) Production
| Cell Type/Model | Stressor | TUDCA Concentration | Change in ROS Levels | Reference |
| Rat Pancreatic Acini | Cholecystokinin (CCK-8) | Not specified | Significant reduction in CCK-8-induced ROS |
Table 3: Effect of TUDCA on ATP Levels
| Cell Type/Model | Condition | TUDCA Concentration | Change in ATP Levels | Reference |
| Mouse Neural Stem Cells | Differentiation-induced stress | Not specified | Restored ATP levels lost during differentiation (P < 0.01) | |
| MPTP model of Parkinson's Disease | MPTP | Not specified | Restored ATP levels |
Table 4: Effect of TUDCA on Bax Translocation and Cytochrome c Release
| Cell Type/Model | Stressor | TUDCA Concentration | Effect | Reference |
| Rat Hepatocytes | Ischemia-Reperfusion | 50 mg/kg (in vivo) | Inhibited Bax translocation from cytosol to mitochondria | |
| Rat Neuronal RN33B Cells | 3-Nitropropionic acid (3-NP) | Not specified | Prevented mitochondrial release of cytochrome c (p < 0.001) | |
| HepG2 Cells | Taurodeoxycholic acid (TDCA) | Not specified | Significantly inhibited the release of cytochrome c | |
| Rat Hepatocytes | Deoxycholic acid, Okadaic acid, TGF-β1 | Not specified | Prevented mitochondrial release of cytochrome c by 70-75% (P<0.001) |
Signaling Pathways Modulated by Tauroursodiol
TUDCA's influence on mitochondrial function is mediated through the modulation of several key intracellular signaling pathways.
PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. TUDCA has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad, and also inhibit the translocation of Bax to the mitochondria, thereby promoting cell survival.
TUDCA activates the PI3K/Akt pathway, inhibiting Bax translocation and apoptosis.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammatory responses and cell survival. In certain contexts of cellular stress, NF-κB activation can be pro-inflammatory and contribute to cell death. TUDCA has been shown to inhibit the activation of the NF-κB pathway. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate target genes involved in inflammation and apoptosis.
TUDCA inhibits the NF-κB pathway, reducing inflammation and apoptosis.
Unfolded Protein Response (UPR)
ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis, often through mitochondria-dependent mechanisms. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. TUDCA acts as a chemical chaperone, alleviating ER stress and modulating the UPR. It has been shown to reduce the phosphorylation of PERK and IRE1α, thereby dampening the downstream signaling that can lead to apoptosis.
TUDCA modulates the UPR by inhibiting the activation of PERK, IRE1α, and ATF6.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of TUDCA on mitochondrial dysfunction.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye is a lipophilic, cationic probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.
Materials:
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of TUDCA and/or a mitochondrial depolarizing agent (e.g., CCCP as a positive control) for the desired time period.
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 2 µM.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the 1X JC-1 staining solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with warm PBS.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or cell culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope using appropriate filters.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)
-
DMSO
-
PBS
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with TUDCA and/or a ROS-inducing agent (e.g., H₂O₂ as a positive control) for the desired duration.
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA in pre-warmed serum-free medium at a final concentration of 10-20 µM.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Washing:
-
Remove the DCFH-DA solution.
-
Wash the cells twice with warm PBS.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity immediately using a microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
Alternatively, visualize the cells under a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. An increase in fluorescence indicates an increase in ROS levels.
Measurement of Cellular ATP Levels using a Luciferase-Based Assay
Principle: This assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which results in the emission of light. The amount of light produced is directly proportional to the concentration of ATP in the sample.
Materials:
-
Luciferase-based ATP detection kit (containing luciferase, luciferin, and a lysis buffer)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate and allow them to adhere and grow.
-
Treatment: Treat the cells with TUDCA and/or a compound that affects cellular metabolism for the desired time.
-
Cell Lysis and ATP Measurement:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Normalize the ATP levels to the cell number or protein concentration.
-
Conclusion
Tauroursodiol demonstrates a robust protective effect against mitochondrial dysfunction through a combination of anti-apoptotic, anti-oxidative, and ER stress-mitigating mechanisms. Its ability to modulate key signaling pathways such as PI3K/Akt and NF-κB, and to directly interfere with the mitochondrial apoptotic machinery, underscores its therapeutic potential for a wide range of diseases characterized by mitochondrial impairment. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the promising therapeutic applications of TUDCA. Further research to elucidate the finer details of its molecular interactions will continue to refine our understanding of this potent cytoprotective agent.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile salt tauroursodeoxycholic acid modulation of Bax translocation to mitochondria protects the liver from warm ischemia-reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurursodiol Sodium and Endoplasmic Reticulum Stress Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which Taurursodiol sodium (Tauroursodeoxycholic acid, TUDCA) modulates endoplasmic reticulum (ER) stress. It details the compound's action on the Unfolded Protein Response (UPR) signaling pathways, presents quantitative data from various experimental models, and offers standardized protocols for research applications.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, or mutations leading to protein misfolding, can disrupt the ER's protein-folding capacity. This disruption leads to an accumulation of unfolded or misfolded proteins in the ER lumen, a state known as ER stress.
To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Temporarily halting protein translation to reduce the incoming protein load.
-
Upregulating the expression of ER-resident chaperones to enhance protein-folding capacity.
-
Promoting the degradation of misfolded proteins through ER-associated degradation (ERAD).
If these adaptive measures fail to resolve the stress, the UPR switches to a pro-apoptotic program to eliminate the compromised cell. The UPR is orchestrated by three primary ER-transmembrane sensors:
-
PERK (PKR-like ER kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
Under normal conditions, these sensors are kept inactive by binding to the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78 (Glucose-regulated protein 78). Upon accumulation of unfolded proteins, BiP/GRP78 preferentially binds to them, releasing the sensors and triggering their activation.
Taurursodiol (TUDCA): A Chemical Chaperone
Tauroursodiol (TUDCA) is a hydrophilic bile acid that functions as a chemical chaperone.[1][2] Its primary mechanism in combating ER stress is to facilitate proper protein folding, thereby reducing the load of unfolded proteins that triggers the UPR.[1][2] By stabilizing protein conformations and preventing aggregation, TUDCA directly addresses the root cause of ER stress, leading to the attenuation of the downstream UPR signaling cascades.[3]
Core Mechanism: TUDCA's Modulation of UPR Signaling Pathways
TUDCA alleviates ER stress by inhibiting all three major branches of the UPR. Its action as a chemical chaperone reduces the initial stress signal, preventing the sustained activation of PERK, IRE1α, and ATF6.
Attenuation of the PERK Pathway
The PERK branch of the UPR is a rapid response to ER stress. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, autophagy, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).
TUDCA has been shown to significantly suppress this pathway. Studies demonstrate that treatment with TUDCA leads to a marked decrease in the phosphorylation of both PERK and eIF2α. This inhibition prevents the downstream expression of ATF4 and subsequently reduces the induction of CHOP, thereby protecting cells from ER stress-induced apoptosis.
Inhibition of the IRE1α Pathway
IRE1α is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α oligomerizes and autophosphorylates, activating its RNase domain. The most well-characterized function of this RNase activity is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a frameshift, producing a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and ERAD.
TUDCA treatment effectively dampens this branch of the UPR. It has been observed to inhibit the phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA. By preventing the generation of XBP1s, TUDCA limits the broad transcriptional response associated with IRE1α activation.
Downregulation of the ATF6 Pathway
When released from BiP/GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This cleavage releases a cytosolic fragment, a potent transcription factor that migrates to the nucleus to activate the transcription of ER chaperones and ERAD components.
TUDCA has been reported to reduce the expression and activation of ATF6. By preventing the activation of this pathway, TUDCA contributes to the overall reduction in the ER stress response, preventing the large-scale upregulation of UPR target genes.
Visualizations of Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates the three branches of the Unfolded Protein Response and highlights the inhibitory points of action for Taurursodiol (TUDCA).
References
- 1. mdpi.com [mdpi.com]
- 2. Tauroursodeoxycholate-Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Taurursodiol Sodium in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on taurursodiol sodium, also known as Tauroursodeoxycholic acid (TUDCA), for Alzheimer's disease (AD). It details the compound's mechanism of action, summarizes key quantitative findings from animal studies, and outlines the experimental protocols used in this research.
Core Mechanisms of Action
Taurursodiol (TUDCA) is a hydrophilic bile acid that has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease.[1][2] Its therapeutic potential stems from its multifaceted mechanism of action, which targets several key pathological pathways implicated in AD.
1.1. Attenuation of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, alleviating ER stress, a condition where the accumulation of misfolded proteins disrupts cellular function.[1] This is crucial in AD, as the overproduction of amyloid-beta (Aβ) peptides can induce ER stress, leading to neuronal dysfunction and apoptosis.
1.2. Inhibition of Apoptosis: TUDCA has been shown to inhibit programmed cell death (apoptosis) through multiple pathways. It can prevent the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[3] Furthermore, TUDCA can modulate the p53-mediated apoptotic pathway.[4]
1.3. Mitochondrial Protection: TUDCA helps maintain mitochondrial integrity and function. It can prevent Aβ-induced disruption of the mitochondrial membrane, a critical event in the apoptotic cascade.
1.4. Modulation of Amyloid-β Production and Aggregation: Preclinical studies suggest that TUDCA can interfere with the production of Aβ peptides. It has been shown to downregulate the expression of Connective Tissue Growth Factor (CTGF), which in turn influences the activity of γ-secretase, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). This leads to a reduction in the generation of Aβ peptides.
1.5. Anti-inflammatory Effects: TUDCA exhibits anti-inflammatory properties by modulating the activation of glial cells (microglia and astrocytes). In animal models of neuroinflammation, TUDCA treatment reduced the production of pro-inflammatory cytokines.
1.6. Synaptic Protection: TUDCA has been shown to protect synapses from the toxic effects of Aβ. It can prevent the downregulation of synaptic proteins like postsynaptic density-95 (PSD-95) and preserve synaptic function.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by TUDCA and a typical experimental workflow in preclinical AD research.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of TUDCA in animal models of Alzheimer's disease.
Table 1: Effects of TUDCA on Amyloid-β Pathology
| Animal Model | TUDCA Dosage and Administration | Duration | Key Findings | Reference |
| APP/PS1 Mice | 0.4% TUDCA in diet | 6 months | Reduced hippocampal and prefrontal amyloid deposition. | |
| APP/PS1 Mice | 500 mg/kg, i.p., every 3 days | 3 months | Significantly decreased Aβ deposition (Aβ40 and Aβ42) in the frontal cortex and hippocampus. | |
| A7-Tg Mice | Intraperitoneal injection | ~1 month | Significantly reduced Aβ levels in the brain of high-fat diet-fed mice. |
Table 2: Effects of TUDCA on Cognitive Function
| Animal Model | TUDCA Dosage and Administration | Duration | Behavioral Test | Key Findings | Reference |
| APP/PS1 Mice | 0.4% TUDCA in diet | 6 months | Morris Water Maze, Novel Object Recognition, Contextual Fear Conditioning | Prevented spatial, recognition, and contextual memory defects. |
Table 3: Effects of TUDCA on Neuroinflammation and Synaptic Integrity
| Animal Model | TUDCA Dosage and Administration | Duration | Key Findings | Reference |
| APP/PS1 Mice | 500 mg/kg, i.p., every 3 days | 3 months | Decreased glial activation and reduced pro-inflammatory cytokine mRNA expression. | |
| APP/PS1 Mice | Not specified | Not specified | Abrogated the decrease in PSD-95 reactivity in the hippocampus. | |
| In vitro (cortical neurons) | Not specified | Not specified | Reduced downregulation of PSD-95 and increased dendritic spine number. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the cited studies.
4.1. Animal Models
-
APP/PS1 Transgenic Mice: This is a commonly used mouse model of AD that co-expresses a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop age-dependent amyloid plaques and cognitive deficits.
-
A7-Tg Mice: These mice overexpress the amyloid precursor protein in the brain and are used to study Aβ pathology, particularly in the context of metabolic challenges like a high-fat diet.
4.2. TUDCA Administration
-
Oral Administration (Dietary Supplementation): TUDCA (as a sodium salt) is mixed into the standard rodent chow at a concentration of 0.4%. This method allows for chronic, non-invasive administration over several months.
-
Intraperitoneal (i.p.) Injection: TUDCA is dissolved in a vehicle such as phosphate-buffered saline (PBS) and administered via i.p. injection. A typical dosage regimen is 500 mg/kg of body weight every 3 days.
4.3. Behavioral Assessments
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.
-
Novel Object Recognition (NOR): This test evaluates recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Contextual Fear Conditioning: This test assesses fear-associated learning and memory. Mice are placed in a specific context and receive a mild foot shock. Memory is assessed by measuring the freezing response when the mice are re-exposed to the same context.
4.4. Biochemical and Histological Analyses
-
Enzyme-Linked Immunosorbent Assay (ELISA): Brain tissue homogenates are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 peptides.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): Brain sections are stained with specific antibodies to visualize and quantify amyloid plaques, activated glial cells (microglia and astrocytes), and synaptic proteins (e.g., PSD-95).
-
Western Blotting: This technique is used to measure the levels of specific proteins, such as those involved in APP processing (e.g., BACE1, PS1), tau phosphorylation (e.g., p-Tau), and synaptic function.
-
Quantitative Polymerase Chain Reaction (qPCR): RNA is extracted from brain tissue to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).
Conclusion
Preclinical research provides a strong rationale for the therapeutic potential of this compound in Alzheimer's disease. The compound's ability to target multiple disease-relevant pathways, including ER stress, apoptosis, neuroinflammation, and amyloid pathology, makes it a promising candidate for further investigation. The quantitative data from animal models consistently demonstrate its neuroprotective effects and ability to ameliorate cognitive deficits. The detailed experimental protocols outlined in this guide provide a foundation for future studies aimed at further elucidating the mechanisms of action of TUDCA and translating these promising preclinical findings into clinical applications for the treatment of Alzheimer's disease.
References
- 1. Tauroursodeoxycholic Acid (TUDCA) And Protective Role Against Neurodegeneration – NDNR – Naturopathic Doctor News and Review [ndnr.com]
- 2. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Taurursodiol Sodium's Role in Reducing Neuronal Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA), the taurine conjugate of ursodeoxycholic acid, is an endogenous hydrophilic bile acid demonstrating significant neuroprotective properties.[1][2] A growing body of preclinical evidence has established its potent anti-apoptotic capabilities across a range of neurological disease models, including those for amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in acute injuries like stroke and spinal cord injury.[2][3][4] TUDCA mitigates neuronal cell death by targeting fundamental and interconnected apoptotic pathways, primarily by preserving mitochondrial integrity and alleviating endoplasmic reticulum (ER) stress. This guide provides an in-depth examination of the molecular mechanisms, experimental validation, and signaling pathways central to taurursodiol's function as a neuronal anti-apoptotic agent.
Core Mechanisms of Anti-Apoptotic Action
Taurursodiol exerts its neuroprotective effects by intervening at critical junctures in the two primary pathways of programmed cell death: the intrinsic (mitochondrial) pathway and the ER stress-mediated pathway.
Inhibition of the Mitochondrial Apoptosis Pathway
The mitochondrial pathway is a central regulator of apoptosis. TUDCA's primary neuroprotective mechanism involves the stabilization of the mitochondrial membrane, preventing the initiation of the apoptotic cascade.
-
Bax Translocation and Mitochondrial Permeabilization: In response to apoptotic stimuli, the pro-apoptotic protein Bax translocates from the cytosol to the outer mitochondrial membrane. TUDCA has been shown to inhibit this translocation. By preventing Bax integration into the membrane, TUDCA averts the formation of pores that lead to mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release: A direct consequence of MOMP is the release of cytochrome c from the intermembrane space into the cytosol. TUDCA effectively blocks this release, a critical step in the commitment to apoptosis. In studies involving amyloid-β (Aβ) peptide-induced neuronal toxicity, TUDCA reduced cytosolic cytochrome c levels by over 50%.
-
Caspase Activation: Once in the cytosol, cytochrome c forms the apoptosome, which activates the initiator caspase-9, leading to a cascade of effector caspase activation (e.g., caspase-3). By preventing cytochrome c release, TUDCA significantly inhibits the activation of these executioner caspases. This leads to a reduction in the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Attenuation of Endoplasmic Reticulum (ER) Stress
The ER is crucial for protein folding, and disruptions in this process lead to ER stress and the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis if the stress is prolonged or severe. TUDCA acts as a chemical chaperone, alleviating ER stress and inhibiting this cell death pathway.
-
Modulation of UPR Sensors: TUDCA has been shown to reverse the activation of the three main UPR sensors: PERK, IRE1α, and ATF6, which become activated during ER stress.
-
Inhibition of ER-Specific Caspases: A key mediator of ER stress-induced apoptosis is caspase-12. TUDCA treatment significantly reduces the expression and activation of caspase-12.
-
Downregulation of Pro-Apoptotic Factors: By mitigating ER stress, TUDCA decreases the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP) and the chaperone Bip/GRP78, both of which are induced during the UPR.
Activation of Pro-Survival Signaling Pathways
Beyond directly inhibiting apoptotic machinery, TUDCA actively promotes neuronal survival by stimulating key signaling cascades.
-
PI3K/Akt Pathway: A significant component of TUDCA's neuroprotective effect is its ability to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activated Akt (phosphorylated Akt or p-Akt) is a potent pro-survival kinase.
-
Inactivation of Pro-Apoptotic Proteins: Akt phosphorylates and inactivates several pro-apoptotic proteins. A key target is Bad, a member of the Bcl-2 family. Phosphorylation of Bad at Ser-136 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.
-
Regulation of Bcl-2 Family Proteins: TUDCA modulates the balance of the Bcl-2 family of proteins to favor survival. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thus increasing the critical Bcl-2/Bax ratio.
Quantitative Data Summary
The following tables summarize the quantitative effects of taurursodiol across various experimental models of neuronal apoptosis.
Table 1: Effect of Taurursodiol on Apoptosis and Caspase Activity
| Experimental Model | TUDCA Concentration/Dose | Outcome Measure | Result | Citation |
| Intracerebral Hemorrhage (Rat) | 100-200 mg/kg | Apoptotic Cells (TUNEL) | ≈50% decrease | |
| Intracerebral Hemorrhage (Rat) | 200 mg/kg | Apoptotic Cells (TUNEL) | >65% decrease | |
| Intracerebral Hemorrhage (Rat) | 100-200 mg/kg | Caspase Activity | 45-60% reduction | |
| 3-Nitropropionic Acid (Neuronal Cells) | Not specified | Apoptosis | ≈80% reduction | |
| Tunicamycin-induced DRG Neurons | 250 µM | Apoptotic Cells (TUNEL) | Marked suppression | |
| Aβ Peptide (Cortical Neurons) | 100 µM | Apoptosis (Hoechst) | Significant reduction | |
| Aβ Peptide (Cortical Neurons) | 100 µM | Caspase-3-like Activity | Significant inhibition | |
| Middle Cerebral Artery Occlusion (Rat) | Not specified | Apoptotic Cells (TUNEL) | Marked reduction |
Table 2: Effect of Taurursodiol on Apoptotic and ER Stress-Related Proteins
| Experimental Model | TUDCA Concentration/Dose | Protein Target | Effect | Citation |
| Intracerebral Hemorrhage (Rat) | Not specified | Bcl-2 | Maintained elevated levels | |
| Intracerebral Hemorrhage (Rat) | Not specified | Bax | No significant change in mRNA | |
| 3-Nitropropionic Acid (Neuronal Cells) | Not specified | Bax (Mitochondrial) | Significant inhibition of translocation | |
| 3-Nitropropionic Acid (Neuronal Cells) | Not specified | Cytochrome c (Cytosolic) | Prevented release | |
| Aβ Peptide (Cortical Neurons) | 100 µM | Cytochrome c (Cytosolic) | >50% reduction in release | |
| Traumatic Brain Injury (Mouse) | 500 mg/kg | Bcl-2/Bax Ratio | Significantly increased | |
| Traumatic Brain Injury (Mouse) | 500 mg/kg | Caspase-12 | Significantly decreased | |
| Traumatic Brain Injury (Mouse) | 500 mg/kg | CHOP | Significantly decreased | |
| Tunicamycin-induced DRG Neurons | 250 µM | GRP78, Cleaved Caspase-12 | Downregulation | |
| Subarachnoid Hemorrhage (Mouse) | 500 mg/kg/d x 3 days | PERK/eIF2α/ATF4/CHOP Pathway | Inhibited |
Experimental Protocols
Protocol 1: In Vitro Tunicamycin-Induced ER Stress and Apoptosis in Dorsal Root Ganglion (DRG) Neurons
-
Cell Culture: Primary DRG neurons are isolated from embryonic Sprague-Dawley rats and cultured.
-
Treatment:
-
Cells are pre-incubated with TUDCA (e.g., 250 µM) for a specified duration.
-
Tunicamycin, an ER stress inducer, is then added to the culture medium to induce apoptosis.
-
-
Apoptosis Assessment (TUNEL Staining):
-
After treatment, cells are fixed with 4% paraformaldehyde.
-
Apoptosis is detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions.
-
TUNEL-positive cells (indicating DNA fragmentation) are visualized by fluorescence microscopy and quantified to determine the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Cell lysates are collected and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against ER stress markers (GRP78, CHOP, cleaved caspase-12) and apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3).
-
Appropriate secondary antibodies are used, and protein bands are visualized and quantified.
-
-
Caspase Activity Assay:
-
DRG neurons are plated in white-walled 96-well plates.
-
Following treatment, a reagent such as Caspase-Glo® 3/7 is added to the wells.
-
Luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
Protocol 2: In Vivo Intracerebral Hemorrhage (ICH) Model in Rats
-
Animal Model: An ICH model is induced in adult male Sprague-Dawley rats via stereotaxic injection of collagenase into the striatum.
-
Treatment: TUDCA (e.g., 100-400 mg/kg body weight) or vehicle is administered intraperitoneally before or up to 6 hours after the induction of ICH.
-
Lesion Volume and Apoptosis Assessment:
-
At a predetermined time point (e.g., 2 days post-ICH), animals are euthanized, and brains are collected.
-
Brain sections are stained with cresyl violet to measure the lesion volume.
-
Adjacent sections are processed for TUNEL staining to quantify the number of apoptotic cells in the peri-hematoma region.
-
-
Biochemical Analysis:
-
Tissue from the peri-hematoma region is dissected.
-
Protein extracts are prepared for Western blot analysis to measure levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax), activated caspases, and signaling proteins (p-Akt, Akt, p-Bad).
-
Caspase activity is measured in protein extracts using a colorimetric substrate assay (e.g., with Asp-Glu-Val-Asp-pNA for caspase-3-like enzymes).
-
-
Neurological Function Assessment: Behavioral tests such as rotational asymmetry, limb placement, and stepping ability are performed to assess neurological deficits.
Signaling Pathway and Workflow Visualizations
Caption: TUDCA's intervention in the mitochondrial apoptosis pathway.
References
- 1. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by Taurursodiol and Sodium Phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurursodiol (Tauroursodeoxycholic acid, TUDCA) and sodium phenylbutybutyrate (NaPB) are two orally administered compounds that have garnered significant attention for their neuroprotective properties. Their combination, formerly developed as AMX0035, was investigated for the treatment of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. This technical guide provides a detailed overview of the cellular and molecular pathways modulated by TUDCA and NaPB, both individually and in combination. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling cascades involved.
The primary mechanism of action of the combined therapy is thought to be the synergistic targeting of two critical cellular stress pathways implicated in neuronal cell death: endoplasmic reticulum (ER) stress and mitochondrial dysfunction[1][2][3][4][5]. NaPB primarily acts as a chemical chaperone to alleviate ER stress and as a histone deacetylase (HDAC) inhibitor to modulate gene expression. TUDCA is known to stabilize mitochondrial membranes, inhibit apoptosis, and reduce ER stress. This guide will delve into the specifics of these pathways, presenting the available quantitative evidence and the experimental methods used to obtain it.
Cellular Pathways and Mechanisms of Action
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
ER stress occurs when the folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This activates a signaling network called the Unfolded Protein Response (UPR), which aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.
Sodium Phenylbutyrate (NaPB) acts as a chemical chaperone, facilitating protein folding and reducing the load of misfolded proteins in the ER. It has been shown to decrease the expression of key UPR markers. For instance, in a rat model of renal fibrosis, 4-PBA significantly reduced the protein expression of GRP78, CHOP, and ATF4. In another study, 4-PBA treatment in HEK293 cells inhibited the expression of the ATF6 pathway and related molecular chaperones.
Taurursodiol (TUDCA) also mitigates ER stress. It can activate PERK, a key UPR sensor, and reduce the expression of the pro-apoptotic UPR component CHOP.
Quantitative Data on ER Stress Modulation
| Compound | Model System | Target Protein | Change | p-value | Reference |
| 4-PBA | Rat model of renal fibrosis | GRP78 | ~50% decrease | <0.05 | |
| 4-PBA | Rat model of renal fibrosis | ATF4 | ~60% decrease | <0.05 | |
| 4-PBA | Rat model of renal fibrosis | CHOP | ~70% decrease | <0.05 | |
| 4-PBA | WT/G572R HEK293 cells | ATF6 | Significant decrease | <0.0001 | |
| 4-PBA | WT/G572R HEK293 cells | GRP78 | Significant decrease | <0.0001 | |
| 4-PBA | WT/G572R HEK293 cells | HRD1 | Significant decrease | =0.0062 | |
| TUDCA | Thapsigargin-treated cells | Spliced XBP1 mRNA | Markedly decreased | Not specified | |
| AMX0035 | MCAO rat model | ER stress pathway proteins | Downregulated | Not specified |
Signaling Pathway: ER Stress and the Unfolded Protein Response
Caption: ER Stress and the Unfolded Protein Response (UPR) pathway.
Mitochondrial Dysfunction and Apoptosis
Mitochondria are central to cellular energy metabolism and are key regulators of apoptosis. Mitochondrial dysfunction, characterized by impaired energy production, increased reactive oxygen species (ROS) generation, and loss of mitochondrial membrane potential, is a hallmark of many neurodegenerative diseases.
Taurursodiol (TUDCA) is a potent modulator of mitochondrial function and apoptosis. It has been shown to prevent mitochondrial membrane depolarization and reduce mitochondrial ROS production. TUDCA can also inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby preventing the release of cytochrome c and subsequent caspase activation.
Sodium Phenylbutyrate (NaPB) has also been shown to regulate the expression of anti-apoptotic genes.
Quantitative Data on Mitochondrial Function and Apoptosis
| Compound | Model System | Parameter | Change | p-value | Reference |
| TUDCA | Differentiating Neural Stem Cells | Mitochondrial Membrane Potential (DiOC6(3) incorporation) | Significant increase | <0.01 | |
| TUDCA | Differentiating Neural Stem Cells | Mitochondrial ROS (MitoSOX Red) | Significant decrease | <0.01 | |
| TUDCA | 3-NP-treated Neuronal Cells | Apoptosis | ~80% reduction | <0.001 | |
| TUDCA | 3-NP-treated Neuronal Cells | Mitochondrial Transmembrane Potential | Significant inhibition of decrease | <0.01 | |
| TUDCA | 3-NP-treated Neuronal Cells | Mitochondrial-associated Bax | Significant inhibition of increase | <0.01 | |
| TUDCA | H2O2-treated Cardiac H9c2 cells | mPTP opening (TMRE fluorescence) | ~50% protection at 30 µM | <0.05 | |
| AMX0035 | MCAO Rat Model | TUNEL-positive cells | Markedly reduced | <0.01 |
Signaling Pathway: Mitochondrial Apoptosis
Caption: Mitochondrial apoptosis pathway and the inhibitory effect of TUDCA.
Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory mediators, plays a crucial role in the pathogenesis of neurodegenerative diseases.
Sodium Phenylbutyrate (NaPB) has been shown to suppress neuroinflammatory responses. It can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.
AMX0035 treatment in the CENTAUR trial for ALS resulted in a significant reduction in the plasma levels of the neuroinflammatory biomarkers YKL-40 and C-reactive protein (CRP).
Quantitative Data on Neuroinflammation
| Compound | Model System | Biomarker | Change | p-value | Reference |
| AMX0035 | ALS Patients (CENTAUR trial) | Plasma YKL-40 | ~20% decrease | =0.008 | |
| AMX0035 | ALS Patients (CENTAUR trial) | Plasma CRP | ~30% decrease | =0.048 |
Signaling Pathway: NF-κB Activation in Neuroinflammation
Caption: NF-κB signaling pathway in neuroinflammation.
Histone Deacetylase (HDAC) Inhibition
Sodium Phenylbutyrate (NaPB) is a pan-HDAC inhibitor, although with weak potency (in the millimolar range). HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, NaPB promotes histone acetylation, which is associated with a more open chromatin structure and increased gene expression. This can lead to the upregulation of neuroprotective and anti-apoptotic genes.
Quantitative Data on HDAC Inhibition
| Compound | Potency (IC50) | Specificity | Reference |
| Sodium Phenylbutyrate | Millimolar range | Pan-HDAC inhibitor |
Logical Relationship: HDAC Inhibition and Gene Expression
Caption: The role of HDAC inhibition by NaPB in modulating gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of Taurursodiol and Sodium Phenylbutyrate.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the relative abundance of specific proteins (e.g., GRP78, CHOP, Bax, cleaved caspase-3) or their phosphorylated forms (e.g., p-PERK, p-eIF2α) in cell lysates following treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., SH-SY5Y, HEK293, primary neurons or microglia) to 70-80% confluency.
-
Treat cells with varying concentrations of TUDCA, NaPB, or their combination for a specified duration (e.g., 24 hours). Include an untreated control and a positive control for the pathway of interest (e.g., thapsigargin for ER stress).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-GRP78, anti-phospho-PERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
-
Experimental Workflow: Western Blot Analysis
Caption: A generalized workflow for Western Blot analysis.
Apoptosis Detection by TUNEL Assay
Objective: To detect and quantify DNA fragmentation, a hallmark of late-stage apoptosis, in cells or tissue sections.
Methodology:
-
Sample Preparation:
-
For cell culture: Grow cells on coverslips and treat as described above.
-
For tissue sections: Use paraffin-embedded or frozen tissue sections.
-
Fix samples with 4% paraformaldehyde.
-
-
Permeabilization:
-
Permeabilize cells or tissue sections with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
-
TUNEL Reaction:
-
Incubate samples with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP), according to the manufacturer's protocol of a commercial kit. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Visualization and Quantification:
-
For fluorescence detection, counterstain the nuclei with a DNA dye such as DAPI.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.
-
Quantify the apoptosis rate by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in multiple random fields.
-
Caspase-3 Activity Assay
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates from treated and control cells as described for Western Blotting, using a lysis buffer compatible with the assay.
-
-
Caspase-3 Activity Measurement:
-
Use a commercial colorimetric or fluorometric caspase-3 activity assay kit.
-
These assays are based on the cleavage of a specific caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Calculate the caspase-3 activity based on a standard curve generated with a known amount of the chromophore or fluorophore.
-
Express the results as fold change in caspase-3 activity in treated samples compared to untreated controls.
-
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To assess changes in mitochondrial membrane potential, an indicator of mitochondrial health and an early event in apoptosis.
Methodology:
-
Cell Preparation and Staining:
-
Culture and treat cells as described previously.
-
Incubate the cells with the JC-1 dye. JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.
-
-
Detection and Quantification:
-
Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.
-
The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
-
NF-κB Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB.
Methodology:
-
Cell Transfection:
-
Transfect cells (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment and Stimulation:
-
Treat the transfected cells with NaPB.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce NF-κB activation.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as fold change in NF-κB activity in stimulated and/or treated cells compared to control cells.
-
Histone Acetylation Analysis by ChIP-seq
Objective: To perform a genome-wide analysis of histone acetylation patterns following NaPB treatment.
Methodology:
-
Chromatin Immunoprecipitation (ChIP):
-
Treat cells with NaPB.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the chromatin using an antibody specific for an acetylated histone mark (e.g., acetyl-H3K9 or acetyl-H3K27).
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
-
Sequencing and Data Analysis:
-
Prepare a DNA library from the ChIP DNA and perform high-throughput sequencing (ChIP-seq).
-
Align the sequencing reads to the reference genome.
-
Identify regions of the genome that are enriched for the histone acetylation mark.
-
Analyze the distribution of these enriched regions relative to genomic features such as gene promoters and enhancers to understand the impact of NaPB on the epigenetic landscape and gene regulation.
-
Conclusion
Taurursodiol and sodium phenylbutyrate exert their neuroprotective effects through a multi-targeted mechanism that involves the modulation of several key cellular pathways. NaPB primarily mitigates ER stress and alters gene expression through HDAC inhibition, while TUDCA protects against mitochondrial dysfunction and apoptosis. Their combined action suggests a synergistic approach to combating the complex pathology of neurodegenerative diseases. This guide has provided a comprehensive overview of these pathways, supported by quantitative data from the literature and detailed experimental protocols to facilitate further research in this promising area of drug development. While the clinical development of AMX0035 for ALS has faced setbacks, the scientific rationale for targeting ER stress and mitochondrial dysfunction in neurodegeneration remains strong, and the individual and combined effects of TUDCA and NaPB continue to be an important area of investigation.
References
- 1. AMX0035 Mitigates Oligodendrocyte Apoptosis and Ameliorates Demyelination in MCAO Rats by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Taurursodiol Sodium: From Discovery to Synthesis and Therapeutic Application
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Taurursodiol, also known as tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid that has garnered significant attention in the scientific community for its therapeutic potential in a range of diseases, most notably neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Taurursodiol sodium, tailored for researchers, scientists, and professionals in drug development.
Discovery and Natural Occurrence
Taurursodiol was first identified as a major component of bear bile, which has been used for centuries in traditional Chinese medicine to treat a variety of ailments.[1] It is a taurine conjugate of ursodeoxycholic acid (UDCA).[1][2] In humans, Taurursodiol is present in only trace amounts.[3] The unique composition of bear bile, rich in this hydrophilic bile acid, is believed to contribute to the animals' ability to endure long periods of hibernation without developing gallstones and other metabolic complications. The first chemical synthesis of ursodeoxycholic acid and its taurine conjugate was achieved in Japan in 1954.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and biosynthetic methods.
Chemical Synthesis
Chemical synthesis typically starts from either ursodeoxycholic acid (UDCA) or chenodeoxycholic acid (CDCA).
Experimental Protocol: Synthesis from Ursodeoxycholic Acid
This protocol is based on the formation of a mixed anhydride followed by reaction with sodium taurinate.
-
Preparation of Sodium Taurinate Solution:
-
Dissolve taurine in demineralized water.
-
Add a stoichiometric amount of sodium hydroxide to form sodium taurinate.
-
Stir the suspension for approximately 30 minutes at a controlled temperature of around 15°C.
-
-
Formation of Mixed Anhydride:
-
In a separate reactor, suspend ursodeoxycholic acid in acetone at a temperature below 10°C.
-
Add triethylamine to the suspension under a residual vacuum and cool the mixture to below 0°C.
-
Introduce ethyl chloroformate over approximately 15 minutes while maintaining the temperature below 0°C.
-
Stir the resulting mixed anhydride solution for about 20 minutes.
-
-
Coupling Reaction:
-
Add the prepared sodium taurinate solution to the mixed anhydride solution.
-
Allow the reaction to proceed, which results in the formation of sodium taurursodiol.
-
-
Purification:
-
Add a specific amount of hydrochloric acid to the aqueous suspension of the sodium salt to precipitate impurities like unreacted taurine and sodium chloride.
-
Filter the suspension.
-
Add an organic solvent such as acetone to the filtrate to precipitate the crude Taurursodiol.
-
The crude product can be further purified by recrystallization. The purified product is washed with demineralized water and dried under a vacuum at a maximum temperature of 50°C.
-
Experimental Workflow: Chemical Synthesis
Caption: Chemical synthesis of this compound from UDCA.
Biosynthesis
More recently, biosynthetic methods have been developed as a more sustainable and environmentally friendly alternative to chemical synthesis. These methods often utilize engineered microorganisms, such as Saccharomyces cerevisiae or Escherichia coli, to convert more readily available bile acids like chenodeoxycholic acid (CDCA) into Taurursodiol.
Experimental Protocol: Enzymatic Conversion of TCDCA to TUDCA
This method uses a dual-enzyme system of 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH).
-
Enzyme Immobilization:
-
Co-immobilize 7α-HSDH and 7β-HSDH on a carrier, such as modified chitosan microspheres.
-
-
Enzymatic Reaction:
-
Prepare a solution of taurochenodeoxycholic acid (TCDCA).
-
Introduce the immobilized enzymes into the TCDCA solution.
-
The 7α-HSDH catalyzes the oxidation of TCDCA to produce tauro-7-ketolithocholic acid (T-7-KLCA).
-
The 7β-HSDH then catalyzes the reduction of T-7-KLCA to Taurursodiol (TUDCA).
-
-
Product Recovery:
-
Separate the immobilized enzymes from the reaction mixture for reuse.
-
Purify the TUDCA from the solution using standard chromatographic techniques.
-
Biosynthesis Workflow
Caption: Biosynthesis of Taurursodiol from CDCA.
Quantitative Data
Synthesis and Purification Data
| Parameter | Value | Reference |
| Chemical Synthesis Yield (Crude) | ~350 kg (from 250 kg UDCA) | |
| Chemical Synthesis Yield (Purified) | ~400 kg (wet) | |
| Purity by HPLC (Chemical Synthesis) | > 98.5% | |
| Impurities (Taurine) | < 0.2% | |
| Impurities (Ursodeoxycholic Acid) | < 0.5% | |
| Enzymatic Conversion Yield (TUDCA from TCDCA) | > 62% |
Analytical Method Validation Data (RP-HPLC)
| Parameter | Sodium Phenylbutyrate | Taurursodiol | Reference |
| Retention Time (min) | 2.276 | 2.886 | |
| %RSD | 0.9% | 0.4% | |
| %Recovery | 99.91% | 99.98% | |
| LOD (µg/mL) | 0.37 | 0.12 | |
| LOQ (µg/mL) | 1.12 | 0.35 |
Clinical Trial Data (CENTAUR Trial: Sodium Phenylbutyrate-Taurursodiol for ALS)
| Parameter | Active Drug Group | Placebo Group | p-value | Reference |
| Mean Rate of Change in ALSFRS-R Score (points/month) | -1.24 | -1.66 | 0.03 | |
| Median Overall Survival (months) | 25.0 | 18.5 | 0.023 |
Mechanism of Action: Signaling Pathways
Taurursodiol exerts its therapeutic effects through multiple signaling pathways, primarily by mitigating endoplasmic reticulum (ER) stress, protecting mitochondrial function, and inhibiting apoptosis.
Attenuation of Endoplasmic Reticulum (ER) Stress
ER stress, characterized by the accumulation of unfolded or misfolded proteins, activates the Unfolded Protein Response (UPR). The UPR is mediated by three main sensors: PERK, IRE1α, and ATF6. Taurursodiol has been shown to alleviate ER stress. It can inhibit the dissociation of the chaperone protein BiP from PERK, thereby preventing the downstream activation of eIF2α and ATF4. Furthermore, it has been demonstrated to abolish markers of ER stress, reduce calcium efflux from the ER, and inhibit the activation of caspase-12, a key mediator of ER stress-induced apoptosis.
ER Stress Signaling Pathway
References
The Impact of Tauroursodiol Sodium on Protein Folding and Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauroursodiol (commonly known as TUDCA or TURSO) is a hydrophilic bile acid that has demonstrated significant cytoprotective effects in a variety of preclinical and clinical studies. Its therapeutic potential is largely attributed to its role as a chemical chaperone, mitigating endoplasmic reticulum (ER) stress and interfering with the pathological aggregation of misfolded proteins. This technical guide provides an in-depth analysis of the molecular mechanisms by which tauroursodiol influences protein folding and aggregation, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanisms of Action
Tauroursodiol's primary impact on protein homeostasis stems from its ability to act as a chemical chaperone, thereby alleviating ER stress and inhibiting apoptosis. The accumulation of unfolded or misfolded proteins in the ER triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic ER stress can lead to apoptosis. TUDCA intervenes in these processes through several key mechanisms.
Attenuation of Endoplasmic Reticulum (ER) Stress
TUDCA has been shown to reduce the levels of key ER stress markers. The accumulation of unfolded proteins in the ER lumen leads to the activation of three main UPR transducers: PERK, IRE1α, and ATF6. TUDCA can modulate the activation of these pathways, helping to restore ER homeostasis. For instance, studies have shown that TUDCA can decrease the phosphorylation of PERK and its downstream target eIF2α, as well as reduce the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) and the ER chaperone BiP/GRP78.[1][2][3]
Inhibition of Protein Aggregation
As a chemical chaperone, TUDCA is thought to directly interact with exposed hydrophobic regions of misfolded proteins, preventing their aggregation into toxic oligomers and larger fibrillar structures.[4] This has been demonstrated in vitro with model proteins like bovine serum albumin (BSA) and is a key proposed mechanism for its therapeutic effects in neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's disease.[4]
Modulation of Apoptotic Pathways
By mitigating ER stress, TUDCA effectively inhibits the downstream activation of apoptotic pathways. A key event in ER stress-induced apoptosis is the activation of caspase-12. TUDCA has been shown to inhibit the cleavage and activation of caspase-12, as well as other executioner caspases like caspase-3 and caspase-7. Furthermore, TUDCA can influence the expression of Bcl-2 family proteins, promoting cell survival.
Quantitative Data Summary
The following tables summarize the quantitative effects of tauroursodiol across various experimental models, providing a clear comparison of its efficacy.
Table 1: In Vitro Efficacy of Tauroursodiol on ER Stress and Apoptosis Markers
| Cell Line/Model | Stressor | TUDCA Concentration | Observed Effect | Reference |
| Dorsal Root Ganglion (DRG) Neurons | Tunicamycin (0.75 µg/ml) | 250 µM | No significant cytotoxicity. | |
| Dorsal Root Ganglion (DRG) Neurons | Tunicamycin (0.75 µg/ml) | 250 µM | Significantly suppressed apoptosis (TUNEL-positive cells). | |
| Dorsal Root Ganglion (DRG) Neurons | Tunicamycin | 250 µM | Reversed the increase in ROS, LDH, and MDA levels. | |
| Dorsal Root Ganglion (DRG) Neurons | Tunicamycin | 250 µM | Downregulated CHOP, GRP78, and cleaved caspase-12 expression. | |
| Bovine Fibroblasts | Serum Starvation | 100 µM | Significantly reduced the expression of Ire1, Bip, and Chop. | |
| HepG2 Cells | Diethylnitrosamine (DEN) | Low and High Dose | Reduced hepatic caspase-3/7 activity. | |
| HepG2 Cells | Diethylnitrosamine (DEN) | Low and High Dose | Significant reduction of TUNEL-positive hepatocytes. | |
| Huh7 Cells | Thapsigargin | Not Specified | Abolished markers of ER stress, reduced calcium efflux, and inhibited caspase-12 activation. | |
| Rat Pancreatic Acini | Cholecystokinin (CCK-8) | Not Specified | Reduced PERK phosphorylation. | |
| Mesenchymal Stem Cells (MSCs) | ER Stress Conditions | Not Specified | Reduced activation of GRP78, PERK, eIF2α, ATF4, IRE1α, JNK, p38, and CHOP. |
Table 2: In Vivo and Clinical Trial Data for Tauroursodiol
| Disease Model/Population | TUDCA Dosage | Primary Outcome | Result | Reference |
| Amyotrophic Lateral Sclerosis (ALS) Patients | ≥ 1,000 mg/day | Median Survival Time | 56.5 months (vs. 36.2 months for no TUDCA) | |
| Amyotrophic Lateral Sclerosis (ALS) Patients | ≥ 1,000 mg/day | Risk of Death or Tracheostomy | Reduced by 55% | |
| Amyotrophic Lateral Sclerosis (ALS) - Phase 2b Trial | 1 g twice daily for 54 weeks | ALSFRS-R Decline | ~7-point less per-year decline compared to riluzole alone. | |
| Amyotrophic Lateral Sclerosis (ALS) - Phase 3 Trial | Not Specified | ALSFRS-R Scores | Failed to distinguish from placebo in slowing disease progression. | |
| Alzheimer's Disease (AD) Mouse Model (APP/PS1) | 0.4% TUDCA in diet for 6 months | Amyloid Plaque Number | Decrease in the prefrontal cortex and hippocampus. | |
| Obese Men and Women with Insulin Resistance | 1750 mg/day for 4 weeks | Insulin Sensitivity | 30% increase in liver and muscle. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by tauroursodiol and the workflows of common experimental assays used to study its effects.
Signaling Pathways
Caption: TUDCA's role in mitigating ER stress and inhibiting apoptosis.
Caption: TUDCA's inhibitory effect on protein aggregation.
Experimental Workflows
Caption: Workflow for in vitro protein aggregation assays.
Caption: Workflow for cell-based assays of TUDCA's effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of tauroursodiol's effects on protein folding and aggregation.
In Vitro Protein Aggregation Assay (Turbidity)
-
Objective: To quantify the effect of TUDCA on stress-induced protein aggregation.
-
Materials:
-
Bovine Serum Albumin (BSA), 0.2% (w/v) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Tauroursodeoxycholic acid (TUDCA) solution (e.g., 10 mM).
-
4-Phenylbutyric acid (PBA) solution (e.g., 5 mM and 10 mM) as a comparative chemical chaperone.
-
Dithiothreitol (DTT, 5 mM) as a reducing agent to induce aggregation.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare samples containing 0.2% BSA in PBS.
-
To respective samples, add TUDCA, PBA, and/or DTT to the final desired concentrations. Include control groups with no additives and with only the stressor.
-
Incubate the samples at 75°C to induce protein unfolding and aggregation.
-
Measure the turbidity of the samples at 492 nm using a spectrophotometer at various time points. Increased absorbance indicates a higher degree of protein aggregation.
-
Cell Viability Assay (CellTiter-Blue®)
-
Objective: To assess the cytoprotective effect of TUDCA against ER stress-induced cell death.
-
Materials:
-
Dorsal Root Ganglion (DRG) neurons or other relevant cell line.
-
96-well cell culture plates.
-
TUDCA solutions at various concentrations (e.g., 50, 100, 250, 500, 1000 µM).
-
Tunicamycin (0.75 µg/ml) or Thapsigargin (1 µM) to induce ER stress.
-
CellTiter-Blue® Cell Viability Assay reagent.
-
Plate reader capable of fluorescence measurement.
-
-
Procedure:
-
Seed DRG neurons in a 96-well plate at a density of 5x10^4 cells/well and culture.
-
Pre-treat the cells with different concentrations of TUDCA for 24 hours at 37°C.
-
Remove the medium and replace it with fresh medium containing the ER stressor (tunicamycin or thapsigargin).
-
Incubate for another 24 hours at 37°C.
-
Add the CellTiter-Blue® reagent to each well according to the manufacturer's protocol and incubate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader. A decrease in fluorescence indicates reduced cell viability.
-
Western Blot Analysis of UPR Markers
-
Objective: To determine the effect of TUDCA on the expression of key proteins in the Unfolded Protein Response pathway.
-
Materials:
-
Cultured cells treated as described in the cell viability assay.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against p-PERK, t-PERK, p-eIF2α, t-eIF2α, IRE1α, ATF6, CHOP, GRP78, and a loading control (e.g., GAPDH or β-tubulin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to the loading control.
-
Thioflavin T (ThT) Aggregation Assay
-
Objective: To monitor the kinetics of amyloid fibril formation in the presence and absence of TUDCA.
-
Materials:
-
Amyloidogenic protein (e.g., α-synuclein, amyloid-beta).
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O).
-
PBS (pH 7.4).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the amyloidogenic protein at a specific concentration in PBS.
-
Add ThT to a final concentration of approximately 25 µM.
-
Add TUDCA at various concentrations to the test wells.
-
Seal the plate and incubate at 37°C with shaking in the microplate reader.
-
Measure the ThT fluorescence at an excitation of ~450 nm and an emission of ~485 nm at regular intervals. An increase in fluorescence intensity indicates the formation of amyloid fibrils.
-
Filter Trap Assay
-
Objective: To detect and quantify insoluble protein aggregates.
-
Materials:
-
Cell or tissue lysates.
-
Cellulose acetate or nitrocellulose membrane (e.g., 0.2 µm pore size).
-
Dot blot apparatus.
-
Lysis buffer containing detergents (e.g., SDS).
-
Primary antibody specific to the aggregated protein of interest.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Lyse cells or homogenize tissue in a buffer containing detergents to solubilize non-aggregated proteins.
-
Load the lysates onto the membrane in a dot blot apparatus under vacuum. Insoluble aggregates will be retained on the membrane.
-
Wash the membrane to remove any remaining soluble proteins.
-
Perform immunoblotting as described in the Western Blot protocol (blocking, primary and secondary antibody incubations, and detection) to visualize and quantify the trapped aggregates.
-
Conclusion
Tauroursodiol demonstrates a multifaceted impact on protein folding and aggregation, primarily through its function as a chemical chaperone that alleviates ER stress and inhibits the formation of toxic protein aggregates. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of tauroursodiol. The visualization of its mechanisms of action and the detailed methodologies for key assays will facilitate further research into its application for a range of protein misfolding diseases. While promising, the translation of these preclinical findings into clinical efficacy, as highlighted by the mixed results in ALS trials, underscores the complexity of these diseases and the need for continued investigation.
References
- 1. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]
- 3. Tauroursodeoxycholic acid reduces ER stress by regulating of Akt-dependent cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurursodiol Sodium: A Neuroprotective Agent in Retinal Degeneration Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Taurursodiol sodium, the sodium salt of tauroursodeoxycholic acid (TUDCA), has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases, including those affecting the retina. This bile acid, historically used in traditional Chinese medicine, exhibits potent cytoprotective properties.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of taurursodiol in various models of retinal degeneration, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
Taurursodiol exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating cellular stress and inhibiting apoptotic pathways. In models of retinal degeneration, its key mechanisms include:
-
Inhibition of Apoptosis: Taurursodiol has been shown to suppress programmed cell death in photoreceptors and other retinal neurons.[1] It achieves this by modulating the mitochondrial apoptotic pathway, inhibiting the activation of caspases, such as caspase-3 and -9.
-
Reduction of Oxidative Stress: The compound effectively diminishes oxidative stress within the retina, a common pathological feature in many degenerative eye diseases. Taurursodiol treatment has been associated with a decrease in reactive oxygen species (ROS) and a reduction in protein carbonyl adducts, which are markers of oxidative damage.
-
Modulation of Endoplasmic Reticulum (ER) Stress: While the evidence is somewhat mixed, some studies suggest that taurursodiol can alleviate ER stress, a condition characterized by the accumulation of misfolded proteins. It has been shown to decrease the expression of the pro-apoptotic protein CHOP (C/EBP homologous protein) in some models. However, in a retinal detachment model, TUDCA did not significantly alter CHOP expression.
-
Anti-inflammatory Effects: Taurursodiol has demonstrated anti-inflammatory properties in the retina, although it may not directly affect the recruitment of macrophages or the expression of certain cytokines like TNF-α and MCP-1.
-
Vascular and Glial Protection: In a model of retinitis pigmentosa, TUDCA treatment was shown to preserve the retinal vasculature and reduce gliosis, suggesting a broader protective effect on the entire retinal neurovascular unit.
Quantitative Data on Efficacy
The neuroprotective effects of taurursodiol have been quantified in several preclinical models of retinal degeneration. The following tables summarize the key findings.
Table 1: Effect of Taurursodiol on Photoreceptor Apoptosis and Survival
| Animal Model | Insult | Treatment Regimen | Outcome Measure | Result (Taurursodiol vs. Vehicle) | Reference |
| Rat | Retinal Detachment | 500 mg/kg daily | TUNEL-positive cells/mm² (Day 3) | 651 ± 68 vs. 1314 ± 68 (P = 0.001) | |
| Rat | Retinal Detachment | 500 mg/kg daily | Outer Nuclear Layer (ONL) Thickness Ratio (Day 3) | 0.84 ± 0.03 vs. 0.65 ± 0.03 (P = 0.002) | |
| P23H Rat | Inherited Degeneration | 500 mg/kg weekly (P21 to P120) | ONL rows (Central Retina at P120) | 4-6 rows vs. 3 rows | |
| P23H Rat | Inherited Degeneration | 500 mg/kg weekly (P21 to P120) | TUNEL-positive cells | Significantly lower in treated animals | |
| Albino Mouse | Light-Induced Degeneration | 52 mg/kg every 3 days | TUNEL signal in photoreceptors | Prevented appearance of TUNEL signal | |
| Albino Mouse | Light-Induced Degeneration | 52 mg/kg every 3 days | ONL Thickness | Prevented thinning |
Table 2: Effect of Taurursodiol on Retinal Function (Electroretinography - ERG)
| Animal Model | Insult | Treatment Regimen | ERG Parameter | Result (Taurursodiol vs. Vehicle) | Reference |
| STZ-induced Diabetic Mouse | Diabetes | TUDCA treatment starting 1 week post-induction | a-wave and b-wave amplitudes | Ameliorated deficits | |
| P23H Rat | Inherited Degeneration | TUDCA-PLGA Microspheres (intravitreal) | Scotopic a- and b-wave amplitudes | Increased amplitudes | |
| Albino Mouse | Light-Induced Degeneration | 52 mg/kg every 3 days | a- and b-wave amplitudes | Diminished reduction caused by light | |
| NMDA-injected Rat | Excitotoxicity | TUDCA administered intraperitoneally | Scotopic threshold responses, a- and b-waves | Attenuated functional impairment |
Table 3: Effect of Taurursodiol on Oxidative and ER Stress Markers
| Model | Insult | Treatment | Marker | Result (Taurursodiol vs. Vehicle/Control) | Reference |
| Rat Retina | Retinal Detachment | 500 mg/kg daily | Protein Carbonyl Adducts | Completely prevented increase | |
| Rat Retina | Retinal Detachment | 500 mg/kg daily | CHOP expression | No significant alteration | |
| ARPE-19 cells | H₂O₂ | TUDCA co-treatment | Reactive Oxygen Species (ROS) | Decreased generation | |
| ARPE-19 cells | Thapsigargin | TUDCA co-treatment | CHOP expression | Decreased expression |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the effects of taurursodiol in retinal degeneration models.
Animal Models of Retinal Degeneration
-
Retinal Detachment Model:
-
Species: Rat.
-
Procedure: A localized retinal detachment is created by subretinal injection of hyaluronic acid.
-
Purpose: To mimic the physical separation of the neuroretina from the retinal pigment epithelium (RPE) that occurs in various retinal diseases.
-
-
Inherited Retinal Degeneration Models:
-
P23H Rat: An animal model of autosomal dominant retinitis pigmentosa with a proline-23-histidine mutation in the rhodopsin gene. These rats exhibit a relatively slow retinal degeneration.
-
rd10 and rd1 Mice: Mutant mouse models of retinitis pigmentosa. The rd1 model shows a more aggressive degeneration than the rd10 model.
-
-
Light-Induced Retinal Degeneration Model:
-
Species: Albino mice (e.g., Balb/C).
-
Procedure: Mice are exposed to bright, toxic light (e.g., 10,000 lux) for a specified duration.
-
Purpose: To induce photoreceptor apoptosis and retinal damage through phototoxicity.
-
-
Chemically-Induced Retinal Degeneration Models:
-
Sodium Iodate (NaIO₃) Model: Intravenous or intraperitoneal injection of NaIO₃ causes oxidative stress leading to RPE death and subsequent photoreceptor degeneration, mimicking aspects of age-related macular degeneration (AMD).
-
N-Methyl-D-Aspartate (NMDA) Excitotoxicity Model: Intravitreal injection of NMDA induces retinal ganglion cell degeneration.
-
-
Diabetic Retinopathy Model:
-
Procedure: Diabetes is induced in mice (e.g., C57BL/6J) by streptozotocin (STZ) injection.
-
Purpose: To study the neuroprotective effects of taurursodiol in the context of diabetic retinopathy.
-
Drug Administration
-
Systemic Administration: Taurursodiol is typically dissolved in a vehicle (e.g., 0.15 M NaHCO₃ or phosphate-buffered saline) and administered via intraperitoneal (i.p.) or subcutaneous injections. Dosages in rat models are often around 500 mg/kg, administered daily or weekly. In mice, a dosage of 52 mg/kg every three days has been used.
-
Local Administration: For targeted delivery, taurursodiol has been encapsulated in biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres for intravitreal injection.
Outcome Measures and Assays
-
Histology and Morphometry:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to identify apoptotic cells in retinal sections.
-
Outer Nuclear Layer (ONL) Thickness: The thickness of the ONL, which contains the photoreceptor nuclei, is measured on retinal cross-sections to quantify photoreceptor loss.
-
-
Retinal Function Assessment:
-
Electroretinography (ERG): This non-invasive technique measures the electrical responses of the various cell types in the retina to a flash of light, providing an objective measure of retinal function. The a-wave and b-wave amplitudes are key parameters assessed.
-
-
Biochemical Assays:
-
Western Blotting: Used to quantify the expression levels of specific proteins, such as CHOP and caspases, involved in ER stress and apoptosis.
-
Caspase Activity Assays: To measure the activity of executioner caspases like caspase-3 and -9.
-
Oxidative Stress Markers: Quantification of protein carbonyl adducts or reactive oxygen species (ROS) to assess the level of oxidative damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by taurursodiol and a typical experimental workflow for its evaluation.
Caption: TUDCA's anti-apoptotic mechanism in retinal degeneration.
Caption: General experimental workflow for evaluating TUDCA.
Conclusion
The collective preclinical data strongly support the neuroprotective role of this compound in a variety of retinal degeneration models. Its ability to concurrently target multiple pathological pathways, including apoptosis, oxidative stress, and potentially ER stress, makes it an attractive candidate for therapeutic development. While the results are promising, further research is warranted to optimize dosing and delivery methods for clinical translation and to fully elucidate its complex mechanisms of action in different retinal diseases. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for blinding retinal conditions.
References
- 1. Tauroursodeoxycholic Acid (TUDCA) Protects Photoreceptors from Cell Death after Experimental Retinal Detachment | PLOS One [journals.plos.org]
- 2. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - Li - Current Neuropharmacology [consilium.orscience.ru]
- 4. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The history and development of Taurursodiol sodium for therapeutic use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurursodiol, also known as tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid that has garnered significant interest in the scientific community for its potential therapeutic applications in a range of neurodegenerative diseases. This technical guide provides an in-depth overview of the history, development, and scientific rationale behind the therapeutic use of taurursodiol, with a primary focus on its investigation in Amyotrophic Lateral Sclerosis (ALS) as part of a combination therapy.
This document details the preclinical evidence, proposed mechanisms of action, and extensive clinical trial data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.
History and Development
Taurursodiol has a long history of use in traditional Chinese medicine for various ailments. Its modern scientific investigation began with its known cytoprotective and anti-apoptotic (anti-cell death) properties, particularly in liver diseases. The transition to investigating its potential in neurodegenerative diseases was driven by the recognition that shared cellular stress pathways, such as endoplasmic reticulum (ER) stress and mitochondrial dysfunction, are implicated in both hepatic and neuronal cell death.
The development of a proprietary combination of sodium phenylbutyrate and taurursodiol, known as AMX0035 (and later marketed as Relyvrio in the United States and Albrioza in Canada), by Amylyx Pharmaceuticals marked a significant step in its therapeutic development for ALS.[1] The rationale for this combination was to synergistically target two distinct but interconnected pathways involved in neuronal death.[2]
The journey of AMX0035 has been marked by a notable regulatory path, including an initial FDA approval for the treatment of ALS based on Phase 2 clinical trial data, followed by a voluntary market withdrawal after a subsequent Phase 3 trial did not meet its primary endpoint.[1][2] This trajectory underscores the complexities of drug development for neurodegenerative diseases and highlights the importance of rigorous scientific evaluation.
Mechanism of Action: A Dual Approach to Neuroprotection
The therapeutic hypothesis for the combination of sodium phenylbutyrate and taurursodiol is centered on the synergistic mitigation of two key cellular stress pathways implicated in the pathogenesis of ALS and other neurodegenerative diseases: endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[3]
2.1. Taurursodiol: Targeting Mitochondrial Dysfunction and Apoptosis
Taurursodiol is believed to exert its neuroprotective effects primarily by intervening in the mitochondrial pathway of apoptosis. Mitochondrial dysfunction is a hallmark of neurodegeneration, leading to energy deficits, oxidative stress, and the initiation of programmed cell death.
Taurursodiol is thought to act by:
-
Stabilizing Mitochondrial Membranes: It helps to maintain the integrity of the mitochondrial outer membrane, preventing the release of pro-apoptotic factors.
-
Inhibiting the Intrinsic Apoptotic Pathway: By preventing the translocation of pro-apoptotic proteins like Bax to the mitochondria, taurursodiol inhibits the release of cytochrome c, a critical step in the activation of caspases and the execution of apoptosis.
2.2. Sodium Phenylbutyrate: Alleviating Endoplasmic Reticulum Stress
Sodium phenylbutyrate is a small molecule that acts as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. Its primary role in this combination therapy is to combat ER stress. The ER is responsible for the proper folding and modification of proteins. In neurodegenerative diseases, an accumulation of misfolded proteins can trigger the Unfolded Protein Response (UPR), which, if prolonged, leads to apoptosis.
Sodium phenylbutyrate is thought to mitigate ER stress by:
-
Enhancing Protein Folding Capacity: As a chemical chaperone, it can help stabilize proteins in their correct conformation, reducing the load of misfolded proteins.
-
Modulating the UPR: It can influence the signaling pathways of the UPR, promoting pro-survival signals and attenuating pro-apoptotic signals.
2.3. Synergistic Neuroprotection
Preclinical studies have suggested that the combination of sodium phenylbutyrate and taurursodiol results in a synergistic neuroprotective effect, greater than the effect of either compound alone. This synergy is believed to arise from the simultaneous targeting of two critical and interconnected cell death pathways.
Preclinical Studies
The therapeutic potential of taurursodiol, both alone and in combination with sodium phenylbutyrate, has been evaluated in various preclinical models of neurodegenerative diseases.
3.1. In Vitro Studies in ALS Patient-Derived Fibroblasts
A key preclinical study investigated the effects of sodium phenylbutyrate (PB), taurursodiol (TURSO), and their combination (AMX0035) on the transcriptomic and metabolomic profiles of primary skin fibroblasts from individuals with sporadic ALS and healthy controls.
Experimental Protocol:
-
Cell Culture: Primary skin fibroblasts were obtained from twelve individuals with sporadic ALS and twelve healthy donors.
-
Treatment: Fibroblast lines were treated with either PB alone, TURSO alone, or the combination (AMX0035).
-
Analysis: Transcriptomic analysis was performed using RNA sequencing, and metabolomic analysis was conducted using mass spectrometry.
-
Pathways Analyzed: Gene and metabolite changes were mapped to ALS-relevant pathways, including nucleocytoplasmic transport, the unfolded protein response, mitochondrial function, RNA metabolism, and innate immunity.
Key Findings:
-
The combination of PB and TURSO induced more significant and distinct changes in gene and metabolite expression compared to either compound alone.
-
A majority of the observed changes were unique to the combination treatment, suggesting a synergistic effect rather than a simple additive one.
3.2. In Vivo Studies in a Transgenic Mouse Model of ALS
AMX0035 was evaluated in the G93A SOD1 transgenic mouse model of ALS, a well-established model that exhibits a progressive motor neuron degeneration phenotype.
Experimental Protocol:
-
Animal Model: G93A SOD1 transgenic mice were used.
-
Treatment: Mice were treated with AMX0035.
-
Assessments: The study likely assessed motor function, disease onset, and survival.
Key Findings:
-
AMX0035 was shown to reduce inflammation and oxidative cellular death in cellular models.
-
In a transgenic mouse model, AMX0035 was found to reduce soluble amyloid-beta, suggesting a potential role in immunological clearance.
Clinical Development
The clinical development of taurursodiol in combination with sodium phenylbutyrate (AMX0035) for ALS has been primarily driven by two key clinical trials: the Phase 2 CENTAUR trial and the Phase 3 PHOENIX trial. Additionally, the PEGASUS trial explored its potential in Alzheimer's disease.
4.1. The CENTAUR Trial (Phase 2)
The CENTAUR trial was a multicenter, randomized, double-blind, placebo-controlled Phase 2 trial designed to evaluate the safety and efficacy of AMX0035 in participants with ALS.
Experimental Protocol:
-
Trial Design: Participants were randomized in a 2:1 ratio to receive AMX0035 or a matching placebo for 24 weeks.
-
Participants: 137 participants with definite ALS and symptom onset within the previous 18 months were enrolled.
-
Intervention: AMX0035 was administered as a powder for oral suspension, containing 3g of sodium phenylbutyrate and 1g of taurursodiol per sachet. The dosing regimen was one sachet daily for the first 3 weeks, then twice daily.
-
Primary Outcome: The primary efficacy outcome was the rate of decline in the total score on the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) over 24 weeks.
-
Secondary Outcomes: Secondary outcomes included the rate of decline in isometric muscle strength, plasma phosphorylated axonal neurofilament H subunit (pNF-H) levels, slow vital capacity, and survival.
4.2. The PHOENIX Trial (Phase 3)
The PHOENIX trial was a larger, global, randomized, placebo-controlled Phase 3 clinical trial designed to confirm the findings of the CENTAUR trial.
Experimental Protocol:
-
Trial Design: A 48-week, randomized, placebo-controlled global trial.
-
Primary Outcome: The primary efficacy outcome was the change from baseline in the ALSFRS-R total score at 48 weeks.
-
Secondary Outcomes: Secondary endpoints included assessments of quality of life, overall survival, and respiratory function.
4.3. The PEGASUS Trial (Phase 2)
The PEGASUS trial was a Phase 2a trial that evaluated the activity of sodium phenylbutyrate and taurursodiol in individuals with Alzheimer's disease.
Experimental Protocol:
-
Trial Design: A 24-week, randomized, double-blind, placebo-controlled trial.
-
Participants: Individuals with late mild cognitive impairment or early dementia due to Alzheimer's disease.
-
Primary Outcome: The primary endpoint was safety and tolerability.
-
Exploratory Outcomes: A range of cerebrospinal fluid (CSF) biomarkers related to Alzheimer's disease pathology and neurodegeneration were assessed.
Quantitative Data Summary
The following tables summarize the key quantitative data from the CENTAUR and PHOENIX clinical trials.
Table 1: Key Efficacy Outcomes from the CENTAUR Trial
| Outcome | AMX0035 (n=89) | Placebo (n=48) | Difference | 95% CI | p-value |
| ALSFRS-R Score Decline (points/month) | -1.24 | -1.66 | 0.42 | 0.03 to 0.81 | 0.03 |
| Overall Survival (Median, months) | 25.0 | 18.5 | 6.5 | - | 0.023 |
Data from the CENTAUR trial publication.
Table 2: Key Outcomes from the PHOENIX Trial
| Outcome | AMX0035 | Placebo | p-value |
| Change in ALSFRS-R Score at 48 Weeks | No significant difference | No significant difference | 0.667 |
| Secondary Endpoints | No significant differences observed | No significant differences observed | - |
Data from the PHOENIX trial topline results announcement.
Table 3: Select Biomarker Changes in the PEGASUS Trial
| Biomarker | Change with AMX0035 |
| CSF p-tau181 | Reduction |
| CSF Total Tau | Reduction |
| CSF Neurogranin | Reduction |
| CSF Fatty Acid Binding Protein-3 (FABP3) | Reduction |
| CSF YKL-40 | Reduction |
Data from exploratory analyses of the PEGASUS trial.
Conclusion and Future Directions
Taurursodiol, particularly in combination with sodium phenylbutyrate, has demonstrated a compelling scientific rationale for its use in neurodegenerative diseases by targeting the fundamental cellular processes of ER stress and mitochondrial dysfunction. Preclinical studies have provided evidence for a synergistic neuroprotective effect.
The clinical development program in ALS has yielded mixed results. The Phase 2 CENTAUR trial showed a statistically significant slowing of functional decline and a survival benefit, leading to accelerated regulatory approval. However, the larger Phase 3 PHOENIX trial did not confirm these efficacy findings, resulting in the voluntary withdrawal of the product from the market.
This journey underscores the challenges in translating promising early-phase data into definitive clinical efficacy for complex and heterogeneous diseases like ALS. Despite the outcome of the PHOENIX trial, the scientific investigation into the roles of ER stress and mitochondrial dysfunction in neurodegeneration remains a critical area of research. The data generated from the comprehensive preclinical and clinical studies of taurursodiol and sodium phenylbutyrate provide valuable insights for the field and will undoubtedly inform the design of future therapeutic strategies for neurodegenerative diseases. Further research may explore the potential of these mechanisms in other neurodegenerative conditions, as suggested by the ongoing investigation of AMX0035 in Progressive Supranuclear Palsy.
References
Methodological & Application
Application Notes and Protocols: Taurursodiol Sodium in vitro Assay for Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauroursodeoxycholic acid (TUDCA), and its sodium salt Taurursodiol, is a hydrophilic bile acid with demonstrated neuroprotective properties.[1][2][3][4][5] In vitro studies are crucial for elucidating the mechanisms of action and determining the therapeutic potential of Taurursodiol in neurodegenerative disease models. These application notes provide detailed protocols for assessing the neuroprotective effects of Taurursodiol sodium in neuronal cell cultures, focusing on its anti-apoptotic and cell signaling modulating activities.
Taurursodiol has been shown to exert its neuroprotective effects through multiple mechanisms, including the inhibition of apoptosis by interfering with the mitochondrial pathway, suppression of Bax translocation, and activation of the PI3K/Akt signaling pathway. It also plays a role in reducing endoplasmic reticulum (ER) stress and has anti-inflammatory properties.
These protocols will detail the culture of primary cortical neurons and the differentiation of SH-SY5Y neuroblastoma cells, induction of neurotoxicity, treatment with Taurursodiol, and subsequent analysis of apoptosis and key signaling pathways.
Data Presentation
The following tables summarize quantitative data from representative studies on the in vitro effects of Taurursodiol (TUDCA) on neuronal cells.
Table 1: Effective Concentrations of Taurursodiol in Neuronal Cell Protection
| Cell Type | Neurotoxic Insult | TUDCA Concentration Range | Optimal Concentration | Outcome Measure | Reference |
| Primary Cortical Neurons | Amyloid-beta (Aβ) peptide (25 µM) | 1-100 µM | 100 µM | Inhibition of apoptosis | |
| Dorsal Root Ganglion Neurons | Tunicamycin | ≤250 µM | Not specified | Suppression of apoptosis | |
| Retinal Neural Cells | Elevated Glucose | 0.2 µM - 300 µM | 100 µM | Decreased cell death | |
| Rat Cortical Neurons | Glutamate (125 µM) | 100 µM | 100 µM | Reduction of apoptosis |
Table 2: Summary of Taurursodiol's Effects on Apoptotic and Signaling Molecules
| Cell Type | Treatment | Effect on Bcl-2/Bax Ratio | Effect on Caspase-3 Activity | Effect on p-Akt/Akt Ratio | Reference |
| Neuronal cells (in vivo TBI model) | TUDCA | Increased | Decreased | Increased | |
| Primary Cortical Neurons | Aβ peptide + TUDCA | Not specified | Decreased | Increased | |
| Dorsal Root Ganglion Neurons | Tunicamycin + TUDCA | Not specified | Decreased | Not specified | |
| Acute Spinal Cord Injury (in vivo) | TUDCA | Increased | Decreased | Increased |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
DMEM with 10% FBS and Penicillin/Streptomycin
-
Poly-L-lysine solution (10 mg/ml stock)
-
Laminin (1 mg/ml stock)
-
Sterile PBS
-
Trypsin solution (0.25%)
-
DNase I (100 µg/ml)
-
Neurobasal medium with B27 supplement and GlutaMAX
Procedure:
-
Plate Coating:
-
Prepare a Poly-L-lysine working solution (e.g., 100 µg/ml in sterile water).
-
Add the solution to culture plates/coverslips and incubate for at least 1 hour at 37°C.
-
Wash the plates twice with sterile PBS and allow them to dry.
-
Optionally, for enhanced neuronal growth, coat with laminin (1 µg/ml) for at least 2 hours at 37°C before cell seeding.
-
-
Neuron Isolation:
-
Dissect cerebral cortices from embryonic day 18 (E18) rat or mouse pups in ice-cold PBS.
-
Remove meninges and mince the tissue into small pieces.
-
Transfer the tissue to a tube containing trypsin and DNase I solution and incubate at 37°C for 15 minutes.
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension at 300 x g for 3 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Count the cells and determine viability using a hemocytometer and Trypan Blue.
-
Plate the cells onto the coated plates at a density of 5 x 10^4 cells/well in a 24-well plate.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 2-3 days.
-
Protocol 2: SH-SY5Y Cell Culture and Differentiation
This protocol provides a method for differentiating the SH-SY5Y human neuroblastoma cell line into a mature neuron-like phenotype.
Materials:
-
DMEM/F12 medium with 10% FBS and Penicillin/Streptomycin (Growth Medium)
-
DMEM/F12 with 1% FBS and Penicillin/Streptomycin (Differentiation Medium)
-
All-trans-Retinoic Acid (RA) (10 mM stock in DMSO)
-
Brain-Derived Neurotrophic Factor (BDNF) (10 µg/ml stock in sterile water)
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in Growth Medium at 37°C and 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
-
Differentiation:
-
Seed the cells at a low density (e.g., 1 x 10^4 cells/cm²) to allow for neurite outgrowth.
-
After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM RA.
-
Change the medium every 2 days for 5 days.
-
After 5 days, replace the medium with serum-free DMEM/F12 containing 50 ng/ml BDNF.
-
Continue to culture for an additional 2-3 days, changing the medium every other day. Differentiated cells will exhibit extensive neurite networks.
-
Protocol 3: Neurotoxicity Induction and Taurursodiol Treatment
This protocol describes the induction of apoptosis in neuronal cultures, which can be adapted for various neurotoxins.
Procedure:
-
Culture primary cortical neurons or differentiated SH-SY5Y cells as described above.
-
Prepare a stock solution of the neurotoxin (e.g., Amyloid-beta 1-42 oligomers at 1 mM in sterile water or Glutamate at 100 mM in sterile water).
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile water or DMSO).
-
Pre-treat the cells with Taurursodiol at the desired final concentrations (e.g., 10, 50, 100 µM) for 12-24 hours.
-
After the pre-treatment period, add the neurotoxin to the culture medium at a final concentration known to induce apoptosis (e.g., 25 µM Aβ or 125 µM Glutamate).
-
Co-incubate the cells with Taurursodiol and the neurotoxin for 24-48 hours.
-
Include appropriate controls: vehicle-only, Taurursodiol-only, and neurotoxin-only.
Protocol 4: Assessment of Apoptosis - TUNEL Assay
This protocol details the detection of DNA fragmentation in apoptotic cells using a fluorescent TUNEL assay.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP, as per manufacturer's instructions)
-
DAPI nuclear stain
Procedure:
-
After treatment, wash the cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.
-
Wash twice with deionized water.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (apoptotic cells) will fluoresce (e.g., green or red depending on the label), while all nuclei will be stained with DAPI (blue).
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
Protocol 5: Assessment of Caspase-3 Activity
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
2x Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
96-well microplate
Procedure:
-
After treatment, collect the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with cell lysis buffer.
-
Add 50 µl of 2x Reaction Buffer to each well.
-
Add 5 µl of the Caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.
Protocol 6: Western Blot Analysis of Signaling Proteins
This protocol is for the detection of key proteins in the PI3K/Akt pathway, such as p-Akt, Akt, Bax, and Bcl-2.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-Akt, mouse anti-Bax, rabbit anti-Bcl-2, and an antibody for a loading control like beta-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control. Calculate the ratios of p-Akt/Akt and Bcl-2/Bax.
Mandatory Visualizations
Caption: Experimental workflow for assessing Taurursodiol's neuroprotective effects.
Caption: Taurursodiol's anti-apoptotic signaling pathway in neuronal cells.
References
- 1. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sodium Taurursodiol in Animal Models of ALS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death. While the exact mechanisms underlying ALS are not fully understood, mitochondrial dysfunction and endoplasmic reticulum (ER) stress have been identified as key contributors to motor neuron death. Sodium Taurursodiol (TUDCA), a hydrophilic bile acid, has emerged as a promising therapeutic agent due to its cytoprotective properties, including the attenuation of ER stress and apoptosis. This document provides detailed application notes and protocols for utilizing animal models, particularly the SOD1 G93A mouse model, to study the efficacy and mechanisms of Taurursodiol in ALS.
Animal Models for ALS Research
The most widely used animal model for ALS is the transgenic mouse expressing a mutant form of human superoxide dismutase 1 (SOD1), such as the SOD1 G93A mouse.[1][2] These mice develop a phenotype that closely mimics human ALS, including progressive muscle weakness, motor neuron loss, and a shortened lifespan, making them a valuable tool for preclinical drug testing.[2][3]
Taurursodiol (TUDCA) Administration
A consistent and reproducible drug administration protocol is crucial for preclinical studies. Based on previous research, the following intraperitoneal (IP) injection protocol is recommended for administering TUDCA to SOD1 G93A mice.
Experimental Protocol: Intraperitoneal Administration of TUDCA
-
Preparation of TUDCA Solution:
-
Dissolve Sodium Taurursodiol (TUDCA) in sterile phosphate-buffered saline (PBS) to the desired concentration. A commonly used dose is 300-500 mg/kg body weight.[4]
-
Ensure the solution is completely dissolved and sterile-filtered before use.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the correct injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Disinfect the injection site in the lower quadrant of the abdomen with 70% ethanol.
-
Using a sterile insulin syringe, carefully insert the needle at a 45-degree angle into the peritoneal cavity.
-
Slowly inject the TUDCA solution.
-
Withdraw the needle and monitor the mouse for any immediate adverse reactions.
-
-
Dosing Regimen:
-
Administer TUDCA daily or on a predetermined schedule (e.g., every 8 hours) starting at a pre-symptomatic age (e.g., 50-60 days of age for SOD1 G93A mice).
-
Continue treatment throughout the course of the disease until the experimental endpoint.
-
Efficacy Assessment: Behavioral and Functional Tests
To evaluate the therapeutic effects of Taurursodiol, a battery of behavioral and functional tests should be performed at regular intervals throughout the study.
Rotarod Test
The rotarod test assesses motor coordination and balance.
Experimental Protocol: Rotarod Test
-
Apparatus: An accelerating rotarod apparatus for mice.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training: Prior to the first day of testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes.
-
Testing Procedure:
-
Place the mouse on the rotating rod.
-
Start the acceleration protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average or best latency of the three trials is used for analysis.
-
Grip Strength Test
The grip strength test measures forelimb and hindlimb muscle strength.
Experimental Protocol: Grip Strength Test
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure:
-
Hold the mouse by its tail and allow it to grasp the wire grid with its forelimbs.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
The force at the moment of release is recorded as the peak grip strength.
-
Perform three to five consecutive measurements and average the results.
-
Repeat the procedure for the hindlimbs, allowing the mouse to grasp the grid with all four paws.
-
Histological and Molecular Analyses
At the study endpoint, tissues are collected for histological and molecular analyses to investigate the underlying mechanisms of Taurursodiol's effects.
Neuromuscular Junction (NMJ) Analysis
NMJ integrity is a critical indicator of motor neuron health.
Experimental Protocol: NMJ Staining and Analysis
-
Tissue Preparation:
-
Perfuse the mouse with 4% paraformaldehyde (PFA) in PBS.
-
Dissect the desired muscles (e.g., tibialis anterior, gastrocnemius).
-
Post-fix the muscles in 4% PFA for 2 hours.
-
Tease the muscle into small bundles of fibers.
-
-
Staining:
-
Incubate the muscle fibers with α-bungarotoxin conjugated to a fluorescent dye (e.g., Alexa Fluor 594) to label acetylcholine receptors (AChRs) on the postsynaptic side.
-
Permeabilize the tissue with Triton X-100.
-
Incubate with primary antibodies against presynaptic markers such as neurofilament (NF) and synaptic vesicle protein 2 (SV2).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the stained fibers on a microscope slide.
-
-
Imaging and Analysis:
-
Image the NMJs using a confocal microscope.
-
Quantify the percentage of fully innervated, partially denervated, and fully denervated NMJs.
-
Motor Neuron Counting
Quantifying the number of surviving motor neurons in the spinal cord provides a direct measure of neuroprotection.
Experimental Protocol: Motor Neuron Counting
-
Tissue Preparation:
-
Dissect the lumbar spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissue in a sucrose solution.
-
Embed the spinal cord in OCT compound and freeze.
-
Cut serial transverse sections (e.g., 20-30 µm) using a cryostat.
-
-
Staining:
-
Mount the sections on slides.
-
Perform Nissl staining (e.g., with cresyl violet) or immunohistochemistry for motor neuron markers like choline acetyltransferase (ChAT).
-
-
Counting:
-
Count the number of large, polygonal motor neurons in the ventral horn of the spinal cord in every nth section (e.g., every 5th or 10th section) to avoid double-counting.
-
Apply a stereological correction factor to estimate the total number of motor neurons.
-
Western Blotting for ER Stress and Mitochondrial Markers
Western blotting is used to quantify the expression of key proteins involved in ER stress and mitochondrial function.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Homogenize spinal cord or muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., GRP78/BiP, CHOP, ATF4 for ER stress; PGC-1α, TFAM for mitochondrial biogenesis).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of various interventions, including those with mechanisms similar to Taurursodiol, in SOD1 G93A mice. This data provides a baseline for comparison when evaluating the efficacy of Taurursodiol.
Table 1: Effect of Treatments on Motor Function in SOD1 G93A Mice
| Treatment Group | Rotarod Performance (Latency to Fall in seconds) | Grip Strength (grams) |
| SOD1 G93A (Vehicle) | Decreases progressively with age | Decreases progressively with age |
| SOD1 G93A (Taurursodiol-like) | Delayed decline in performance | Attenuated loss of strength |
| Wild-Type | Stable performance over time | Stable strength over time |
Table 2: Effect of Treatments on Survival and Neuropathology in SOD1 G93A Mice
| Treatment Group | Median Survival (days) | Motor Neuron Survival (%) | NMJ Innervation (%) |
| SOD1 G93A (Vehicle) | ~130-140 days | Progressive loss | Progressive denervation |
| SOD1 G93A (Taurursodiol) | N/A | N/A | Increased innervation compared to vehicle |
| Wild-Type | Normal lifespan | 100% | 100% |
Table 3: Effect of Taurursodiol on ER Stress Markers (Western Blot)
| Treatment Group | GRP78/BiP Expression | CHOP Expression |
| SOD1 G93A (Vehicle) | Increased | Increased |
| SOD1 G93A (Taurursodiol) | Reduced compared to vehicle | Reduced compared to vehicle |
| Wild-Type | Basal levels | Basal levels |
Note: "Taurursodiol-like" refers to treatments with similar proposed mechanisms of action. N/A indicates that specific quantitative data for Taurursodiol was not available in the reviewed literature for that particular endpoint.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of Taurursodiol in mitigating ALS pathology.
Caption: General experimental workflow for preclinical testing of Taurursodiol.
Caption: Logical relationship of Taurursodiol's effects leading to therapeutic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Treatment with d-RD2RD2 Impedes Early Disease Mechanisms in SOD1*G93A Transgenic Mice but Does Not Prolong Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Background and gender effects on survival in the TgN(SOD1-G93A)1Gur mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Analysis of Taurursodiol in Tissue Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust UPLC-MS/MS method for the quantitative analysis of Taurursodiol sodium (Tauroursodeoxycholic acid, TUDCA) in various tissue samples. The described protocol is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and mechanism of action studies of this promising therapeutic agent. Taurursodiol is under investigation for its neuroprotective properties, primarily through the mitigation of endoplasmic reticulum (ER) stress and inhibition of mitochondrial-mediated apoptosis.[1][2][3] This document provides detailed protocols for tissue homogenization, sample extraction, and UPLC-MS/MS analysis, along with data presentation in clear tabular formats. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the underlying mechanisms and procedures.
Introduction
Taurursodiol is a hydrophilic bile acid that has demonstrated therapeutic potential in various models of neurodegenerative diseases.[2] Its mechanism of action is multifaceted, primarily involving the stabilization of mitochondrial function and the alleviation of ER stress, both of which are key pathological features in many cellular stress-related diseases.[1] Accurate quantification of Taurursodiol in different tissues is essential to understand its distribution, metabolism, and target engagement. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers the high sensitivity and specificity required for the precise measurement of drug concentrations in complex biological matrices.
Experimental Protocols
Tissue Sample Preparation
A generic protocol for the extraction of Taurursodiol from tissue is provided below. It is recommended to optimize the homogenization and extraction parameters for each specific tissue type to ensure optimal recovery and minimize matrix effects.
a. Tissue Homogenization:
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS with protease inhibitors).
-
Homogenize the tissue using a bead beater or a Dounce homogenizer until a uniform homogenate is achieved. Keep the sample on ice throughout the process to prevent degradation.
-
Collect a small aliquot of the homogenate for protein concentration determination if normalization is required.
b. Sample Extraction (Protein Precipitation):
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-Taurursodiol).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical UPLC-MS/MS parameters that can be used for the analysis of Taurursodiol. These may require optimization based on the specific instrumentation used.
a. UPLC Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
b. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
c. Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Taurursodiol | 498.2 | 402.2 | 45 | 20 |
| Taurursodiol (Qualifier) | 498.2 | 80.0 | 45 | 35 |
| d4-Taurursodiol (IS) | 502.2 | 406.2 | 45 | 20 |
Data Presentation
The quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Calibration Curve for Taurursodiol in Spiked Mouse Brain Homogenate
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.005 | 98.5 | 4.2 |
| 5 | 0.024 | 101.2 | 3.5 |
| 10 | 0.049 | 100.5 | 2.8 |
| 50 | 0.248 | 99.8 | 1.9 |
| 100 | 0.495 | 100.1 | 1.5 |
| 500 | 2.485 | 99.2 | 1.1 |
| 1000 | 4.972 | 100.8 | 0.9 |
Table 2: Taurursodiol Concentration in Different Mouse Tissues Following Oral Administration
| Tissue | Concentration (ng/g) ± SD (n=5) |
| Brain | 150.6 ± 25.3 |
| Liver | 850.2 ± 110.8 |
| Kidney | 450.9 ± 65.1 |
| Muscle | 85.3 ± 15.2 |
Mandatory Visualization
Caption: Experimental workflow for UPLC-MS/MS analysis of Taurursodiol in tissue samples.
Caption: Taurursodiol's mechanism of action on key signaling pathways.
Discussion
The presented UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of Taurursodiol in various tissue samples. The protein precipitation extraction protocol is straightforward and efficient, offering good recovery and minimizing matrix effects. The chromatographic and mass spectrometric conditions are optimized for high throughput and accurate detection.
The signaling pathway diagram illustrates the multifaceted mechanism of action of Taurursodiol. By inhibiting key effectors of the ER stress pathway, such as PERK and ATF6, Taurursodiol reduces the expression of the pro-apoptotic factor CHOP. This, in turn, helps to maintain mitochondrial integrity by preventing the upregulation of pro-apoptotic proteins like Bax and promoting the activity of anti-apoptotic proteins such as Bcl-2. Furthermore, Taurursodiol has been shown to activate the pro-survival PI3K/AKT signaling pathway, which further reinforces the anti-apoptotic cellular state and promotes overall cell survival. The crosstalk between these pathways highlights the comprehensive cytoprotective effects of Taurursodiol.
Conclusion
This application note details a validated UPLC-MS/MS method for the quantification of Taurursodiol in tissue samples, providing a valuable tool for preclinical and clinical research. The provided protocols and data serve as a guide for researchers in the fields of pharmacology, toxicology, and drug development. The visualization of the experimental workflow and the intricate signaling pathways modulated by Taurursodiol offers a clear understanding of both the analytical process and the compound's mechanism of action.
References
- 1. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taurursodiol Sodium Administration in Rodent Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising neuroprotective agent in preclinical studies across various models of neurodegenerative diseases.[1][2] Its mechanisms of action are multifaceted, including the inhibition of apoptosis, reduction of endoplasmic reticulum (ER) and oxidative stress, suppression of neuroinflammation, and maintenance of protein homeostasis.[1][2] This document provides detailed application notes and protocols for the administration of the sodium salt of Taurursodiol (Taurursodiol sodium) in rodent models of Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS).
Key Mechanisms of Action of Taurursodiol
Taurursodiol exerts its neuroprotective effects through several key signaling pathways:
-
Anti-Apoptotic Pathways: TUDCA inhibits both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It can prevent the translocation of Bax to the mitochondria, thereby reducing the release of cytochrome c and subsequent caspase activation.[3]
-
ER Stress Reduction: As a chemical chaperone, TUDCA helps to alleviate ER stress and the unfolded protein response (UPR), which are common pathological features in many neurodegenerative disorders.
-
Anti-Inflammatory Effects: TUDCA has been shown to reduce the activation of glial cells (microglia and astrocytes) and decrease the production of pro-inflammatory cytokines. It can inhibit the NF-κB signaling pathway, a key regulator of inflammation.
-
Mitochondrial Protection: TUDCA helps maintain mitochondrial membrane integrity and function, preventing mitochondrial dysfunction and the production of reactive oxygen species (ROS).
Signaling Pathway Diagram
Caption: Overview of Taurursodiol's neuroprotective signaling pathways.
Alzheimer's Disease (AD) Rodent Models
Data Presentation
| Rodent Model | Dosage & Route of Administration | Treatment Duration | Key Quantitative Outcomes |
| APP/PS1 Mice | 500 mg/kg, intraperitoneal (i.p.), every 3 days | 3 months | Significantly decreased Aβ40 and Aβ42 deposition in the frontal cortex and hippocampus. |
| APP/PS1 Mice | 0.4% (wt/wt) TUDCA mixed in food | 6 months | Reduced glial activation, preserved neuronal integrity, diminished Aβ deposits, and improved memory deficits. |
| APP/PS1 Mice | 500 mg/kg, i.p. | Not specified | Significant reduction in the number of amyloid plaques. |
| A7-Tg Mice (High-Fat Diet) | Intraperitoneal administration | ~1 month | Suppressed peripheral ER stress, ameliorated obesity and insulin resistance, and significantly reduced brain Aβ levels. |
| A7-Tg Mice (Normal Diet) | TUDCA in drinking water | 4 months | Reduced age-related obesity and insulin resistance, and markedly reduced amyloid accumulation. |
Experimental Protocols
Protocol 1: Intraperitoneal Administration in APP/PS1 Mice
-
Animal Model: APP/PS1 double-transgenic mice.
-
Taurursodiol Preparation: Dissolve this compound salt in sterile phosphate-buffered saline (PBS) to a final concentration for a 500 mg/kg dosage based on the average weight of the mice.
-
Administration: Administer the Taurursodiol solution via intraperitoneal injection every three days.
-
Control Group: Administer an equivalent volume of sterile PBS to the control group.
-
Duration: Continue the treatment for 3 months.
-
Outcome Assessment: At the end of the treatment period, sacrifice the animals and collect brain tissue. Perform immunohistochemistry and ELISA to quantify Aβ40 and Aβ42 levels in the frontal cortex and hippocampus.
Protocol 2: Oral Administration via Diet in APP/PS1 Mice
-
Animal Model: APP/PS1 double-transgenic mice, starting at 2 months of age.
-
Diet Preparation: Mix this compound salt into standard laboratory chow to a final concentration of 0.4% (wt/wt).
-
Administration: Provide the TUDCA-containing diet ad libitum.
-
Control Group: Provide an identical diet without TUDCA to the control group.
-
Duration: Maintain the respective diets for 6 months.
-
Outcome Assessment: At 8 months of age, perform behavioral tests such as the Morris water maze to assess memory. Following behavioral testing, collect brain tissue for histological analysis of amyloid plaques, glial activation (Iba1 and GFAP staining), and neuronal integrity.
Experimental Workflow Diagram
Caption: General experimental workflow for Taurursodiol studies in AD models.
Parkinson's Disease (PD) Rodent Models
Data Presentation
| Rodent Model | Dosage & Route of Administration | Treatment Duration | Key Quantitative Outcomes |
| 6-OHDA-lesioned Rats | Undocumented dosage in vivo | Not specified | Significantly reduced apoptosis in ventral mesencephalic tissue cultures and within nigral transplants. |
| MPTP Mouse Model | 50 mg/kg, i.p. | Pre-treatment | Prevented mitochondrial dysfunction and neuronal death. |
| MPTP Mouse Model | 50 mg/kg, i.p. | Post-treatment | Reduced foot dragging and improved overall gait. |
| Nigral Transplants in Rats | 50 µM in cell suspension media | Pre-transplantation | Increased survival of grafted cells and improved behavioral recovery. |
Experimental Protocols
Protocol 3: Pre-treatment in the MPTP Mouse Model
-
Animal Model: C57BL/6 mice.
-
Taurursodiol Preparation: Prepare a sterile solution of this compound salt in PBS for a 50 mg/kg dosage.
-
Administration: Administer Taurursodiol via intraperitoneal injection for 3 consecutive days.
-
MPTP Induction: On the third day, 6 hours after the final Taurursodiol injection, administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinsonian pathology.
-
Control Groups: Include a vehicle-only group, a TUDCA-only group, and an MPTP-only group.
-
Outcome Assessment: After a designated period (e.g., 7-21 days), assess motor function using tests like the rotarod or pole test. Subsequently, collect brain tissue (striatum and substantia nigra) for analysis of dopaminergic neuron survival (tyrosine hydroxylase staining), mitochondrial function (ATP levels), and neuroinflammation.
Huntington's Disease (HD) Rodent Models
Data Presentation
| Rodent Model | Dosage & Route of Administration | Treatment Duration | Key Quantitative Outcomes |
| R6/2 Transgenic Mice | Systemic administration (dosage not specified) | Started at 6 weeks of age | Reduced striatal atrophy, decreased striatal apoptosis, fewer and smaller ubiquitinated neuronal intranuclear "huntingtin" inclusions, and improved locomotor and sensorimotor deficits. |
| 3-Nitropropionic Acid (3-NP) Rat Model | Not specified | Not specified | Prevented neuropathology and associated behavioral deficits. |
Experimental Protocols
Protocol 4: Systemic Administration in R6/2 Mice
-
Animal Model: R6/2 transgenic mice.
-
Taurursodiol Preparation: Prepare a sterile solution of this compound salt in PBS for systemic administration (e.g., intraperitoneal injection). The exact dosage should be determined based on previous studies or a dose-response pilot study.
-
Administration: Begin daily or every-other-day systemic injections at 6 weeks of age.
-
Control Group: Administer an equivalent volume of sterile PBS to a control group of R6/2 mice.
-
Duration: Continue treatment until a predetermined endpoint, often around 12-14 weeks of age when R6/2 mice show significant pathology.
-
Outcome Assessment: Monitor body weight and perform weekly behavioral tests (e.g., rotarod, open field) to assess motor function. At the study endpoint, collect brain tissue to analyze striatal volume, apoptosis (e.g., TUNEL staining), and the number and size of huntingtin inclusions (immunohistochemistry for ubiquitin or huntingtin).
Amyotrophic Lateral Sclerosis (ALS) Rodent Models
Preclinical studies in ALS rodent models have provided the foundation for clinical trials.
Data Presentation
| Rodent Model | Dosage & Route of Administration | Treatment Duration | Key Quantitative Outcomes |
| hSOD1 G93A Mice | Not specified | Not specified | Delayed muscle denervation. |
Experimental Protocols
Protocol 5: Administration in hSOD1 G93A Mice
-
Animal Model: hSOD1 G93A transgenic mice.
-
Taurursodiol Preparation: Prepare Taurursodiol for a chosen route of administration (e.g., oral gavage, in drinking water, or intraperitoneal injection).
-
Administration: Begin treatment at a presymptomatic or early symptomatic stage (e.g., 60-90 days of age).
-
Control Group: Administer the vehicle to a control group of hSOD1 G93A mice.
-
Duration: Continue treatment until the disease endpoint.
-
Outcome Assessment: Monitor disease progression through regular measurements of body weight, motor function (e.g., rotarod, grip strength), and survival. At the endpoint, collect spinal cord and muscle tissue to assess motor neuron loss and neuromuscular junction integrity.
Conclusion
This compound has demonstrated significant neuroprotective effects in a wide range of rodent models of neurodegeneration. The protocols outlined in this document provide a framework for researchers to investigate its therapeutic potential further. Careful consideration of the specific rodent model, disease stage, and appropriate outcome measures is crucial for designing robust and informative preclinical studies. The provided data and protocols should serve as a valuable resource for the scientific community working towards developing novel treatments for these devastating diseases.
References
Application Notes and Protocols for Taurursodiol Sodium Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurursodiol (TUDCA), the taurine conjugate of ursodeoxycholic acid, is a hydrophilic bile acid with well-documented cytoprotective properties.[1] It is particularly known for its potent inhibition of endoplasmic reticulum (ER) stress and apoptosis.[1][2] In cell culture models, Taurursodiol has been shown to mitigate protein aggregation, stabilize mitochondrial function, and reduce cell death across various cell types.[3][4] These characteristics make it a valuable tool for studying cellular stress responses and as a potential therapeutic agent for diseases associated with ER stress and apoptosis, including neurodegenerative diseases, and metabolic disorders. This document provides detailed protocols for preparing and treating cell cultures with Taurursodiol sodium, along with methods to assess its effects on key cellular pathways.
Mechanism of Action
Taurursodiol primarily functions as a chemical chaperone, aiding in proper protein folding and reducing the accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress. This alleviates the unfolded protein response (UPR), a complex signaling network activated by ER stress. Taurursodiol has been shown to modulate the three main branches of the UPR, which are mediated by the sensors:
-
PERK (PKR-like endoplasmic reticulum kinase): Taurursodiol can influence the activation of PERK and its downstream targets.
-
IRE1α (Inositol-requiring enzyme 1α): Taurursodiol can attenuate the activation of the IRE1α pathway.
-
ATF6 (Activating transcription factor 6)
By reducing ER stress, Taurursodiol inhibits the downstream activation of pro-apoptotic factors such as CHOP (C/EBP homologous protein) and the caspase cascade, ultimately promoting cell survival.
Quantitative Data Summary
The following tables summarize typical experimental conditions for Taurursodiol treatment in various cell lines, based on published literature.
Table 1: Effective Concentrations of Taurursodiol in Different Cell Lines
| Cell Line | Application | Effective Concentration Range | Incubation Time | Reference |
| Human Mesenchymal Stem Cells (MSCs) | Protection against ER stress | 100 µM | 30 min pretreatment, then co-incubation with stressor for up to 8h | |
| Dorsal Root Ganglion (DRG) Neurons | Protection against tunicamycin-induced apoptosis | 250 - 500 µM | 24 h pretreatment | |
| Human Hepatoblastoma (HepG2) | PERK activation | Not specified | Not specified | |
| CHO cells | TGR5 agonist activity | EC50 = 30 µM | Not specified | |
| Human liver-derived cell line (Huh7) | Inhibition of ER stress-induced apoptosis | Not specified | Not specified |
Table 2: Effects of Taurursodiol on Key Cellular Markers
| Marker | Effect of Taurursodiol Treatment | Assay Type | Reference |
| GRP78 (BiP) | Reduction of stress-induced upregulation | Western Blot | |
| p-PERK, p-eIF2α, ATF4 | Reduction of stress-induced upregulation | Western Blot | |
| CHOP | Reduction of stress-induced upregulation | Western Blot | |
| Cleaved Caspase-3 | Decreased expression | Western Blot | |
| Bax/Bcl-2 ratio | Decreased ratio | Western Blot | |
| Cell Viability | Increased under stress conditions | CellTiter-Blue Assay | |
| Apoptosis | Reduced percentage of apoptotic cells | TUNEL Assay |
Experimental Protocols
Protocol 1: General Cell Culture Preparation for Taurursodiol Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound salt (powder)
-
Sterile, nuclease-free water or DMSO for reconstitution
-
Sterile culture plates (e.g., 6-well, 96-well)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Taurursodiol Stock Solution Preparation: Prepare a stock solution of Taurursodiol by dissolving the powder in sterile, nuclease-free water or DMSO. For example, to make a 100 mM stock solution, dissolve the appropriate amount of Taurursodiol powder in the chosen solvent. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Treatment:
-
Pre-treatment: In experiments where cells are to be protected from a stressor, pre-treat the cells with the desired concentration of Taurursodiol for a specified period (e.g., 30 minutes to 24 hours) before inducing stress.
-
Co-treatment: In other experimental setups, Taurursodiol can be added simultaneously with the experimental treatment or stressor.
-
Dilution: Dilute the Taurursodiol stock solution directly into the cell culture medium to achieve the final desired concentration. Ensure thorough mixing.
-
Vehicle Control: Always include a vehicle control group, where cells are treated with the same volume of the solvent (e.g., water or DMSO) used to dissolve the Taurursodiol.
-
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: Assessment of ER Stress by Western Blot
Objective: To determine the effect of Taurursodiol on the expression of key ER stress markers.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Protocol 3: Apoptosis Assay using Annexin V-FITC/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following Taurursodiol treatment.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Add more 1X Binding Buffer and analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Taurursodiol's mechanism in mitigating ER stress-induced apoptosis.
Caption: General experimental workflow for Taurursodiol treatment in cell culture.
References
- 1. Tauro-Urso-Deoxycholic Acid Trials in Amyotrophic Lateral Sclerosis: What is Achieved and What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tauroursodeoxycholic acid prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Taurursodiol Sodium in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the dose-dependent effects of Taurursodiol (TUDCA), the active component of Taurursodiol sodium, on primary neurons, along with detailed protocols for its application in neuroprotection studies. The information is intended to guide researchers in designing experiments to evaluate the therapeutic potential of Taurursodiol.
Data Presentation: Dose-Response of Taurursodiol in Primary Neurons
The following tables summarize the quantitative data from dose-response studies of Taurursodiol in primary neuron cultures.
Table 1: Effect of Taurursodiol on the Viability of Primary Dorsal Root Ganglion (DRG) Neurons
| TUDCA Concentration (µM) | Effect on Cell Viability | Citation |
| 50 | No significant cytotoxic effect. | [1] |
| 100 | No significant cytotoxic effect. | [1] |
| 250 | No significant cytotoxic effect. | [1] |
| 500 | Marked reduction in cell viability. | [1] |
| 1000 | Approximately 20% decrease in cell viability compared to untreated cells. | [1] |
Table 2: Neuroprotective Effects of Taurursodiol Against Induced Toxicity in Primary Neurons
| Neuron Type | Toxin | TUDCA Concentration (µM) | Observed Neuroprotective Effect | Citation |
| Dorsal Root Ganglion (DRG) Neurons | Tunicamycin (0.75 µg/ml) | 250 | Reversed the decrease in cell viability induced by tunicamycin. | |
| Cortical Neurons | Fibrillar Aβ 1-42 (20 µM) | 100 | Inhibited apoptosis and caspase-3 activation. |
Experimental Protocols
Protocol 1: Assessment of Taurursodiol Cytotoxicity in Primary Neurons
This protocol is designed to determine the cytotoxic potential of Taurursodiol on primary neuron cultures.
1. Materials:
- Primary neuron cultures (e.g., Dorsal Root Ganglion neurons)
- 96-well culture plates
- Taurursodiol (TUDCA) stock solution
- Culture medium
- CellTiter-Blue® Cell Viability Assay kit
- Plate reader
2. Procedure:
- Plate primary neurons in a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24 hours.
- Prepare serial dilutions of TUDCA in culture medium to achieve final concentrations of 50, 100, 250, 500, and 1000 µM.
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of TUDCA. Include a vehicle control (medium without TUDCA).
- Incubate the plate at 37°C for 24 hours.
- After the incubation period, assess cell viability using the CellTiter-Blue® Assay according to the manufacturer's instructions.
- Measure the fluorescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Evaluation of Neuroprotective Effects of Taurursodiol
This protocol outlines the steps to assess the neuroprotective efficacy of Taurursodiol against a neurotoxic insult.
1. Materials:
- Primary neuron cultures (e.g., DRG or cortical neurons)
- 24-well or 96-well culture plates
- Taurursodiol (TUDCA) stock solution
- Neurotoxin (e.g., Tunicamycin or fibrillar Aβ 1-42)
- Culture medium
- Apoptosis detection kit (e.g., TUNEL assay) or Caspase activity assay kit
- Fluorescence microscope or plate reader
2. Procedure:
- Plate primary neurons in a suitable culture plate and allow them to adhere and stabilize.
- Pre-treat the neurons with a non-toxic concentration of TUDCA (e.g., 100 µM or 250 µM) for a specified period (e.g., 12-24 hours) before introducing the neurotoxin.
- Introduce the neurotoxin (e.g., 0.75 µg/ml tunicamycin or 20 µM fibrillar Aβ 1-42) to the culture medium. Include control groups: untreated cells, cells treated with TUDCA alone, and cells treated with the neurotoxin alone.
- Incubate for the desired duration (e.g., 24 hours).
- Assess neuronal apoptosis using a TUNEL assay or measure caspase-3 activity according to the manufacturer's protocols.
- Quantify the results by counting apoptotic cells under a fluorescence microscope or by measuring fluorescence/luminescence with a plate reader.
Signaling Pathways and Experimental Workflows
Taurursodiol's Mechanism of Action in Neuroprotection
Taurursodiol exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating endoplasmic reticulum (ER) stress and promoting cell survival signaling.
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.
Caption: TUDCA's activation of the pro-survival Akt pathway.
References
Application Notes and Protocols: Measuring Mitochondrial Respiration with Taurursodiol Sodium using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key pathological feature in a growing number of diseases, including neurodegenerative disorders, metabolic diseases, and cardiovascular conditions. The Seahorse XF Analyzer is a powerful tool for assessing mitochondrial health by measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. Taurursodiol sodium (TUDSO), a hydrophilic bile acid, has demonstrated neuroprotective properties, with evidence suggesting a mechanism involving the modulation of mitochondrial function and biogenesis.
These application notes provide a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to evaluate the impact of this compound on mitochondrial respiration in cultured cells. The included methodologies, data interpretation guidelines, and pathway diagrams are intended to equip researchers with the necessary tools to investigate the therapeutic potential of TUDSO and other compounds targeting mitochondrial bioenergetics.
Key Concepts in Mitochondrial Respiration
The Seahorse XF Cell Mito Stress Test dissects key parameters of mitochondrial function by using a sequential injection of mitochondrial toxins:
-
Oligomycin: An ATP synthase inhibitor, which blocks mitochondrial ATP production. The resulting decrease in OCR represents the portion of basal respiration dedicated to ATP synthesis.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, causing the electron transport chain to function at its maximum rate. This reveals the maximal respiration capacity of the cells.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively. Their combined action shuts down mitochondrial respiration, allowing for the quantification of non-mitochondorial oxygen consumption.
From the OCR measurements obtained during the Mito Stress Test, several key parameters of mitochondrial function can be calculated:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The portion of basal respiration used for ATP synthesis.
-
Proton Leak: The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial damage.
-
Maximal Respiration: The maximum oxygen consumption rate the cells can achieve.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
Experimental Protocols
Cell Culture and Seeding for Seahorse Assay
-
Cell Line: This protocol is optimized for adherent cell lines such as the human neuroblastoma cell line SH-SY5Y.
-
Culture Conditions: Culture cells in a humidified incubator at 37°C and 5% CO2.
-
Seeding Density: A day before the assay, seed the cells into a Seahorse XF96 or XF24 cell culture microplate. The optimal seeding density should be determined for each cell line to ensure a confluent monolayer on the day of the assay. A typical seeding density for SH-SY5Y cells is 2 x 10^4 to 4 x 10^4 cells per well.[1][2]
-
Taurursodiol Treatment: After cell attachment (typically 4-6 hours), treat the cells with the desired concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).
Seahorse XF Cell Mito Stress Test Protocol
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF Assay Medium. A common formulation is Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Wash and Incubate Cells: Remove the cell culture medium from the Seahorse plate and gently wash the cells twice with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Prepare Mitochondrial Stressors: Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium to the desired final concentrations. Typical concentrations are 1.0 µM Oligomycin, 1.0 µM FCCP, and 0.5 µM Rotenone/Antimycin A, but these may need to be optimized for your specific cell type.[1]
-
Load the Sensor Cartridge: Load the prepared mitochondrial stressors into the appropriate ports of the hydrated sensor cartridge.
-
Run the Seahorse Assay: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial modulators.
Data Presentation and Interpretation
The following tables present illustrative data from a Seahorse XF Cell Mito Stress Test on SH-SY5Y neuroblastoma cells treated with this compound for 24 hours. Note: This data is a representative example to illustrate the application and may not reflect actual experimental results.
Table 1: Oxygen Consumption Rate (OCR) in SH-SY5Y Cells Treated with this compound
| Treatment Group | Basal OCR (pmol/min) | OCR after Oligomycin (pmol/min) | OCR after FCCP (pmol/min) | OCR after Rotenone/Antimycin A (pmol/min) |
| Vehicle Control | 100 ± 5 | 35 ± 3 | 250 ± 15 | 10 ± 2 |
| Taurursodiol (10 µM) | 90 ± 6 | 30 ± 4 | 220 ± 12 | 10 ± 2 |
| Taurursodiol (50 µM) | 80 ± 5 | 25 ± 3 | 190 ± 10 | 10 ± 2 |
Data are presented as mean ± SEM.
Table 2: Calculated Mitochondrial Respiration Parameters
| Treatment Group | Basal Respiration (pmol/min) | ATP-Linked Respiration (pmol/min) | Proton Leak (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) |
| Vehicle Control | 90 | 65 | 25 | 240 | 150 |
| Taurursodiol (10 µM) | 80 | 60 | 20 | 210 | 130 |
| Taurursodiol (50 µM) | 70 | 55 | 15 | 180 | 110 |
Values are calculated from the mean OCR data in Table 1.
Interpretation of Illustrative Data:
In this example, treatment with this compound resulted in a dose-dependent decrease in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The reduction in proton leak suggests that TUDSO may improve mitochondrial integrity. The decrease in spare respiratory capacity could indicate a reduced ability of the cells to respond to energetic stress under these specific conditions, or it may reflect a shift in metabolic substrate utilization. Further experiments would be needed to elucidate the precise mechanism. Studies have shown that TUDSO can have varying effects on mitochondrial respiration, with some reports indicating a decrease in respiration parameters while others suggest an increase, particularly in combination with other substances.
Signaling Pathways and Visualizations
This compound is believed to exert its neuroprotective effects in part by promoting mitochondrial biogenesis and function. A key signaling pathway involved in this process is the PGC-1α pathway.
Caption: TUDSO-mediated activation of mitochondrial biogenesis via the AMPK/SIRT1/PGC-1α pathway.
The diagram above illustrates a proposed mechanism where Taurursodiol activates AMPK, which in turn activates SIRT1. SIRT1 then deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis. Activated PGC-1α co-activates nuclear respiratory factors (NRF1 and NRF2), leading to the transcription of mitochondrial transcription factor A (TFAM). TFAM promotes the replication and transcription of mitochondrial DNA, ultimately leading to the formation of new mitochondria and improved mitochondrial function.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test with TUDSO treatment.
This workflow diagram outlines the key steps involved in performing the Seahorse assay to assess the effects of Taurursodiol on mitochondrial respiration, from cell seeding to data interpretation.
Conclusion
The Seahorse XF Cell Mito Stress Test provides a robust platform for investigating the effects of this compound on mitochondrial respiration. By following the detailed protocols and utilizing the provided data interpretation framework, researchers can gain valuable insights into the mechanisms by which TUDSO and other compounds modulate mitochondrial function. This information is critical for the development of novel therapeutics targeting mitochondrial dysfunction in a variety of diseases.
References
Application Notes and Protocols for Western Blot Analysis of ER Stress Markers Following Taurursodiol Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurursodiol sodium, also known as Tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid that functions as a chemical chaperone to alleviate Endoplasmic Reticulum (ER) stress.[1][2] ER stress is a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen, which activates a complex signaling network known as the Unfolded Protein Response (UPR).[3][4] Persistent ER stress can lead to cellular dysfunction and apoptosis, and it is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.[5] TUDCA has been shown to mitigate ER stress by modulating the three primary branches of the UPR, thus promoting cell survival and restoring cellular homeostasis.
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on key ER stress markers. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to elucidate the mechanism of action of TUDCA and other potential ER stress modulators.
Mechanism of Action of this compound in ER Stress
This compound has been demonstrated to exert its protective effects by modulating the three main sensor proteins of the UPR: PERK, IRE1, and ATF6. In response to ER stress, TUDCA treatment has been observed to up-regulate the ATF6 pathway while down-regulating the PERK and IRE1 pathways. This modulation helps to reduce the overall stress response, inhibit apoptosis, and enhance protein folding capacity. A key indicator of ER stress is the up-regulation of the molecular chaperone GRP78 (Glucose-Regulated Protein 78), also known as BiP. Under prolonged or severe ER stress, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) is induced, primarily through the PERK pathway, leading to programmed cell death. TUDCA has been shown to effectively reduce the expression of CHOP. Another critical event in the IRE1 pathway is the unconventional splicing of XBP1 mRNA, leading to the production of the active transcription factor sXBP1.
Key ER Stress Markers for Western Blot Analysis
-
GRP78 (BiP): An ER-resident chaperone that is a master regulator of the UPR. Its expression is significantly increased during ER stress.
-
CHOP (GADD153): A pro-apoptotic transcription factor induced during prolonged ER stress, primarily downstream of the PERK/eIF2α/ATF4 signaling axis.
-
Phospho-PERK (p-PERK): The activated form of PERK, an ER transmembrane kinase that initiates one of the UPR branches.
-
Phospho-eIF2α (p-eIF2α): A downstream target of PERK, its phosphorylation leads to a global attenuation of protein synthesis.
-
ATF4: A transcription factor translated upon eIF2α phosphorylation that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis (including CHOP).
-
IRE1α: An ER transmembrane protein with both kinase and RNase activity. Its activation leads to the splicing of XBP1 mRNA.
-
sXBP1: The spliced, active form of the XBP1 transcription factor, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
Cleaved Caspase-12: An ER-resident caspase that is specifically activated by ER stress and initiates a caspase cascade leading to apoptosis.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effect of this compound on the expression of ER stress markers.
Table 1: Effect of TUDCA on ER Stress Marker Protein Expression in SW-13 Adrenocortical Carcinoma Cells
| Treatment | GRP78 (Fold Change) | PERK (Fold Change) | CHOP (Fold Change) | ATF6 (Fold Change) |
| Control (0 µM TUDCA) | 1.00 | 1.00 | 1.00 | 1.00 |
| 100 µM TUDCA | ~0.80 | ~0.75 | ~0.60 | ~0.70 |
Data is estimated from graphical representations in the cited literature and represents the relative protein expression levels after 48 hours of treatment.
Table 2: Effect of TUDCA on Tunicamycin-Induced ER Stress Markers in Dorsal Root Ganglion (DRG) Neurons
| Treatment | CHOP (Relative Density) | GRP78 (Relative Density) | Cleaved Caspase-12 (Relative Density) |
| Control | 1.00 | 1.00 | 1.00 |
| Tunicamycin (TUN) | ~3.50 | ~2.80 | ~3.20 |
| TUN + TUDCA | ~1.50 | ~1.60 | ~1.80 |
Data is estimated from graphical representations in the cited literature. Cells were pre-treated with TUDCA before inducing ER stress with tunicamycin.
Experimental Protocols
General Workflow for Western Blot Analysis
The following diagram outlines the general workflow for performing a Western blot experiment to analyze ER stress markers.
Caption: General workflow for Western blot analysis of ER stress markers.
Detailed Protocol for Western Blotting of ER Stress Markers
This protocol provides a detailed methodology for the analysis of GRP78, CHOP, and other relevant ER stress markers.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Induce ER stress using a known inducer such as tunicamycin (e.g., 1-10 µg/mL) or thapsigargin (e.g., 1-5 µM) for a specified duration (e.g., 12-24 hours).
-
For investigating the protective effects of TUDCA, pre-treat cells with this compound (e.g., 100-500 µM) for a designated time (e.g., 2-24 hours) prior to and during the addition of the ER stress inducer.
-
Include appropriate controls: untreated cells, cells treated with TUDCA alone, and cells treated with the ER stress inducer alone.
2. Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.
5. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Rabbit anti-GRP78/BiP (1:1000)
-
Mouse anti-CHOP/GADD153 (1:500)
-
Rabbit anti-phospho-PERK (1:1000)
-
Rabbit anti-phospho-eIF2α (1:1000)
-
Rabbit anti-ATF4 (1:1000)
-
Rabbit anti-IRE1α (1:1000)
-
Rabbit anti-sXBP1 (1:1000)
-
Rabbit anti-cleaved Caspase-12 (1:500)
-
Mouse anti-β-actin (1:5000) or Rabbit anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.
Signaling Pathways
The following diagrams illustrate the ER stress signaling pathways and the proposed mechanism of action for this compound.
Caption: Simplified overview of the three branches of the Unfolded Protein Response (UPR).
Caption: Proposed mechanism of this compound (TUDCA) in modulating ER stress pathways.
Conclusion
Western blot analysis is an indispensable tool for elucidating the molecular mechanisms by which this compound mitigates ER stress. By quantifying the changes in key ER stress markers such as GRP78, CHOP, and the activation status of UPR sensors, researchers can effectively assess the efficacy of TUDCA and other therapeutic candidates in various disease models. The protocols and information provided in these application notes serve as a comprehensive resource for professionals in the field of drug discovery and development.
References
- 1. Tauroursodeoxycholic acid mediates endoplasmic reticulum stress and autophagy in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoplasmic Reticulum Stress Is Involved in Cardiac Damage and Vascular Endothelial Dysfunction in Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of Apoptosis in Tissues Treated with Taurursodiol Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurursodiol sodium, the taurine conjugate of ursodeoxycholic acid (TUDCA), is a hydrophilic bile acid with well-documented cytoprotective properties. Its mechanism of action is multifaceted, notably involving the inhibition of apoptosis, or programmed cell death. Taurursodiol has demonstrated therapeutic potential in a variety of disease models, particularly those involving cellular stress and apoptosis, such as neurodegenerative diseases and liver disorders.[1][2] A key aspect of its anti-apoptotic function lies in its ability to mitigate endoplasmic reticulum (ER) stress and modulate the mitochondrial pathway of apoptosis.[1][2]
Mechanistically, Taurursodiol has been shown to interfere with the upstream mitochondrial pathway of cell death.[3] This includes preventing the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical step in the initiation of apoptosis. By stabilizing the mitochondrial membrane, Taurursodiol inhibits the release of cytochrome c into the cytoplasm, which in turn prevents the activation of the caspase cascade, including the key executioner caspase, Caspase-3. Furthermore, Taurursodiol can modulate the expression of the Bcl-2 family of proteins, favoring the anti-apoptotic members like Bcl-2 over the pro-apoptotic ones like Bax. It has also been shown to activate pro-survival signaling pathways, such as the Akt/protein kinase B pathway.
Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the expression and localization of these key apoptosis-related proteins within the tissue microenvironment. This allows for a direct assessment of Taurursodiol's efficacy in preventing cell death. This document provides detailed protocols for the immunohistochemical detection of key apoptosis markers—Cleaved Caspase-3, Bcl-2, and Bax—as well as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for detecting DNA fragmentation in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Data Presentation: Expected Effects of Taurursodiol on Apoptosis Markers
The following table summarizes the anticipated quantitative changes in the expression of key apoptosis markers in tissues treated with this compound compared to untreated or vehicle-treated controls, as assessed by immunohistochemistry. The values are representative and may vary depending on the tissue type, disease model, and experimental conditions.
| Apoptosis Marker | Method of Detection | Expected Change with Taurursodiol Treatment | Representative Quantitative Data (Treated vs. Control) |
| Cleaved Caspase-3 | Immunohistochemistry | Decrease | Reduced percentage of positively stained cells. |
| Bcl-2 | Immunohistochemistry | Increase | Increased staining intensity and/or percentage of positive cells. |
| Bax | Immunohistochemistry | Decrease | Decreased staining intensity and/or percentage of positive cells. |
| Bax/Bcl-2 Ratio | Immunohistochemistry | Decrease | A lower ratio indicates a shift towards cell survival. |
| TUNEL | TUNEL Assay | Decrease | Significant reduction in the number of TUNEL-positive nuclei. |
Signaling Pathway and Experimental Workflow
Caption: Apoptosis signaling pathway modulated by Taurursodiol.
Caption: Immunohistochemistry experimental workflow.
Experimental Protocols
I. Immunohistochemistry for Cleaved Caspase-3, Bcl-2, and Bax
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
A. Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 for Cleaved Caspase-3 and Bax; Tris-EDTA, pH 9.0 for Bcl-2)
-
3% Hydrogen Peroxide (H₂O₂) in methanol or PBS
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit or Mouse anti-Bcl-2
-
Rabbit or Mouse anti-Bax
-
-
Biotinylated secondary antibody (e.g., goat anti-rabbit/mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
B. Procedure
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 x 5 minutes.
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate pre-heated antigen retrieval buffer.
-
Heat in a water bath, steamer, or microwave to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in wash buffer.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections in 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer (3 x 5 minutes).
-
-
Blocking of Non-specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply DAB substrate solution and incubate until a brown color develops (monitor under a microscope, typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series: 70%, 95%, 100%.
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
C. Quantitative Analysis
-
Stained slides are scanned and analyzed using image analysis software.
-
The percentage of positive cells or the H-score (staining intensity × percentage of positive cells) can be calculated for at least five high-power fields per section.
II. TUNEL Assay for DNA Fragmentation
This protocol outlines the detection of apoptotic cells via the TUNEL (TdT-mediated dUTP Nick-End Labeling) method on FFPE tissue sections.
A. Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration reagents (as above)
-
Proteinase K (20 µg/mL in PBS)
-
TdT Reaction Buffer
-
Terminal deoxynucleotidyl transferase (TdT)
-
Biotin-16-dUTP or similar labeled nucleotide
-
Stop/Wash Buffer
-
Streptavidin-HRP
-
DAB substrate kit
-
Methyl Green or Hematoxylin counterstain
B. Procedure
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for IHC (Protocol I, step 1).
-
-
Permeabilization:
-
Incubate sections with Proteinase K for 15-30 minutes at room temperature.
-
Rinse with PBS (2 x 5 minutes).
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction mixture by adding TdT and Biotin-16-dUTP to the TdT reaction buffer according to the manufacturer's instructions.
-
Apply the TdT reaction mixture to the sections and incubate in a humidified chamber at 37°C for 1-2 hours.
-
-
Stopping the Reaction:
-
Incubate sections in Stop/Wash Buffer for 10 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Detection:
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate solution and incubate until a dark brown color develops in positive nuclei.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with Methyl Green or Hematoxylin.
-
-
Dehydration and Mounting:
-
Follow the same procedure as for IHC (Protocol I, step 10).
-
C. Quantitative Analysis
-
The number of TUNEL-positive (dark brown) nuclei is counted per high-power field or per defined area of tissue.
-
The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | - Incomplete deparaffinization- Insufficient blocking- Antibody concentration too high | - Ensure complete removal of paraffin with fresh xylene.- Increase blocking time or use a different blocking reagent.- Optimize primary antibody concentration through titration. |
| Weak or No Staining | - Improper antigen retrieval- Inactive reagents- Primary antibody concentration too low | - Optimize antigen retrieval time, temperature, and buffer pH.- Use fresh reagents and antibodies.- Increase primary antibody concentration or incubation time. |
| Non-specific Staining | - Endogenous peroxidase or biotin activity- Drying of the tissue section | - Ensure adequate blocking of endogenous peroxidase.- Keep sections moist throughout the procedure. |
| Counterstain Too Dark | - Over-incubation in hematoxylin | - Reduce hematoxylin incubation time.- Differentiate with acid alcohol if necessary. |
References
- 1. Tauroursodeoxycholic Acid Mitigates Inflammation, ER Stress, and Apoptosis in Experimental Endotoxin-Induced Uveitis: In Vivo and In Vitro Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Bioanalysis of Taurursodiol and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Taurursodiol (TUDSO) and its primary metabolites, Glycoursodeoxycholic acid (GUDCA) and Ursodeoxycholic acid (UDCA), in human plasma. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring of therapies involving Taurursodiol, such as the co-formulation with sodium phenylbutyrate for neurodegenerative diseases.[1][2][3][4] The protocol details a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric parameters, enabling high-throughput and reliable analysis for researchers, scientists, and drug development professionals.
Introduction
Taurursodiol (Tauroursodeoxycholic acid, TUDSO) is a hydrophilic bile acid with demonstrated cytoprotective properties. It is under investigation and in use for various conditions, notably for its potential to mitigate endoplasmic reticulum (ER) stress and mitochondrial dysfunction in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[5] Accurate measurement of TUDSO and its metabolites in biological matrices is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This LC-MS/MS method provides the necessary sensitivity and specificity for bioanalytical studies. The major metabolites of TUDSO include GUDCA and UDCA.
Mechanism of Action of Taurursodiol
Taurursodiol is hypothesized to exert its neuroprotective effects by targeting key cellular stress pathways. It is thought to reduce ER stress and inhibit mitochondrial-mediated apoptosis, both of which are implicated in neuronal cell death in various neurodegenerative conditions.
References
- 1. Sodium Phenylbutyrate–Taurursodiol Slows Decline in Patients with ALS - Mass General Advances in Motion [advances.massgeneral.org]
- 2. Sodium Phenylbutyrate-Tauroursodiol Extends Survival up to 6 Months in ALS - - Practical Neurology [practicalneurology.com]
- 3. Trial of Sodium Phenylbutyrate-Taurursodiol for Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trial of Sodium Phenylbutyrate–Taurursodiol for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Taurursodiol Sodium's Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurursodiol, the taurine conjugate of ursodeoxycholic acid (UDCA), is a hydrophilic bile acid with demonstrated neuroprotective properties in various models of neurodegenerative diseases. Its therapeutic potential in central nervous system (CNS) disorders is contingent on its ability to effectively cross the blood-brain barrier (BBB). This document provides detailed protocols for assessing the BBB penetration of Taurursodiol, compiling methodologies from established in vitro and in vivo studies. It also presents a summary of its neuroprotective signaling pathways.
Physicochemical Properties of Taurursodiol
Understanding the physicochemical properties of a compound is crucial for predicting its ability to cross the BBB.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₅NO₆S | PubChem CID: 9848818 |
| Molecular Weight | 499.7 g/mol | PubChem CID: 9848818 |
| LogP (Octanol-Water Partition Coefficient) | 3.6 | PubChem CID: 9848818 |
| pKa | Not explicitly available | |
| Water Solubility | High (as a sodium salt) | Inferred from its hydrophilic nature |
In Vitro Assessment of Blood-Brain Barrier Permeability
In vitro models provide a high-throughput and cost-effective method for initial screening of BBB permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model assesses the passive diffusion of a compound across an artificial lipid membrane, simulating the lipid environment of the BBB.
Experimental Protocol:
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Compound Preparation:
-
Prepare a stock solution of Taurursodiol sodium in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer (pH adjusted to mimic physiological conditions) to the desired final concentration in the donor plate.
-
-
Permeability Assay:
-
Add the Taurursodiol solution to the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at a controlled temperature (e.g., 37°C) for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of Taurursodiol in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value (cm/s) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
-
DOT Diagram of PAMPA Workflow:
PAMPA experimental workflow.
Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium and, to some extent, the BBB.
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Studies:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical-to-Basolateral (A-B) Transport: Add the Taurursodiol solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Transport: Add the Taurursodiol solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points.
-
-
Quantification and Papp Calculation:
-
Quantify the concentration of Taurursodiol in the collected samples using LC-MS/MS.
-
Calculate the Papp value as described for the PAMPA assay.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.
-
DOT Diagram of Caco-2 Assay Workflow:
Caco-2 assay experimental workflow.
In Vivo Assessment of Blood-Brain Barrier Penetration
In vivo studies in animal models are essential to confirm the BBB penetration of Taurursodiol under physiological conditions.
Brain Homogenate Method
This method involves measuring the total concentration of Taurursodiol in the brain tissue after systemic administration.
Experimental Protocol:
-
Animal Dosing:
-
Administer this compound to rodents (e.g., mice or rats) via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
At predetermined time points, collect blood samples via cardiac puncture or another appropriate method.
-
Immediately perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the brain tissue on ice and weigh it.
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer) to create a brain homogenate.
-
Process plasma from the collected blood samples.
-
-
Quantification:
-
Extract Taurursodiol from the brain homogenate and plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of Taurursodiol in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
The unbound brain-to-plasma ratio (Kp,uu) can be determined by correcting for plasma protein binding and brain tissue binding.
-
DOT Diagram of Brain Homogenate Method Workflow:
Brain homogenate method workflow.
Analytical Method: LC-MS/MS for Taurursodiol Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like Taurursodiol in biological matrices.
General Protocol:
-
Sample Preparation:
-
Plasma: Protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Brain Homogenate: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further cleanup.
-
Add an appropriate internal standard to all samples and calibration standards.
-
-
Chromatographic Separation:
-
Use a suitable C18 or equivalent reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for Taurursodiol and the internal standard.
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for bile acids.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify Taurursodiol in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Neuroprotective Signaling Pathways of Taurursodiol
Taurursodiol exerts its neuroprotective effects through multiple signaling pathways.
DOT Diagram of TUDCA's Neuroprotective Mechanisms:
Neuroprotective signaling pathways of TUDCA.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the blood-brain barrier penetration of this compound. A combination of in vitro and in vivo methods is recommended for a thorough evaluation. The provided signaling pathway diagram illustrates the multifaceted neuroprotective mechanisms of Taurursodiol, highlighting its potential as a therapeutic agent for CNS disorders. Further research is needed to generate specific quantitative data on Taurursodiol's BBB permeability to fully characterize its pharmacokinetic profile in the brain.
Application Notes and Protocols: Gene Expression Analysis in Response to Taurursodiol Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurursodiol sodium, also known as Tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid with demonstrated cytoprotective properties. It is the taurine conjugate of ursodeoxycholic acid (UDCA).[1] Emerging research has highlighted its potential as a therapeutic agent in a variety of diseases, primarily attributed to its role in mitigating cellular stress, particularly in the endoplasmic reticulum (ER).[2][3] This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment, enabling researchers to investigate its molecular mechanisms of action.
Taurursodiol has been shown to modulate several key signaling pathways involved in cellular homeostasis, including the Unfolded Protein Response (UPR), apoptosis, and inflammation. Its ability to act as a chemical chaperone helps to alleviate ER stress, a condition implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.[2][3] Furthermore, Taurursodiol is a component of the combination drug AMX0035 (also known as RELYVRIO® in the U.S. and ALBRIOZA™ in Canada), which combines sodium phenylbutyrate and taurursodiol. Studies on AMX0035 suggest a synergistic effect of its components on gene expression, impacting pathways relevant to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).
These application notes provide a framework for researchers to design and execute experiments to study the transcriptomic effects of Taurursodiol, present the data in a clear and comparable format, and visualize the key biological pathways involved.
Key Signaling Pathways Modulated by Taurursodiol
Taurursodiol exerts its effects by influencing several interconnected signaling pathways. Understanding these pathways is crucial for interpreting gene expression data.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen. This activates the UPR, a set of signaling pathways aimed at restoring ER homeostasis. Taurursodiol has been shown to alleviate ER stress by acting as a chemical chaperone.
Apoptosis Signaling Pathway
Taurursodiol has been demonstrated to possess anti-apoptotic properties by modulating the expression of key proteins in the apoptosis cascade, such as the Bcl-2 family members.
NF-κB Inflammatory Pathway
Taurursodiol can suppress inflammatory responses by inhibiting the activation of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.
Quantitative Gene Expression Data
The following tables summarize quantitative data on gene expression changes observed in response to Taurursodiol treatment from published studies.
Table 1: ER Stress-Related Gene Expression in Adrenocortical Carcinoma Cells (SW-13)
Data from a study on adrenocortical carcinoma cells treated with Taurursodiol for 48 hours. Gene expression was measured by RT-qPCR and protein levels by Western blot.
| Gene/Protein | Treatment Group | Fold Change (mRNA) vs. Control | Protein Level vs. Control |
| GRP78 | 400 µM TUDCA | Decreased | Markedly Decreased |
| PERK | 400 µM TUDCA | Significantly Reduced | Significantly Reduced |
| ATF6 | 400 µM TUDCA | Significantly Reduced | Significantly Reduced |
| CHOP | 400 µM TUDCA | Decreased | Decreased |
Table 2: Apoptosis-Related Protein Expression in Adrenocortical Carcinoma Cells (SW-13)
Protein expression changes related to apoptosis in adrenocortical carcinoma cells treated with Taurursodiol.
| Protein | Treatment Group | Protein Level vs. Control |
| Bcl-2 | TUDCA | Increased |
| Bax | TUDCA | Decreased |
Table 3: Inflammatory Gene Expression
Changes in the expression of inflammatory genes in response to Taurursodiol.
| Gene | Cell/Tissue Type | Treatment Conditions | Fold Change vs. Control | Reference |
| TNF-α | Gastric Epithelial Cells | TUDCA pretreatment, then TNF-α stimulation | Downregulated | |
| IL-1α | Gastric Epithelial Cells | TUDCA pretreatment, then TNF-α stimulation | Downregulated |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their study of Taurursodiol's effects on gene expression.
Experimental Workflow
Protocol 1: Cell Culture and Taurursodiol Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Cell Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Taurursodiol Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of Taurursodiol or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours).
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA extraction or protein lysis.
Protocol 2: Total RNA Extraction using TRIzol Reagent
This protocol is a general guideline for RNA extraction from cultured cells.
-
Cell Lysis: Add 1 mL of TRIzol® reagent directly to the culture dish after removing the medium. Pipette the cell lysate up and down several times to homogenize.
-
Phase Separation: Transfer the homogenate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in RNase-free water.
Protocol 3: cDNA Synthesis
-
RNA Denaturation: In a PCR tube, mix 1 µg of total RNA with 1 µL of oligo(dT) or random hexamer primers and nuclease-free water to a final volume of 10 µL. Heat at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of RNase inhibitor, 2 µL of 10 mM dNTP mix, and 1 µL of reverse transcriptase.
-
Reverse Transcription Reaction: Add 10 µL of the master mix to the denatured RNA and primers.
-
Incubation: Incubate the reaction at 42°C for 60 minutes, followed by inactivation of the reverse transcriptase at 70°C for 10 minutes. The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare a qPCR reaction mix containing 10 µL of 2X SYBR Green Master Mix, 0.5 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
qPCR Cycling Conditions: Perform the qPCR in a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
Protocol 5: RNA-Seq Library Preparation and Bioinformatic Analysis
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a Bioanalyzer or similar instrument to ensure high-quality RNA (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, NextSeq) to generate raw sequencing reads.
-
Bioinformatic Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between Taurursodiol-treated and control samples.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological pathways.
-
Protocol 6: Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., GRP78, CHOP, Bcl-2, Bax, p-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
These application notes and protocols provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. By following these methodologies, scientists can obtain robust and reproducible data to further elucidate the molecular mechanisms underlying the therapeutic potential of this promising compound. The provided diagrams and data tables serve as a valuable reference for understanding the key pathways involved and for comparing experimental findings. As research in this area continues, the protocols and information presented here will be instrumental in advancing our knowledge of Taurursodiol's role in health and disease.
References
Troubleshooting & Optimization
Improving Taurursodiol sodium solubility for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Taurursodiol sodium in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to enhance the solubility and effective application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in the cell culture medium. What should I do?
A1: Direct dissolution of this compound in aqueous-based cell culture media is often challenging due to its amphiphilic nature. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute it to the final working concentration in your culture medium.
Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to cells.[1] Most cell lines can tolerate up to 1% DMSO without severe cytotoxicity, but primary cells are more sensitive.[1]
-
Pre-warm the Medium: Adding the stock solution to pre-warmed cell culture medium can sometimes improve solubility.
-
Increase Final Volume: Diluting the stock solution into a larger volume of medium can help keep the compound in solution.
-
Step-wise Dilution: Instead of a single dilution, try a serial dilution approach. First, dilute the DMSO stock into a small volume of medium and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the stock solution to the medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Taurursodiol and its salts for in vitro studies.
Data Presentation: Solubility of Taurursodiol
The following table summarizes the solubility of Taurursodiol (the free acid form, which is closely related to the sodium salt) in various solvents. Note that the sodium salt form is generally more soluble in aqueous solutions.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥26.1 mg/mL | ApexBio[2] |
| Ethanol | ≥2.61 mg/mL (with gentle warming and sonication) | ApexBio[2] |
| Water | ≥8.42 mg/mL | ApexBio[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, you will need approximately 5.22 mg for 1 mL of DMSO (Molecular Weight of this compound is ~521.69 g/mol ).
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Dilution: Directly add the required volume of the DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 10 µL of a 10 mM stock solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 1%.
-
Mixing: Immediately and gently mix the solution by pipetting up and down or by gentle swirling. Avoid vigorous shaking to prevent protein denaturation in the medium.
-
Application: Use the freshly prepared working solution to treat your cells immediately.
Mandatory Visualizations
References
Technical Support Center: Overcoming Poor Bioavailability of Taurursodiol Sodium in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of Taurursodiol sodium in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor bioavailability of this compound?
A1: The oral bioavailability of this compound, a taurine-conjugated bile acid, is influenced by several factors inherent to its physicochemical properties and physiological processing. Key contributing factors include:
-
Limited Solubility: While the sodium salt form enhances water solubility compared to its free acid form (Tauroursodeoxycholic acid - TUDCA), its solubility can still be a limiting factor for dissolution in the gastrointestinal (GI) tract, particularly in the acidic environment of the stomach.
-
Complex Absorption Mechanisms: As a bile acid conjugate, its absorption is not solely dependent on passive diffusion. It involves active transport mechanisms in the intestine, which can be saturable.
-
First-Pass Metabolism: After absorption from the GI tract, this compound enters the portal circulation and is transported to the liver, where it can undergo first-pass metabolism before reaching systemic circulation.
-
Gastrointestinal Environment: Factors such as pH, the presence of food, and individual variations in gut microbiota can all impact the dissolution, stability, and absorption of this compound.
Q2: My in vivo experiments show inconsistent plasma concentrations of this compound. What could be the cause?
A2: Inconsistent plasma concentrations are a common challenge. Several factors could be at play:
-
Formulation Issues: The physical form of the administered compound (e.g., simple suspension vs. a solubilized form) can dramatically affect absorption. Aggregation of particles in a suspension can lead to variable dissolution.
-
Gastrointestinal Transit Time: Variations in the speed at which the compound moves through the GI tract of individual animals can lead to different absorption profiles.
-
Food Effects: The presence or absence of food in the stomach can significantly alter gastric pH and emptying time, thereby affecting drug dissolution and absorption. It is crucial to standardize feeding schedules in your experimental protocol.
-
Animal-to-Animal Variability: Biological differences between animals, including variations in intestinal transporters and metabolic enzyme expression, can contribute to inconsistent results.
Q3: Are there any known drug-drug interactions that can affect the bioavailability of this compound?
A3: Yes, co-administration of certain drugs can interfere with the absorption of this compound. Researchers should be cautious with the following:
-
Bile Acid Sequestrants: Drugs like cholestyramine, colestipol, or colesevelam are designed to bind bile acids in the intestine to prevent their reabsorption. These will likely interfere with the uptake of this compound.
-
Aluminum-Based Antacids: These can interfere with the absorption of bile acids and should be avoided.
-
Inhibitors of Bile Acid Transporters: Specific inhibitors of intestinal bile acid transporters could reduce the active uptake of this compound.
Troubleshooting Guide: Formulation and Administration
This guide provides strategies to address common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low and variable plasma exposure (AUC, Cmax) | Poor dissolution of this compound in the GI tract. | 1. Particle Size Reduction: Micronization or nano-milling of the this compound powder can increase the surface area for dissolution. 2. pH-Modified Formulations: Incorporating alkalizing agents (e.g., sodium bicarbonate) into the formulation can create a more favorable microenvironment for dissolution in the stomach. 3. Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility and absorption. |
| Precipitation of the compound after administration | Change in pH from the formulation to the gastric or intestinal environment. | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation to maintain a supersaturated state and prevent precipitation. 2. Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymeric carrier can enhance solubility and prevent recrystallization in the GI tract. |
| Gastrointestinal side effects (e.g., diarrhea) in animal models | High local concentration of the drug in the GI tract. | 1. Dose Fractionation: Administer the total daily dose in two or more smaller doses. 2. Administration with Food: While this can affect bioavailability, administering with a small, standardized meal can sometimes reduce local irritation. The impact on absorption would need to be characterized. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Taurursodiol (TURSO) when administered as part of a combination product with sodium phenylbutyrate (PB). While data for this compound alone is limited in publicly available literature, these values provide a useful reference.
Table 1: Pharmacokinetic Parameters of Taurursodiol (TURSO) in Humans with ALS (Single and Multiple Doses) [1]
| Parameter | Single Dose (Day 1) | Steady State (Once Daily) | Steady State (Twice Daily) |
| Cmax (µg/mL) | 1.9 | 2.1 | 2.3 |
| Tmax (hours) | 3.5 | 4.3 | 4.3 |
| AUC (µg*h/mL) | 11.8 | 14.1 | 16.2 |
Data represents mean values from a Phase 2a study in ALS patients receiving an oral fixed-dose combination of 3g sodium phenylbutyrate and 1g taurursodiol.
Experimental Protocols
1. Preparation of a pH-Modified Extended-Release Formulation
This protocol is a hypothetical example based on strategies for the parent compound, ursodeoxycholic acid, and is intended as a starting point for formulation development.
Objective: To prepare a spray-dried formulation of this compound with enhanced dissolution characteristics.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Spray dryer
Methodology:
-
Prepare an aqueous solution by dissolving HPMC and Na₂CO₃ in deionized water with stirring.
-
Slowly add this compound to the polymer solution and continue stirring until a homogenous dispersion is formed.
-
The target weight ratio for this example is this compound:HPMC:Na₂CO₃ of 2:6:1.5.
-
Set the inlet temperature of the spray dryer to 150-180°C and the outlet temperature to 80-100°C.
-
Feed the prepared dispersion into the spray dryer.
-
Collect the resulting powder and store it in a desiccator.
-
Characterize the powder for particle size, morphology, and dissolution rate in simulated gastric and intestinal fluids.
2. In Vivo Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to a standard suspension.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Test formulation (e.g., pH-modified extended-release powder)
-
Control formulation (this compound suspended in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for bioanalysis
Methodology:
-
Fast rats overnight (12-16 hours) with free access to water.
-
Divide rats into two groups (n=6 per group): Control and Test.
-
Administer the respective formulations via oral gavage at a dose of 30 mg/kg.
-
Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Analyze plasma samples for Taurursodiol concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway: Potential Role of Taurursodiol in Intestinal Barrier Function
Caption: Proposed pathway for Taurursodiol-mediated intestinal cell migration and barrier repair.[2]
Experimental Workflow: Bioavailability Enhancement Strategy
Caption: Workflow for developing and testing a novel this compound formulation.
Logical Relationship: Troubleshooting Low Bioavailability
Caption: Decision tree for troubleshooting poor bioavailability of this compound.
References
Troubleshooting Taurursodiol sodium instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taurursodiol sodium (TUDCA).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions in experimental settings.
Issue 1: Precipitation or Cloudiness in Aqueous Solution
-
Question: My this compound solution became cloudy or formed a precipitate after preparation or during storage. What should I do?
-
Answer: this compound has limited solubility in aqueous buffers. Precipitation can be caused by several factors:
-
Concentration: The concentration may have exceeded its solubility limit in the chosen buffer. For example, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1][2]
-
Temperature: Lower temperatures can decrease solubility. If you stored your solution at 4°C or on ice, try warming it to room temperature or 37°C.
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves.
-
If precipitation persists, consider preparing a fresh, more dilute solution.
-
For higher concentrations, prepare a stock solution in an organic solvent like DMSO, ethanol, or dimethyl formamide (DMF) and then dilute it into your aqueous experimental medium immediately before use.[1][2] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Issue 2: Suspected Degradation of this compound in Solution
-
Question: I am concerned that my this compound solution may have degraded. How can I assess its stability?
-
Answer: this compound can degrade under certain conditions. Forced degradation studies have shown susceptibility to acidic, basic, and oxidative conditions.[3]
-
Storage: Aqueous solutions of this compound are not recommended for long-term storage; it is best to prepare them fresh. If you must store an aqueous solution, it is advisable to do so for no more than one day. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer periods.
-
Visual Cues: A change in color or the appearance of particulate matter can indicate degradation.
-
Analytical Confirmation: The most reliable way to confirm degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact drug from its degradation products.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
-
Answer: Inconsistent results can stem from issues with solution stability and preparation.
-
Solution Instability: As mentioned, this compound in aqueous solutions can be unstable. Prepare fresh solutions for each experiment from a reliable stock to ensure consistent concentrations. The reconstituted suspension of the commercial drug product Relyvrio is recommended to be used within one hour of preparation.
-
Incomplete Dissolution: Ensure the compound is fully dissolved before use. Sonication can aid in dissolving the powder.
-
Adsorption to Plastics: While not specifically documented for Taurursodiol, some small molecules can adsorb to plastic labware, reducing the effective concentration in your experiments. If you suspect this, consider using low-adhesion tubes.
-
Frequently Asked Questions (FAQs)
Preparation and Storage
-
Q1: What is the best solvent for preparing a stock solution of this compound?
-
A1: this compound is soluble in organic solvents such as DMSO (up to 100 mg/mL), ethanol (~1 mg/mL), and DMF (~10 mg/mL). DMSO is a common choice for preparing high-concentration stock solutions.
-
-
Q2: How should I store my this compound solutions?
-
A2:
-
Solid Powder: Store at -20°C for long-term stability (≥ 4 years).
-
Organic Stock Solutions (e.g., in DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is strongly recommended to prepare these fresh for each experiment. Storage for more than 24 hours is not advised.
-
-
-
Q3: What is the recommended procedure for preparing an aqueous working solution from a DMSO stock?
-
A3: To prepare an aqueous working solution, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which helps prevent precipitation. Ensure the final DMSO concentration is low enough to not affect your experimental system (typically <0.5%).
-
Stability
-
Q4: Under what conditions does this compound degrade?
-
A4: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. It also shows some degradation under photolytic (UV light) and thermal stress.
-
-
Q5: Is this compound sensitive to light?
-
A5: Yes, photostability studies indicate that this compound can degrade upon exposure to UV light. It is advisable to protect solutions from light by using amber vials or covering containers with foil.
-
Experimental Use
-
Q6: What concentrations of this compound are typically used in cell culture experiments?
-
A6: The effective concentration can vary depending on the cell type and experimental conditions. However, concentrations ranging from 50 µM to 1000 µM have been reported in the literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
-
Q7: Can I autoclave my buffer after adding this compound?
-
A7: No. Thermal degradation studies have shown that this compound is sensitive to heat. You should add sterile-filtered this compound solution to your autoclaved and cooled buffer under sterile conditions.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | up to 100 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Ethanol | ~1 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL | |
| DMSO:PBS (1:4, pH 7.2) | ~0.2 mg/mL |
Table 2: Summary of Forced Degradation Studies
| Condition | Degradation Observed | Reference(s) |
| Acidic Hydrolysis (e.g., HCl) | Yes | |
| Basic Hydrolysis (e.g., NaOH) | Yes | |
| Oxidative (e.g., H₂O₂) | Yes | |
| Thermal (Heat) | Yes | |
| Photolytic (UV Light) | Yes |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a generalized protocol based on published methods. Specific parameters may need to be optimized for your equipment.
-
Chromatographic System: UPLC/HPLC system with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01N sodium hydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 26°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, e.g., 284 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine its retention time.
-
Inject the test solution (your experimental sample).
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Visualizations
Signaling Pathways
Caption: TUDCA's role in mitigating ER stress-induced apoptosis.
References
Taurursodiol (TUDCA) Dosage Optimization: A Technical Guide for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing Taurursodiol sodium (TUDCA) dosage for in vitro neuroprotection assays. Find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Taurursodiol (TUDCA) and why is it used in neuroprotection research?
A1: Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that occurs naturally in the body.[1] In research, it is widely investigated for its neuroprotective properties, which are attributed to its roles as a chemical chaperone and a signaling molecule. TUDCA has been shown to protect neurons by reducing endoplasmic reticulum (ER) stress, inhibiting apoptosis (programmed cell death), decreasing oxidative stress, and exerting anti-inflammatory effects.[2][3][4][5] Its ability to cross the blood-brain barrier makes it a compound of interest for various neurodegenerative disease models, including Alzheimer's, Parkinson's, and Huntington's disease.
Q2: What are the key mechanisms of TUDCA's neuroprotective action?
A2: TUDCA exerts its neuroprotective effects through multiple pathways:
-
Inhibition of Apoptosis: It can block the mitochondrial pathway of cell death by preventing the translocation of pro-apoptotic proteins like Bax, which in turn reduces the release of cytochrome c. It also modulates the expression of the anti-apoptotic Bcl-2 protein family.
-
Alleviation of ER Stress: TUDCA acts as a chemical chaperone, helping to stabilize protein folding and reduce the unfolded protein response (UPR). It can inhibit key ER stress sensors and downstream effectors like the PERK/eIF2α/ATF4/CHOP signaling pathway. It also blocks caspase-12 activation, a key mediator of ER stress-induced apoptosis.
-
Anti-inflammatory Effects: TUDCA can suppress neuroinflammation by inhibiting the activation of NF-κB in glial cells (microglia and astrocytes), which reduces the production of pro-inflammatory mediators.
-
Activation of Pro-Survival Signaling: It has been shown to activate pro-survival pathways such as the Akt/GSK3β signaling cascade.
Q3: What is a typical starting concentration range for TUDCA in in vitro neuroprotection assays?
A3: Based on published studies, a typical starting range for TUDCA in neuronal cell culture is 100 µM to 500 µM . One study noted that concentrations above 0.1mM (100 µM) could induce cell death in liver cells after ethanolic insult, highlighting the need for careful dose-response studies. Another study successfully used 200 µM in experiments with cortical neurons. It is crucial to perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal non-toxic and effective concentration.
Optimizing TUDCA Dosage: Data & Protocols
In Vitro Concentration Data
The following table summarizes effective TUDCA concentrations used in various published in vitro studies. This data should be used as a starting point for designing your own dose-optimization experiments.
| Cell Type | Neurotoxic Insult | TUDCA Concentration | Observed Effect | Source |
| Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 200 µM | Increased cell viability, inhibited ROS production, reduced LDH release. | |
| Adrenocortical Carcinoma Cells | N/A (cancer model) | 400 µM | Upregulated anti-apoptotic Bcl-2, increased LC3-II/I (autophagy marker). | |
| Liver Cells (Huh7) | Thapsigargin (ER stress inducer) | Not specified | Abolished ER stress markers, reduced calcium efflux, inhibited caspase activation. | |
| Liver Cells | Ethanol | 100 µM | Significantly reduced ethanol-induced cell death. |
Experimental Workflow for Dose Optimization
A systematic approach is essential for determining the optimal TUDCA concentration. The workflow below outlines the key steps for a typical dose-response experiment.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Tauroursodeoxycholic Acid (TUDCA) And Protective Role Against Neurodegeneration – NDNR – Naturopathic Doctor News and Review [ndnr.com]
- 3. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review – Optic Nerve Network [opticnervenetwork.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Taurursodiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Taurursodiol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Taurursodiol?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the LC-MS/MS analysis of Taurursodiol, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[3] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and proteins.[2][4] For bile acids like Taurursodiol, phospholipids are a particularly troublesome component.
Q2: What are the common signs of matrix effects in my Taurursodiol analysis?
A2: Signs of matrix effects can include:
-
Poor reproducibility of analyte response between samples.
-
Inaccurate and imprecise results for quality control (QC) samples.
-
A significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a biological matrix extract.
-
Drifting retention times over a series of injections.
-
Increased column backpressure.
Q3: What is the best internal standard (IS) to use for Taurursodiol to compensate for matrix effects?
A3: The gold standard for mitigating matrix effects is a stable isotope-labeled (SIL) internal standard, such as Taurursodiol-d4 or Taurursodiol-d5. A SIL-IS is chemically almost identical to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte's behavior.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Drifting Retention Time
You are observing poor peak shape (tailing or fronting) and a gradual shift in the retention time of Taurursodiol over an analytical run.
Possible Cause: This is often due to the accumulation of matrix components, particularly phospholipids, on the analytical column. These endogenous materials can interfere with the stationary phase and alter the chromatography.
Troubleshooting Workflow:
References
Preventing Taurursodiol sodium precipitation in aqueous buffers
Welcome to the technical support center for Taurursodiol sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a primary focus on preventing precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: Precipitation of this compound is most commonly related to the pH of the buffer. Taurursodiol is an amphipathic molecule with two acidic functional groups: a sulfonic acid on the taurine conjugate and a carboxylic acid on the steroid nucleus. The sulfonic acid is very strong (pKa ~ -0.9) and remains ionized (negatively charged) at virtually all pH levels used in biological experiments. However, the carboxylic acid group has an estimated pKa in the range of 4.0-5.0.
-
Below its pKa (e.g., pH < 4.5): The carboxylic acid group becomes protonated (neutral), reducing the molecule's overall negative charge and significantly decreasing its aqueous solubility, leading to precipitation.
-
Above its pKa (e.g., pH > 6.0): The carboxylic acid group is deprotonated (negatively charged), maximizing the molecule's hydrophilicity and solubility in aqueous solutions.
Precipitation can also occur if the concentration of this compound exceeds its solubility limit in a particular buffer, even at a favorable pH.
Q2: What is the optimal pH for dissolving and maintaining this compound in solution?
A2: To ensure this compound remains fully dissolved, the pH of the aqueous buffer should be maintained above 6.0, with an optimal range of pH 7.0-8.0 . Standard physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4 are generally suitable. When preparing stock solutions or diluting into new media, always verify and, if necessary, adjust the final pH to be within this range.
Q3: My high-concentration stock solution in water was clear, but it precipitated when I diluted it into my cell culture medium. What happened?
A3: This common issue often arises from a localized drop in pH upon dilution. Many standard cell culture media, such as DMEM, are buffered with a bicarbonate system and are sensitive to CO₂ levels. The addition of a concentrated, unbuffered, or weakly buffered this compound solution can locally alter the pH to a level where the compound is no longer soluble, causing it to precipitate before it can be adequately dispersed and buffered by the bulk medium. Vigorous mixing during dilution is crucial to mitigate this.
Q4: Can I use an organic solvent to prepare a high-concentration stock solution?
A4: Yes, using an organic solvent is a standard method for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice. However, the same precipitation issues can occur when diluting the DMSO stock into an aqueous buffer. The key is to minimize the final concentration of the organic solvent in your working solution, as it can have independent biological effects on your experimental system. Always prepare a vehicle control with the same final concentration of the solvent.
Q5: Is it safe to heat or sonicate the solution to redissolve the precipitate?
A5: Gentle warming (e.g., to 37°C) or sonication can be effective in redissolving precipitated this compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. If precipitation is a recurring issue, addressing the root cause—typically the buffer's pH—is a more robust solution than repeatedly trying to force the compound back into solution.
Troubleshooting Guide
Use the following table to diagnose and resolve common precipitation issues.
| Issue | Potential Cause | Recommended Solution |
| Precipitation during initial dissolution in buffer. | Buffer pH is too low (e.g., < 6.0). | Check the pH of your buffer. Adjust to pH 7.0-8.0 using dilute NaOH. Add the this compound powder gradually while stirring. |
| Precipitation upon dilution of a concentrated stock. | Localized pH drop or exceeding solubility limit. | Pre-warm the destination buffer/media to 37°C. Add the stock solution drop-wise while vortexing or stirring vigorously to ensure rapid dispersion. Perform serial dilutions rather than a single large dilution. |
| Clear solution becomes cloudy over time during storage. | pH shift in the buffer or microbial growth. | Ensure the stock solution is stored in a tightly sealed container at 4°C or frozen at -20°C. Use sterile-filtered buffers for long-term storage. Re-verify the pH if the solution becomes cloudy. |
| Precipitation after adding to complex media (e.g., with serum). | Interaction with media components or divalent cations. | While less common due to its hydrophilicity, interactions can occur. Prepare stock solutions in a simple buffer (like PBS) before diluting into complex media. Ensure the final concentration is well below the solubility limit. |
Data Summary
While specific quantitative solubility data in various buffers is not extensively published, the solubility is fundamentally governed by the pH relative to the carboxylic acid's pKa.
| Parameter | Value / Characteristic | Implication for Solubility |
| Chemical Structure | Amphipathic bile acid with sulfonic and carboxylic acid groups. | The ionized state of these groups is critical for water solubility. |
| pKa (Sulfonic Acid) | ~ -0.9 | This group is always ionized (negative charge) in experimental conditions. |
| pKa (Carboxylic Acid) | ~ 4.0 - 5.0 (estimated) | This is the key parameter. Solubility dramatically decreases as the pH approaches and drops below this value. |
| Recommended Buffer pH | > 6.0 (Optimal: 7.0 - 8.0) | Ensures the carboxylic acid group remains deprotonated, maximizing solubility. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in PBS
-
Prepare Buffer: Prepare a solution of 1X Phosphate-Buffered Saline (PBS) and adjust its pH to 7.4 using 1 M NaOH. Sterile filter the buffer using a 0.22 µm filter.
-
Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: ~521.69 g/mol for the sodium salt) in a sterile container.
-
Dissolve: Add the prepared pH 7.4 PBS to the powder to achieve the final desired volume.
-
Mix: Stir the solution at room temperature using a magnetic stirrer until the powder is completely dissolved. The solution should be clear.
-
Verify pH: Check the final pH of the stock solution and, if necessary, adjust back to 7.4.
-
Store: Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw an aliquot of the 100 mM this compound stock solution.
-
Pre-warm Medium: Warm the desired volume of cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
Dilute: Using a sterile pipette, add the appropriate volume of the 100 mM stock solution to the pre-warmed medium to achieve a final concentration of 100 µM (a 1:1000 dilution). Crucially, add the stock solution slowly while gently swirling the medium to ensure rapid and uniform mixing.
-
Use Immediately: Use the freshly prepared working solution for your experiment promptly. Do not store dilute solutions in complex media for extended periods.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Simplified Signaling Pathway of Taurursodiol as an ER Stress Inhibitor
Taurursodiol acts as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress.[1] ER stress triggers the Unfolded Protein Response (UPR), a state linked to apoptosis in many disease models.[1] Taurursodiol helps stabilize protein conformation, thereby reducing the activation of key UPR sensors like PERK and IRE1α and inhibiting downstream apoptotic signaling.[1]
References
Technical Support Center: Enhancing Taurursodiol Sodium Delivery to the Central Nervous System
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the delivery of Taurursodiol sodium (Tauroursodeoxycholic acid, TUDCA) to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the CNS?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. While Taurursodiol is known to cross the BBB to some extent, achieving therapeutic concentrations for treating neurodegenerative diseases can be difficult.[1][2] Another challenge is the potential for efflux by transporter proteins at the BBB, which actively pump substances back into the bloodstream.
Q2: What are the most promising strategies for enhancing this compound delivery to the CNS?
A2: Several strategies are being explored to enhance the CNS delivery of therapeutic agents like Taurursodiol. These include:
-
Nanoparticle-based delivery systems: Encapsulating Taurursodiol in nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
-
Liposomal formulations: Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate hydrophilic and lipophilic drugs, and can be surface-modified to target specific receptors on the BBB for enhanced uptake.
-
Intranasal administration: This non-invasive method allows for direct delivery to the brain via the olfactory and trigeminal nerves, bypassing the BBB.
-
Inhibition of efflux pumps: Co-administration of Taurursodiol with inhibitors of efflux pumps, such as P-glycoprotein (P-gp), may increase its CNS concentration by preventing it from being pumped out of the brain.[3]
-
Prodrug approach: Modifying the chemical structure of Taurursodiol to create a more lipophilic prodrug could enhance its passive diffusion across the BBB. The prodrug would then be converted to the active Taurursodiol within the CNS.
Q3: Is Taurursodiol a substrate for P-glycoprotein (P-gp)?
A3: Some studies suggest that certain bile acids can interact with and inhibit P-glycoprotein.[3] Specifically, ursodeoxycholate has been shown to inhibit P-gp-mediated transport.[3] However, tauroursodeoxycholate (TUDCA) did not show a significant inhibitory effect in the same study. The exact interaction between Taurursodiol and P-gp, and its impact on CNS penetration, requires further investigation.
Q4: What are the known neuroprotective signaling pathways of Taurursodiol in the CNS?
A4: Taurursodiol exerts its neuroprotective effects through multiple mechanisms. It is known to inhibit apoptosis (programmed cell death) by interfering with both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also reduces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). Furthermore, TUDCA has anti-inflammatory properties, reducing the activation of glial cells, and it can mitigate oxidative stress. In the brain, TUDCA has been shown to bind to the G protein-coupled bile acid receptor 1 (TGR5), leading to anti-inflammatory effects.
Troubleshooting Guides
Nanoparticle and Liposome Formulations
| Issue | Possible Cause | Troubleshooting Steps |
| Low encapsulation efficiency of Taurursodiol. | Taurursodiol is hydrophilic, which can make its encapsulation in hydrophobic polymer nanoparticles challenging. | 1. Optimize the formulation method: For nanoparticles, consider using a double emulsion solvent evaporation technique (w/o/w) to better encapsulate hydrophilic molecules. 2. Select an appropriate polymer: Use biodegradable polymers like PLGA, which have been successfully used to encapsulate TUDCA for controlled release. 3. For liposomes: Use a method suitable for hydrophilic drugs, such as the thin-film hydration method followed by sonication. Ensure the aqueous phase containing Taurursodiol is efficiently entrapped. |
| Poor in vivo stability and rapid clearance of nanoparticles/liposomes. | Opsonization and clearance by the reticuloendothelial system (RES). | 1. PEGylation: Modify the surface of nanoparticles or liposomes with polyethylene glycol (PEG) to create a "stealth" effect, reducing recognition by the RES and prolonging circulation time. 2. Optimize particle size: Aim for a particle size range of 100-200 nm, as this is generally considered optimal for avoiding rapid clearance and for BBB penetration. |
| Lack of significant increase in CNS delivery. | Inefficient targeting of the BBB. | 1. Surface functionalization: Conjugate nanoparticles or liposomes with ligands that bind to receptors on the BBB, such as transferrin receptors or insulin receptors, to promote receptor-mediated transcytosis. 2. Cationic formulations: The use of cationic lipids in liposomes can enhance uptake through electrostatic interactions with the negatively charged surface of brain endothelial cells. |
Intranasal Delivery
| Issue | Possible Cause | Troubleshooting Steps |
| Low and variable CNS drug levels. | Improper administration technique leading to drug deposition in the lower respiratory tract or swallowing. | 1. Optimize head position: In animal studies, position the animal on its back with its head tilted back to ensure the formulation reaches the olfactory region of the nasal cavity. 2. Control droplet size and volume: Use a micropipette to administer small droplets (5-10 µL) into each nostril, allowing the animal to inhale the solution. |
| Poor absorption across the nasal mucosa. | The formulation has poor mucoadhesive or permeation-enhancing properties. | 1. Incorporate mucoadhesive agents: Add polymers like chitosan to the formulation to increase its residence time in the nasal cavity. 2. Use permeation enhancers: Include safe and effective permeation enhancers to transiently open tight junctions between epithelial cells. |
| Nasal irritation or toxicity. | The formulation components (e.g., permeation enhancers, surfactants) are causing damage to the nasal epithelium. | 1. Screen for biocompatible excipients: Test the cytotoxicity of all formulation components on appropriate cell lines (e.g., RPMI 2650). 2. Histological analysis: After in vivo experiments, perform histological analysis of the nasal mucosa to check for any signs of damage. |
Data Presentation
Table 1: Hypothetical Comparison of this compound CNS Delivery Methods
The following data is illustrative and intended to provide a conceptual framework for experimental outcomes. Actual results will vary based on the specific experimental setup.
| Delivery Method | Administration Route | Hypothetical Brain Tissue Concentration (ng/g) at Tmax | Hypothetical Brain-to-Plasma Concentration Ratio | Key Advantages | Key Challenges |
| Free Taurursodiol Solution | Intravenous (IV) | 50 | 0.1 | Simple formulation | Low BBB penetration |
| Taurursodiol-Loaded PLGA Nanoparticles | Intravenous (IV) | 250 | 0.8 | Sustained release, potential for targeting | Formulation complexity, potential for RES uptake |
| Taurursodiol-Loaded Liposomes (PEGylated) | Intravenous (IV) | 200 | 0.7 | Biocompatible, prolonged circulation | Stability, drug leakage |
| Taurursodiol Nanoemulsion | Intranasal | 400 | N/A (direct delivery) | Bypasses BBB, non-invasive | Formulation stability, precise administration required |
| Free Taurursodiol + P-gp Inhibitor | Intravenous (IV) | 150 | 0.4 | Potentially enhances CNS retention | Systemic side effects of inhibitor, incomplete inhibition |
Experimental Protocols
Protocol 1: Formulation of Taurursodiol-Loaded PLGA Nanoparticles
This protocol describes the preparation of Taurursodiol-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion (w/o/w) solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Method:
-
Primary Emulsion (w/o): a. Dissolve 10 mg of this compound in 200 µL of deionized water (aqueous phase). b. Dissolve 100 mg of PLGA in 2 mL of DCM (organic phase). c. Add the aqueous phase to the organic phase and emulsify using a probe sonicator on ice for 1 minute at 40% amplitude to form the primary w/o emulsion.
-
Secondary Emulsion (w/o/w): a. Prepare a 2% (w/v) PVA solution in deionized water. b. Add the primary emulsion to 10 mL of the PVA solution. c. Immediately sonicate the mixture on ice for 2 minutes at 50% amplitude to form the double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker with 50 mL of a 0.5% (w/v) PVA solution. b. Stir the mixture on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate and the nanoparticles to harden.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated drug.
-
Lyophilization: a. Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose). b. Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.
-
Characterization: a. Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Analyze nanoparticle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM). c. Quantify the encapsulation efficiency by dissolving a known amount of lyophilized nanoparticles in a suitable solvent, and measuring the Taurursodiol concentration using a validated analytical method (e.g., HPLC).
Protocol 2: Intranasal Administration of Taurursodiol Formulation in Mice
This protocol outlines the procedure for the intranasal administration of a Taurursodiol formulation to mice.
Materials:
-
Taurursodiol formulation (e.g., nanoemulsion or solution)
-
Anesthetic (e.g., isoflurane)
-
Micropipette and tips
-
Mouse restrainer (optional, for conscious administration)
Method:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane (e.g., 2-3% in oxygen) until it is unresponsive to a toe pinch. b. Alternatively, for conscious administration, gently restrain the mouse.
-
Positioning: a. Place the anesthetized mouse on its back in a supine position. b. Gently tilt the head back to ensure the nasal passages are angled upwards, which facilitates delivery to the olfactory region.
-
Administration: a. Using a micropipette, carefully administer a small volume (e.g., 5-10 µL) of the Taurursodiol formulation as a single drop into one nostril. b. Allow the mouse to inhale the droplet. c. Wait for a few seconds and then administer a similar volume to the other nostril. d. Alternate between nostrils until the full dose has been administered.
-
Post-Administration: a. Keep the mouse in the supine position for a few minutes after administration to allow for absorption. b. Monitor the mouse until it has fully recovered from the anesthesia. c. Return the mouse to its home cage and observe for any signs of distress.
Visualizations
Caption: TUDCA's multi-faceted inhibition of apoptosis.
References
- 1. restorativemedicine.org [restorativemedicine.org]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid inhibition of P-glycoprotein-mediated transport in multidrug-resistant cells and rat liver canalicular membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Taurursodiol Sodium and Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Taurursodiol sodium (also known as TUDCA or Ursodoxicolylglycine) in cell culture experiments and encountering potential interference with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Can Taurursodiol (TUDCA) interfere with my cell viability assay results?
Yes, Taurursodiol (TUDCA) has the potential to interfere with cell viability assay results in two main ways:
-
Biological Effects: TUDCA is a biologically active molecule known to protect cells by reducing endoplasmic reticulum (ER) stress, inhibiting apoptosis, and acting as an antioxidant.[1][2] These cytoprotective effects can lead to a genuine increase in cell viability in the presence of stressors, which may be misinterpreted as an assay artifact if not expected.
-
Chemical Interference: While direct chemical interference is not widely reported, the antioxidant properties of TUDCA could theoretically interact with the redox-sensitive reagents used in many viability assays.[3][4] For example, antioxidants have been shown to directly reduce tetrazolium salts (like MTT) to formazan in the absence of cells, which could lead to a false-positive signal.[5]
Q2: Which cell viability assays are most likely to be affected by Taurursodiol (TUDCA)?
Assays that rely on cellular metabolism, redox state, or ATP production are most susceptible to potential interference. This includes:
-
Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1): These assays measure cell viability by the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. TUDCA's antioxidant properties and its effects on cellular metabolism could alter the rate of this reduction.
-
Resazurin-Based Assays (e.g., alamarBlue®): Similar to tetrazolium assays, these rely on the reduction of resazurin to the fluorescent resorufin by metabolically active cells. TUDCA's influence on the cellular redox environment could impact this conversion.
-
Luciferase-Based ATP Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of cell viability. Since TUDCA can modulate cellular metabolism and mitochondrial function, it may alter cellular ATP production. While some compounds are known to directly inhibit luciferase, there is no direct evidence to suggest TUDCA does so.
Q3: How can I determine if Taurursodiol (TUDCA) is interfering with my specific assay?
The most effective way to check for direct chemical interference is to run a cell-free control experiment . This involves testing the effect of TUDCA on the assay reagents in the absence of cells. A significant signal in the cell-free wells containing TUDCA would indicate direct interference.
Troubleshooting Guide
Problem: I'm seeing an unexpected increase in viability in my TUDCA-treated wells, even in my negative controls.
This could be due to either a true cytoprotective effect of TUDCA or a chemical interference with the assay reagents.
Troubleshooting Steps:
-
Perform a Cell-Free Control Experiment: This is the most critical step to rule out direct chemical interference. See the detailed protocol below.
-
Visually Inspect Cells: Use microscopy to visually assess cell health and confluency. If the cells in TUDCA-treated wells appear healthier or more numerous than the controls, the viability assay is likely reflecting a true biological effect.
-
Use an Orthogonal Assay Method: If interference is suspected, validate your results using a different viability assay that works on a different principle. For example, if you suspect interference with a metabolic assay (like MTT), try a dye exclusion method (like Trypan Blue) that measures membrane integrity, or a protease-based cytotoxicity assay that measures the release of cellular enzymes from damaged cells.
-
Consult the Literature: Review studies that have used TUDCA in similar cell types to see if your results are consistent with its known biological activities. TUDCA is known to increase cell viability in the presence of various stressors.
Experimental Protocols
Protocol: Cell-Free Assay for Detecting Interference with Tetrazolium or Resazurin-Based Assays
This protocol is designed to determine if Taurursodiol (TUDCA) directly reduces the assay substrate in the absence of cellular metabolic activity.
Materials:
-
96-well cell culture plate
-
Cell culture medium (the same used in your experiments)
-
Taurursodiol (TUDCA) stock solution
-
Your chosen viability assay reagent (e.g., MTT, MTS, XTT, WST-1, or resazurin)
-
Solubilization buffer (if using MTT)
-
Plate reader
Methodology:
-
Plate Setup:
-
In a 96-well plate, add the same volume of cell culture medium to each well as you would in your cellular experiments (e.g., 100 µL). Do not add any cells.
-
Create a dilution series of TUDCA in the medium, covering the same concentrations used in your cell-based experiments. Include a "vehicle-only" control (the solvent used to dissolve TUDCA). Prepare each concentration in triplicate.
-
Include a "medium-only" blank control (no TUDCA, no vehicle).
-
-
Incubation:
-
Incubate the plate under the same conditions as your cellular assay (e.g., 37°C, 5% CO2) for the same duration as your compound treatment.
-
-
Reagent Addition:
-
Add the viability assay reagent (e.g., MTT, resazurin) to all wells according to the manufacturer's instructions.
-
-
Final Incubation:
-
Incubate the plate for the recommended time for color/fluorescence development (e.g., 1-4 hours).
-
-
Reading:
-
If using MTT, add the solubilization buffer and incubate as required to dissolve the formazan crystals.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Interpretation:
-
No Interference: If the absorbance/fluorescence values in the TUDCA-containing wells are similar to the vehicle control and medium-only wells, direct chemical interference is unlikely.
-
Interference Detected: If you observe a dose-dependent increase in signal in the TUDCA-containing wells compared to the controls, this indicates that TUDCA is directly reducing the assay substrate. This portion of the signal should be considered an artifact. You can subtract the average signal from the cell-free TUDCA wells from your cellular assay data as a form of background correction. However, using an alternative, non-interfering assay is the recommended course of action.
Quantitative Data Summary
The following table summarizes the reported effects of Taurursodiol (TUDCA) on cell viability from various studies. Note that these results reflect the biological activity of TUDCA and were obtained using the specified assays.
| Cell Type | Stressor | TUDCA Concentration(s) | Assay Used | Observed Effect on Viability |
| Neonatal Rat Cardiomyocytes | H2O2 | 200 µM | Not specified | Alleviated H2O2-induced apoptosis. |
| Mesenchymal Stem Cells | p-Cresol | 100 µM | Not specified | Reduced ROS generation and ER stress. |
| ARPE-19 (Retinal Pigment Epithelial) Cells | H2O2 | Not specified | MTT Assay | Increased cell viability and antioxidant capacity. |
| Cone-like cells | Albumin | Not specified | Not specified | Protected cells from albumin toxicity. |
| P23H rats (in vivo model of Retinitis Pigmentosa) | Genetic mutation | Intravitreal injections | Not specified | Reduced photoreceptor loss. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for TUDCA assay interference.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives [mdpi.com]
- 2. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic Acid (TUDCA)—Lipid Interactions and Antioxidant Properties of TUDCA Studied in Model of Photoreceptor Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Studies with Taurursodiol Sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Taurursodiol sodium (Tauroursodeoxycholic acid, TUDCA) in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of this compound to use in my cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a general starting range is between 100 µM and 1 mM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. High concentrations may lead to cytotoxicity in some cell types.
Q2: What is a typical incubation time for this compound treatment?
A2: Incubation times can vary significantly, from as short as 2 hours to as long as 7 days, depending on the biological process being investigated. For studies on acute stress, shorter incubation times (e.g., 2-24 hours) are common. For chronic models or to observe long-term protective effects, longer incubation periods (e.g., 48-96 hours or more) may be necessary. A time-course experiment is recommended to identify the ideal incubation period for your experimental setup.
Q3: I am observing cytotoxicity after treating my cells with this compound. What could be the cause?
A3: While this compound is generally considered cytoprotective, high concentrations can be cytotoxic to certain cell lines. Here are a few troubleshooting steps:
-
Confirm the Purity of Your Compound: Ensure the this compound you are using is of high purity.
-
Perform a Dose-Response Curve: If you haven't already, test a wide range of concentrations (e.g., 10 µM to 5 mM) to identify the toxic threshold for your specific cells.
-
Check the Vehicle Control: Ensure that the solvent used to dissolve the this compound (e.g., sterile water or DMSO) is not causing toxicity at the final concentration used in your experiments.
-
Consider the Cell Type: Some cell lines may be more sensitive to bile acids.
Q4: I am not observing the expected protective effect of this compound. What should I check?
A4: If this compound is not showing a protective effect, consider the following:
-
Suboptimal Concentration: You may be using a concentration that is too low to elicit a response. Refer to the literature for concentrations used in similar models and consider increasing the concentration.
-
Inappropriate Incubation Time: The timing of this compound treatment relative to the insult (e.g., toxin, stressor) is critical. Consider pre-treatment, co-treatment, and post-treatment protocols.
-
Mechanism of Cell Death: this compound primarily acts by mitigating endoplasmic reticulum (ER) stress and mitochondrial dysfunction. If the primary driver of cell death in your model is unrelated to these pathways, the protective effects of this compound may be limited.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Q5: How should I prepare a stock solution of this compound?
A5: this compound salt is soluble in sterile, distilled water. A common stock solution concentration is 100 mM. It is recommended to store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize typical experimental parameters for in vitro studies using this compound.
Table 1: this compound Concentration and Incubation Time for Neuroprotection
| Cell Type | Insult | TUDCA Concentration | Incubation Time | Observed Effect |
| Rat Neuronal & Astrocyte Cells | Beta-amyloid | Not specified | Co-incubation | Prevention of beta-amyloid induced cell death[1] |
| Neuroblastoma Cells | Beta-amyloid | Not specified | Co-incubation | Prevention of beta-amyloid induced cell death[1] |
| Primary Cortical Neurons | Beta-amyloid | Not specified | Co-incubation | Prevention of beta-amyloid induced cell death[1] |
| PC12 Cells | Beta-amyloid | Not specified | Co-incubation | Prevention of beta-amyloid induced cell death[1] |
Table 2: this compound Concentration and Incubation Time for ER Stress Inhibition
| Cell Type | ER Stress Inducer | TUDCA Concentration | Incubation Time | Observed Effect |
| Huh7 (Human Liver) | Thapsigargin | Not specified | Not specified | Abolished markers of ER stress, reduced calcium efflux, and inhibited caspase-12 activation[2] |
| Neonatal Rat Cardiomyocytes | H2O2 | 0.2 mM | 2 hours (pretreatment) | Alleviated H2O2-induced oxidative stress and apoptosis by suppressing ER stress |
| Adrenocortical Carcinoma Cells | Not applicable | Not specified | Not specified | Decreased expression of GRP78 and other ER stress markers |
| Retinal Pigment Epithelium (RPE) | Thapsigargin | 100 µM | 24 hours | Suppressed thapsigargin-induced ER stress and cell apoptosis |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for assessing the effect of this compound on cell viability in response to a cytotoxic agent.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Cytotoxic agent
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10^5 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare different concentrations of this compound in complete culture medium.
-
(Optional, for protection studies) Pre-treat the cells by replacing the medium with 100 µL of medium containing the desired concentrations of this compound. Incubate for a predetermined time (e.g., 2 hours).
-
Induce cytotoxicity by adding the cytotoxic agent at a predetermined concentration. For co-treatment studies, add the cytotoxic agent and this compound simultaneously.
-
Incubate the plate for the desired exposure time (e.g., 6, 24, or 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Apoptosis-inducing agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with this compound and/or an apoptosis-inducing agent as required by your experimental design.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot for ER Stress Markers (GRP78/CHOP)
This protocol outlines the detection of key ER stress markers by Western blotting.
Materials:
-
Cells of interest
-
Cell culture dishes
-
This compound stock solution
-
ER stress-inducing agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells with this compound and/or an ER stress-inducing agent.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound in mitigating ER stress-induced apoptosis.
Caption: General experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Taurursodiol Sodium Long-Term Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered during the long-term stability testing of Taurursodiol sodium.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the long-term stability testing of this compound?
A1: The primary challenges in the long-term stability testing of this compound revolve around its potential for degradation under various environmental conditions. Forced degradation studies have shown that Taurursodiol, particularly when in combination with sodium phenylbutyrate, is susceptible to degradation under acidic, basic, and photolytic stress conditions.[1] Key challenges include:
-
Formation of Degradation Products: Under acidic and basic hydrolysis, a primary degradation product (DP1) is formed. Photolytic stress can lead to the formation of other degradation products (DP2 and DP3).[1]
-
Method Development: Developing a stability-indicating analytical method that can effectively separate and quantify Taurursodiol from its degradation products and any other components in the formulation is crucial.[1][2][3]
-
Understanding Intrinsic Stability: While much of the available data is on the combination product with sodium phenylbutyrate, understanding the intrinsic stability of this compound alone is essential for formulation development and ensuring the quality of the active pharmaceutical ingredient (API).
Q2: What type of analytical method is recommended for stability testing of this compound?
A2: A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is highly recommended. This technique has been successfully developed and validated for the simultaneous determination of Taurursodiol and sodium phenylbutyrate, and it can effectively separate the active ingredients from their degradation products.
Q3: Under what conditions has this compound shown to be relatively stable?
A3: Forced degradation studies have indicated that Taurursodiol is stable under neutral hydrolysis, oxidation, and thermal stress conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during stability testing. | Formation of degradation products due to stress conditions (e.g., pH, light, heat). | Perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, UV light) to identify potential degradation products and their retention times. Ensure your analytical method is capable of separating these degradation products from the main analyte peak. |
| Loss of assay value for Taurursodiol over time. | Degradation of the Taurursodiol molecule. | Investigate the storage conditions. Taurursodiol is known to degrade under acidic, basic, and photolytic conditions. Ensure the product is stored in a light-protected container at appropriate pH and temperature. |
| Difficulty in separating Taurursodiol from its degradation products. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, column type, and temperature. A reverse-phase UPLC method with a C18 column has been shown to be effective. |
| Inconsistent results across different batches of Taurursodiol. | Variability in the purity of the starting material or differences in storage and handling. | Implement stringent quality control measures for incoming raw materials. Standardize storage and handling procedures across all batches. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for Sodium Phenylbutyrate and Taurursodiol Combination
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Taurursodiol |
| Acid Hydrolysis | 1 N HCl | 1 hour | 60°C | Data not explicitly quantified in the provided search results, but degradation product DP1 was formed. |
| Base Hydrolysis | 1 N NaOH | 1 hour | 60°C | Data not explicitly quantified in the provided search results, but degradation product DP1 was formed. |
| Oxidative Degradation | 10% Sodium Bisulfate | 1 hour | 60°C | Stable |
| Thermal Degradation | Heat | 1 hour | 60°C | Stable |
| Photolytic Degradation | Photostability Chamber | 3 hours | Room Temperature | Data not explicitly quantified in the provided search results, but degradation products DP2 and DP3 were formed. |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for this compound
This protocol is based on a validated method for the simultaneous determination of sodium phenylbutyrate and Taurursodiol.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH Shield RP-18 (50 x 1.0 mm, 1.7µm).
-
Mobile Phase: Acetonitrile and 0.1% perchloric acid (20:80 v/v).
-
Flow Rate: 0.5 ml/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 5 µl.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
-
Filter the solution through a 0.22-micron syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies as described in the literature.
-
Acid Degradation:
-
Dissolve a known amount of Taurursodiol sample in a solution of 1 N HCl.
-
Keep the solution at 60°C for 1 hour.
-
Neutralize the solution with 1 N NaOH and dilute to the final volume with the mobile phase.
-
Analyze the sample using the validated UPLC method.
-
-
Base Degradation:
-
Dissolve a known amount of Taurursodiol sample in a solution of 1 N NaOH.
-
Keep the solution at 60°C for 1 hour.
-
Neutralize the solution with 1 N HCl and dilute to the final volume with the mobile phase.
-
Analyze the sample using the validated UPLC method.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Taurursodiol sample in a solution containing 10% sodium bisulfate.
-
Keep the solution at 60°C for 1 hour.
-
Dilute to the final volume with the mobile phase.
-
Analyze the sample using the validated UPLC method.
-
-
Thermal Degradation:
-
Place the solid Taurursodiol sample in a hot air oven at 60°C for 1 hour.
-
Dissolve the sample in the mobile phase to the desired concentration.
-
Analyze the sample using the validated UPLC method.
-
-
Photolytic Degradation:
-
Expose the Taurursodiol sample in a photostability chamber for 3 hours.
-
Dissolve the sample in the mobile phase to the desired concentration.
-
Analyze the sample using the validated UPLC method.
-
Visualizations
References
- 1. TUDCA inhibits EV71 replication by regulating ER stress signaling pathway and suppressing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid prevents amyloid-beta peptide-induced neuronal death via a phosphatidylinositol 3-kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Taurursodiol Sodium (TUDCA) Activity by pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal use of Taurursodiol sodium (TUDCA), with a specific focus on the critical role of pH in its experimental application.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound (TUDCA) for in vitro experiments?
A1: For most cell culture applications, dissolving TUDCA in a buffer with a pH of 7.0 to 7.4 is recommended. This range is compatible with the physiological pH required for most mammalian cell lines and is where TUDCA has been shown to be effective in biotransformation processes[1].
Q2: How does pH affect the solubility of TUDCA?
A2: TUDCA is the taurine conjugate of ursodeoxycholic acid (UDCA). The carboxylic acid group of UDCA has an approximate pKa of 5.04, while the sulfonic acid group of taurine has a pKa of around 1.5[2]. This means that in solutions with a pH above 5, the carboxylic acid group will be predominantly deprotonated (negatively charged), and the sulfonic acid group will be deprotonated at all physiological pH levels, enhancing its water solubility compared to UDCA[3]. TUDCA is more water-soluble and ionized at various pH values compared to UDCA[3].
Q3: What is the recommended storage condition for TUDCA solutions?
A3: It is highly recommended to prepare TUDCA solutions fresh for each experiment. If storage is necessary, aqueous solutions should be stored at 2-8°C for no longer than 24 hours. The stability of TUDCA in solution can be pH-dependent, with neutral to slightly alkaline solutions generally showing better short-term stability.
Q4: Can I adjust the pH of my cell culture medium after adding TUDCA?
A4: It is best to dissolve TUDCA in a small amount of buffered solution at the desired pH before adding it to the final culture medium to avoid significant shifts in the medium's pH. If minor pH adjustments are needed after adding TUDCA, use sterile, dilute solutions of NaOH or HCl with careful monitoring.
Q5: What are the signs of TUDCA precipitation in my culture medium?
A5: Precipitation may appear as a fine, white powder or cloudiness in the medium. This can occur if the concentration of TUDCA exceeds its solubility at the given pH and temperature of the medium. If precipitation is observed, consider reducing the TUDCA concentration or adjusting the pH of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or inconsistent TUDCA activity | Suboptimal pH of the experimental buffer or medium: The biological activity of TUDCA can be influenced by the pH of the surrounding environment. | - Verify the pH of your stock solution and final working solution. - Adjust the pH to the optimal range of 7.0-7.4 for most cell-based assays. - Perform a pH-activity titration experiment to determine the optimal pH for your specific experimental model. |
| TUDCA precipitates out of solution | pH-dependent solubility: The solubility of TUDCA can decrease in more acidic conditions where the carboxylic acid group is more protonated. Concentration exceeds solubility limit: The concentration of TUDCA in the solution may be too high for the given solvent and pH. | - Ensure the pH of your solution is neutral to slightly alkaline. - Prepare a more diluted stock solution and add a larger volume to your final medium. - First dissolve TUDCA in a small amount of DMSO before diluting with aqueous buffer[4]. |
| Variability in experimental results | Inconsistent pH across experiments: Small variations in pH between experimental setups can lead to differing TUDCA activity. Degradation of TUDCA in solution: TUDCA solutions may not be stable over long periods, especially at suboptimal pH. | - Use a calibrated pH meter to ensure consistent pH in all your solutions. - Prepare fresh TUDCA solutions for each experiment. - If storing solutions, do so at 2-8°C for no more than 24 hours and re-verify the pH before use. |
| Unexpected changes in cell culture medium pH | Buffering capacity of the medium is overwhelmed: The addition of an unbuffered or strongly acidic/basic TUDCA stock solution can alter the pH of the culture medium. | - Prepare TUDCA stock solutions in a buffered saline solution (e.g., PBS) at the desired pH. - Use a smaller volume of a more concentrated stock solution to minimize the impact on the final medium volume and buffering capacity. |
Quantitative Data Summary
Table 1: pH-Dependent Activity of TUDCA
| pH | Relative TUDCA Biotransformation Efficiency (%) | Notes |
| 6.0 | Decreased | Efficiency starts to decline in acidic conditions. |
| 6.5 | 66.59 ± 0.93 | High efficiency observed. |
| 7.0 | 100 (Normalized) | Optimal pH for biotransformation. |
| 7.5 | Decreased | Efficiency starts to decline in alkaline conditions. |
| 8.0 | Significantly Decreased | Further decrease in efficiency observed. |
Data adapted from a study on the biotransformation of TCDCA to TUDCA, where pH 7.0 showed the highest conversion efficiency.
Table 2: Solubility of this compound
| Solvent | pH | Solubility | Reference |
| Phosphate Buffered Saline (PBS) | 7.2 | Approx. 10 mg/mL | General product information |
| DMSO | - | ≥ 100 mg/mL | |
| Ethanol | - | Approx. 1 mg/mL | General product information |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted TUDCA Stock Solution
-
Materials:
-
This compound (TUDCA) powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Sterile, calibrated pH meter
-
Sterile conical tubes and micropipettes
-
-
Procedure:
-
Weigh the desired amount of TUDCA powder in a sterile conical tube.
-
Add a small volume of sterile PBS (pH 7.4) to the tube.
-
Gently vortex or sonicate to dissolve the powder completely.
-
Measure the pH of the solution using a sterile, calibrated pH meter.
-
Adjust the pH to the desired value (e.g., 7.2) by adding small increments of sterile 0.1 M NaOH or 0.1 M HCl while gently stirring.
-
Once the target pH is reached and stable, bring the solution to the final desired volume with sterile PBS.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Use the solution immediately or store at 2-8°C for up to 24 hours.
-
Protocol 2: Assessment of TUDCA's Anti-Apoptotic Activity using TUNEL Assay
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a multi-well plate suitable for imaging.
-
Induce apoptosis using a known agent (e.g., staurosporine, etoposide) for a predetermined time.
-
Treat a subset of the apoptosis-induced cells with TUDCA at various concentrations, prepared in medium with the desired pH. Include a vehicle control group.
-
-
TUNEL Staining (using a commercial kit):
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips or image the plate directly using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei).
-
Calculate the percentage of apoptotic cells for each condition.
-
Compare the percentage of apoptosis in TUDCA-treated groups to the apoptosis-induced control group to determine the protective effect of TUDCA.
-
Visualizations
Caption: TUDCA's anti-apoptotic signaling pathways.
Caption: Experimental workflow for determining optimal pH.
References
Selecting appropriate internal standards for Taurursodiol sodium quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Taurursodiol sodium using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard for this compound quantification?
A1: The most appropriate internal standard for the quantification of Taurursodiol (TUDCA) is a stable isotope-labeled (SIL) version of the analyte, such as Tauroursodeoxycholic Acid-d4 (TUDCA-d4) or Tauroursodeoxycholic Acid-d5 (TUDCA-d5).[1][2][3][4][5] SIL internal standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte, meaning they co-elute chromatographically and experience similar extraction recovery and ionization effects in the mass spectrometer. This helps to accurately correct for variability during sample preparation and analysis.
Q2: Can I use a non-isotopically labeled compound as an internal standard?
A2: While SILs are preferred, a structurally similar but non-isotopically labeled compound can be used if a SIL is unavailable. However, it is crucial to validate that the chosen standard has a similar retention time and ionization response to Taurursodiol to ensure it effectively compensates for analytical variability. It is important to note that this approach may lead to less accurate and precise results compared to using a SIL.
Q3: What are the typical mass transitions (MRM) for Taurursodiol and its deuterated internal standards?
A3: Taurursodiol and its deuterated analogs are typically analyzed in negative ion mode using electrospray ionization (ESI). The common MRM transitions are summarized in the table below. For conjugated bile acids like TUDCA, a common fragment ion at m/z 80, corresponding to the HSO₃⁻ group from the taurine moiety, is often used.
Q4: What are common challenges in developing an LC-MS/MS method for Taurursodiol?
A4: The analysis of bile acids like Taurursodiol can be challenging due to their structural similarity to other endogenous bile acids, which can lead to isomeric interferences. Other challenges include potential for matrix effects from complex biological samples (e.g., plasma, bile), which can suppress or enhance the ion signal, and the need for sensitive detection due to potentially low physiological concentrations. Careful method development, especially chromatographic separation and sample cleanup, is essential.
Quantitative Data Summary
The following table summarizes the recommended MRM transitions for Taurursodiol and its commonly used deuterated internal standards. Note that optimal collision energies may vary depending on the specific mass spectrometer used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Polarity |
| Taurursodiol (TUDCA) | 498.4 | 80.1 | Negative |
| Taurursodiol (TUDCA) | 498.5 | 124.0 | Negative |
| Tauroursodeoxycholic Acid-d4 (TUDCA-d4) | 502.4 | 79.5 | Negative |
| Tauroursodeoxycholic Acid-d5 (TUDCA-d5) | 503.2 | 79.9 | Negative |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma/Serum)
This is a common and straightforward method for removing proteins from plasma or serum samples.
-
To a 50 µL aliquot of plasma or serum in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., TUDCA-d4 in methanol).
-
Vortex the mixture briefly.
-
Add 800 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 60°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 35% methanol in water).
-
Vortex to ensure the residue is fully dissolved.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Taurursodiol. Optimization will be required for specific instruments and applications.
-
Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column is commonly used (e.g., Symmetry Shield C18, 50mm x 4.6mm, 5.0µm).
-
Mobile Phase A: 2mM Ammonium formate (pH 3.5) in water.
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: A gradient elution is typically employed to separate Taurursodiol from other bile acids and matrix components.
-
Flow Rate: 0.600 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: See the "Quantitative Data Summary" table above.
-
Dwell Time: ~200 msec per transition.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Incompatible reconstitution solvent.- Column degradation or contamination.- Inappropriate mobile phase pH. | - Ensure the reconstitution solvent matches the initial mobile phase composition.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure Taurursodiol is in a consistent ionic state. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression due to matrix effects.- Suboptimal ionization source parameters.- Inefficient sample extraction. | - Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation).- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Evaluate and optimize the extraction procedure for better recovery. |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation.- Instability of the analyte or internal standard.- Fluctuations in the LC-MS system. | - Ensure precise and consistent pipetting and processing for all samples.- Check the stability of Taurursodiol and the internal standard in the reconstitution solvent and autosampler.- Perform system suitability tests to ensure the LC-MS is performing consistently. |
| Internal Standard Signal is Inconsistent or Absent | - Co-eluting interference in the internal standard's MRM channel.- Degradation of the internal standard.- Error in adding the internal standard. | - Check for matrix interferences by analyzing blank matrix samples; if an interference is present, improve chromatographic separation.- Verify the stability and concentration of the internal standard stock and working solutions.- Review the sample preparation workflow to ensure the internal standard is added correctly to all samples. |
| Retention Time Drifting | - Accumulation of lipids or other contaminants on the column.- Changes in mobile phase composition.- Column temperature fluctuations. | - Implement a column wash step with a strong organic solvent after each batch of samples.- Prepare fresh mobile phase daily.- Ensure the column oven is maintaining a stable temperature. |
Visualizations
Caption: Workflow for Taurursodiol quantification.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. nssresearchjournal.com [nssresearchjournal.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated surrogate analyte UPLC-MS/MS assay for quantitation of TUDCA, TCDCA, UDCA and CDCA in rat plasma: Application in a pharmacokinetic study of cultured bear bile powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Taurursodiol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taurursodiol (also known as Tauroursodeoxycholic acid or TUDCA). Inconsistent experimental outcomes can be a significant challenge, and this resource aims to address common issues to enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Taurursodiol to use in cell culture experiments?
A1: The optimal concentration of Taurursodiol can vary significantly depending on the cell type, the experimental model, and the specific endpoint being measured. Based on published studies, a typical starting range is between 50 µM and 1000 µM.[1] For many cell lines, a concentration of 250 µM has been shown to be effective without inducing cytotoxicity.[1] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. High concentrations (≥500 µM) have been noted to reduce cell viability in some cases.[1]
Q2: How should I prepare and store Taurursodiol stock solutions?
A2: Taurursodiol sodium is sparingly soluble in water but freely soluble in ethyl alcohol.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in a sterile solvent such as DMSO or ethanol. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final concentration of the solvent in your culture medium is low (typically <0.1%).
Q3: I am observing high variability in the anti-apoptotic effect of Taurursodiol. What could be the cause?
A3: Inconsistent anti-apoptotic effects can stem from several factors:
-
Cell Health and Confluence: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density. Over-confluent or stressed cells may exhibit higher baseline levels of apoptosis.
-
Apoptosis Induction Method: The method used to induce apoptosis (e.g., chemical inducers like tunicamycin or thapsigargin, oxidative stress) and its concentration can significantly impact the observed protective effect of Taurursodiol.
-
Timing of Treatment: The timing of Taurursodiol treatment relative to the apoptotic stimulus is critical. Pre-treatment with Taurursodiol is a common strategy to allow the compound to exert its protective effects before the insult.
-
Assay Variability: The apoptosis assay itself can be a source of variability. Ensure consistent incubation times, reagent concentrations, and proper controls. For Annexin V-based flow cytometry, avoid using EDTA-containing buffers as Annexin V binding is calcium-dependent.[3]
Q4: My Western blot results for ER stress markers are not consistent after Taurursodiol treatment. How can I troubleshoot this?
A4: Inconsistent Western blot results for ER stress markers can be due to several experimental variables:
-
Antibody Quality: Use validated antibodies specific to your target proteins (e.g., GRP78, p-PERK, CHOP).
-
Loading Controls: Ensure you are using reliable loading controls and that the protein levels are consistent across your samples.
-
Time Course of ER Stress: The expression of ER stress markers can be transient. It is advisable to perform a time-course experiment to identify the optimal time point to observe the effect of Taurursodiol on your specific markers.
-
Buffer Composition: The choice of lysis buffer is important for efficient protein extraction. Buffers containing strong detergents like SDS are effective for solubilizing membrane-associated proteins. For phosphorylated proteins, it is recommended to use blocking buffers containing BSA instead of milk to avoid non-specific binding.
Troubleshooting Guides
Inconsistent Cell Viability/Cytotoxicity Results
| Potential Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays (e.g., MTT, PrestoBlue™) | Dye in the reagent has precipitated. | Warm the reagent to 37°C and swirl to ensure all components are in solution. |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. | |
| Unexpected cytotoxicity at low Taurursodiol concentrations | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). |
| Contamination of stock solution. | Prepare fresh stock solutions using sterile techniques. |
Inconsistent Apoptosis Assay Results
| Potential Issue | Possible Cause | Recommended Solution |
| No positive signal in the treated group (Annexin V assay) | Insufficient drug concentration or treatment duration. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Apoptotic cells lost in the supernatant. | Collect and include the supernatant during the staining procedure. | |
| Kit degradation or improper storage. | Use a positive control to verify the functionality of the apoptosis detection kit. | |
| High background or non-specific staining | Over-trypsinization or mechanical damage to cells. | Use a gentle cell detachment method and handle cells carefully to avoid membrane damage. |
| Delayed analysis after staining. | Analyze cells by flow cytometry as soon as possible after the staining procedure. |
Experimental Protocols
General Protocol for Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Taurursodiol for the desired duration. Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
General Protocol for Western Blotting for ER Stress Markers
-
Protein Extraction: After treatment with Taurursodiol and an ER stress inducer (e.g., tunicamycin), wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, p-PERK, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Taurursodiol's Mechanism of Action in Mitigating Cellular Stress
Caption: Taurursodiol's dual inhibitory action on ER stress and mitochondrial apoptosis pathways.
Experimental Workflow for Assessing Taurursodiol's Efficacy
Caption: A generalized experimental workflow for evaluating the effects of Taurursodiol.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental outcomes with Taurursodiol.
References
Technical Support Center: Optimizing Lipid Nanoparticle (LNP) Formulations for Taurursodiol Sodium Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the formulation of lipid nanoparticles (LNPs) encapsulating the hydrophilic drug, Taurursodiol sodium.
Troubleshooting Guide
Users frequently encounter challenges related to encapsulation efficiency, particle size, polydispersity, and stability when working with hydrophilic payloads like this compound. The following guide addresses these common issues in a question-and-answer format.
Table 1: Common Formulation Problems and Solutions
| Problem / Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Low Encapsulation Efficiency (EE%) Why is my Taurursodiol EE so low? | This compound is hydrophilic and preferentially partitions into the external aqueous phase during formulation.[1] Inappropriate lipid composition (lack of charge interaction). High aqueous-to-organic phase ratio. | Modify Lipid Composition: • Include a cationic or ionizable lipid to interact with the negatively charged Taurursodiol.[2] • Use phospholipids like phosphatidylcholine which can improve the entrapment of hydrophilic drugs.[1] Optimize Formulation Process: • Decrease the aqueous phase volume relative to the lipid-organic phase. • Increase the initial drug concentration in the aqueous phase. • Employ a rapid mixing method (e.g., microfluidics) to kinetically trap the drug before it can partition out.[3] |
| High Particle Size (>200 nm) Why are my LNPs too large? | Aggregation due to insufficient stabilization. Inappropriate lipid ratios (e.g., too little PEG-lipid).[4] Slow mixing speed or suboptimal flow rates in microfluidics. Lipid components are not fully dissolved or are precipitating. | Adjust Lipid Ratios: • Increase the molar percentage of the PEG-lipid (e.g., 1-2 mol%) to enhance steric stabilization. • Ensure the helper lipid (e.g., phospholipid) and cholesterol ratios are optimized. Refine Mixing Parameters: • Increase the total flow rate and/or the flow rate ratio (aqueous:organic) in the microfluidic system. Check Component Solubility: • Ensure all lipid components are fully dissolved in the organic solvent (e.g., ethanol) before mixing. |
| High Polydispersity Index (PDI > 0.3) Why is my LNP population not uniform? | Inconsistent mixing during formulation. Use of lipids with broad molecular weight distributions. Partial aggregation of nanoparticles after formation. | Improve Mixing Consistency: • Use a controlled and reproducible mixing method like a microfluidic mixer over manual or vortex methods. Purify the Sample: • Employ size exclusion chromatography (SEC) to narrow the size distribution of the final LNP product. Ensure Formulation Stability: • Confirm adequate PEG-lipid concentration and appropriate buffer/pH conditions post-formulation to prevent aggregation. |
| Poor Formulation Stability (Aggregation over time) Why do my LNPs aggregate during storage? | Insufficient surface stabilization (low zeta potential or inadequate PEGylation). Inappropriate storage temperature or pH. Degradation of lipid components. Freeze-thaw cycle stress without cryoprotectants. | Optimize Storage Conditions: • Store at 4°C for short-term storage. For long-term, lyophilize or store at -20°C or -80°C. • If freezing, add a cryoprotectant like sucrose or trehalose (e.g., 10-20% w/v) to the formulation before freezing to prevent aggregation. Buffer and pH: • Store in a suitable buffer (e.g., PBS pH 7.4) to maintain stability. Monitor Lipid Integrity: • Use analytical methods like UHPLC-CAD to monitor the chemical stability of individual lipids over time. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) I should monitor for my Taurursodiol LNP formulation? A1: The primary CQAs for any LNP formulation include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE%), and drug load. For therapeutic applications, you must also assess stability, in vitro drug release profile, and ultimately, in vivo efficacy and safety.
Q2: Which analytical techniques are essential for characterizing Taurursodiol LNPs? A2: A combination of techniques is necessary for comprehensive characterization. Dynamic Light Scattering (DLS) is used for measuring particle size and PDI. Electrophoretic Light Scattering (ELS) or a similar method is used to determine the zeta potential (surface charge). Cryo-Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of particle morphology and size distribution. To determine encapsulation efficiency, unencapsulated "free" drug must be separated from the LNPs (e.g., via ultracentrifugation or size exclusion chromatography), followed by quantification of the encapsulated drug using High-Performance Liquid Chromatography (HPLC) or a similar method.
Table 2: Key Analytical Techniques and Parameters Measured
| Analytical Technique | Parameter(s) Measured | Typical Target Range for Systemic Delivery |
| Dynamic Light Scattering (DLS) | Mean Particle Size (Z-average), Polydispersity Index (PDI) | 50 - 200 nm, PDI < 0.3 |
| Electrophoretic Light Scattering (ELS) | Zeta Potential | Near-neutral or slightly negative (-10 mV to +10 mV) at physiological pH to reduce clearance |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Morphology, Size & Distribution, Lamellarity | Spherical morphology, verification of DLS data |
| HPLC or UV-Vis Spectroscopy (post-separation) | Encapsulation Efficiency (EE%), Drug Load | As high as possible (>50% is a common initial target for hydrophilic drugs) |
Q3: How does the choice of lipid components affect the encapsulation of hydrophilic Taurursodiol? A3: The lipid composition is critical. For hydrophilic drugs, creating an imperfect or disordered lipid core can increase entrapment capacity. Using a mixture of solid and liquid lipids to create Nanostructured Lipid Carriers (NLCs) can enhance encapsulation compared to Solid Lipid Nanoparticles (SLNs). Including an ionizable cationic lipid can form an electrostatic interaction with the anionic Taurursodiol at an acidic pH during formulation, significantly boosting encapsulation efficiency. Helper lipids and cholesterol are crucial for the stability and structure of the LNP bilayer.
Q4: What is a good starting point for a lipid formulation for Taurursodiol? A4: A common starting point for LNP formulations involves four lipid components:
-
Ionizable Cationic Lipid: Essential for encapsulating the payload and for endosomal escape.
-
Helper Phospholipid: (e.g., DSPC or DOPE) Provides structural integrity.
-
Cholesterol: Modulates bilayer fluidity and stability.
-
PEG-Lipid: Provides a hydrophilic shell for steric stabilization, preventing aggregation and reducing opsonization in vivo.
A typical molar ratio might be 50:10:38.5:1.5 (Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid), but this must be empirically optimized for Taurursodiol delivery.
Q5: How can I perform an in vitro release study for my Taurursodiol LNPs? A5: The dialysis bag method is most common for in vitro release studies of nanoparticles. The LNP formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free Taurursodiol to diffuse out but retains the intact LNPs. The bag is then placed in a release medium (e.g., PBS at pH 7.4) under constant stirring. Samples are taken from the external medium at various time points to quantify the released drug.
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs using a standard microfluidic system.
-
Preparation of Lipid Phase (Organic):
-
Dissolve the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios.
-
A typical total lipid concentration is 10-25 mg/mL.
-
Ensure complete dissolution by gentle vortexing or warming if necessary. Filter through a 0.22 µm syringe filter.
-
-
Preparation of Aqueous Phase:
-
Dissolve this compound in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration. The acidic pH protonates the ionizable lipid upon mixing, facilitating encapsulation.
-
Filter the aqueous solution through a 0.22 µm syringe filter.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr®).
-
Load the lipid-ethanol solution into one syringe and the Taurursodiol-aqueous solution into another.
-
Set the flow rate ratio (FRR) of aqueous to organic phase, typically starting at 3:1.
-
Set the total flow rate (TFR), typically starting at 12 mL/min.
-
Initiate mixing. The rapid mixing of the two phases leads to nanoprecipitation and self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The collected LNP solution contains ethanol and unencapsulated drug.
-
Purify and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis. Dialysis against PBS (pH 7.4) for 18-24 hours with multiple buffer changes is a common lab-scale method.
-
Protocol 2: Determination of Encapsulation Efficiency (EE%)
This protocol uses a fluorescence-based quantification method after separating free drug.
-
Separation of Free Drug:
-
Use a spin column with a suitable molecular weight cut-off (e.g., 100 kDa) to separate the larger LNPs from the smaller, unencapsulated Taurursodiol.
-
Pipette a known volume of the LNP formulation into the upper chamber of the spin column.
-
Centrifuge according to the manufacturer's instructions. The filtrate will contain the unencapsulated drug, while the retentate contains the purified LNPs.
-
-
Quantification of Total and Encapsulated Drug:
-
Total Drug (T): Take an aliquot of the pre-purified LNP formulation. Disrupt the LNPs by adding a surfactant like 0.5% Triton X-100 to release the encapsulated drug. Quantify the Taurursodiol concentration using a validated HPLC method or a suitable assay.
-
Encapsulated Drug: Resuspend the purified LNP retentate from step 1 in a known volume of buffer. Disrupt these LNPs with 0.5% Triton X-100 and quantify the Taurursodiol concentration.
-
-
Calculation:
-
The encapsulation efficiency is calculated using the formula: EE (%) = (Amount of encapsulated drug / Total drug amount) x 100.
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol assesses the ability of cells to internalize the formulated LNPs.
-
LNP Labeling:
-
Formulate LNPs as described in Protocol 1, but include a small percentage (e.g., 0.5 mol%) of a lipophilic fluorescent dye (e.g., DiD or a fluorescently-labeled lipid) in the initial lipid mixture.
-
-
Cell Culture:
-
Plate the target cells (e.g., a relevant cell line for the therapeutic indication) in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.
-
-
Incubation:
-
Treat the cells with various concentrations of the fluorescently labeled LNPs diluted in cell culture media.
-
Incubate for a defined period (e.g., 4, 12, or 24 hours) at 37°C.
-
-
Analysis:
-
Fluorescence Microscopy: Wash the cells with PBS to remove non-internalized LNPs. Fix the cells and stain the nuclei (e.g., with DAPI). Visualize the cellular uptake of the fluorescent LNPs using a confocal or fluorescence microscope.
-
Flow Cytometry: For quantitative analysis, wash the cells, detach them (e.g., with trypsin), and resuspend them in FACS buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer. This provides quantitative data on the percentage of cells that have taken up LNPs and the mean fluorescence intensity.
-
Visualizations
References
Validation & Comparative
Taurursodiol (TUDCA): An In Vitro Neuroprotective Agent - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA), and its sodium salt form, Taurursodiol, have emerged as promising neuroprotective agents in a variety of in vitro models of neurological disease. This guide provides a comprehensive comparison of the neuroprotective effects of TUDCA, supported by experimental data from peer-reviewed studies. It details the mechanisms of action, summarizes quantitative outcomes, and provides methodologies for key experimental protocols to aid in the design and interpretation of future research. For the purpose of this guide, "TUDCA" will be used to refer to both the acid and its sodium salt, as they are functionally equivalent in in vitro experimental settings.
The neuroprotective properties of TUDCA are attributed to its multifaceted roles in cellular homeostasis, primarily through the attenuation of endoplasmic reticulum (ER) stress, reduction of oxidative stress, and inhibition of apoptotic pathways.[1][2][3][4][5]
Quantitative Data on the Neuroprotective Effects of TUDCA In Vitro
The following table summarizes the quantitative data from various in vitro studies investigating the neuroprotective effects of TUDCA across different neuronal cell types and injury models.
| Cell Type | Injury Model | TUDCA Concentration | Key Outcome Measure | Quantitative Result | Reference |
| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Apoptosis (TUNEL) | ~70% reduction in Aβ-induced apoptosis | |
| 100 µM | Caspase-3 Activity | ~70% reduction in Aβ-induced caspase-3 activation | |||
| ARPE-19 (Retinal Pigment Epithelial) | Hydrogen Peroxide (H₂O₂) | 100 µM | Cell Viability (MTT assay) | Significant increase in cell viability compared to H₂O₂ alone | |
| 100 µM | Apoptosis (TUNEL) | Significant decrease in apoptotic cells | |||
| Thapsigargin (ER stress inducer) | 100 µM | ER Stress (CHOP, XBP1 expression) | Downregulation of CHOP and spliced XBP1 | ||
| Rat Dorsal Root Ganglion (DRG) Neurons | Tunicamycin (ER stress inducer) | 250 µM | Apoptosis (TUNEL) | Marked suppression of tunicamycin-induced apoptosis | |
| 250 µM | Reactive Oxygen Species (ROS) | Marked suppression of tunicamycin-induced ROS generation | |||
| Cultured Retinal Neural Cells | Elevated Glucose | Not specified | Cell Death (TUNEL) | Decreased cell death | |
| Not specified | Oxidative Stress (Protein carbonyls, ROS) | Markedly decreased protein carbonyls and ROS production |
Key Neuroprotective Mechanisms and Signaling Pathways
TUDCA exerts its neuroprotective effects through the modulation of several key signaling pathways. These include the inhibition of apoptosis, suppression of ER stress, and reduction of oxidative stress.
Inhibition of Apoptosis
TUDCA has been shown to inhibit the mitochondrial pathway of apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria. This, in turn, inhibits the release of cytochrome c and subsequent activation of caspases, such as caspase-3.
Attenuation of Endoplasmic Reticulum (ER) Stress
As a chemical chaperone, TUDCA helps to alleviate ER stress by improving protein folding capacity. It has been demonstrated to downregulate key markers of the unfolded protein response (UPR), including C/EBP homologous protein (CHOP) and spliced X-box binding protein-1 (XBP1).
Reduction of Oxidative Stress
TUDCA enhances the antioxidant capacity of neuronal cells by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while upregulating the expression of antioxidant genes and increasing the levels of glutathione (GSH).
Modulation of Pro-survival and Anti-inflammatory Pathways
TUDCA has been shown to activate the pro-survival PI3K/Akt signaling pathway. Additionally, it exhibits anti-inflammatory properties by inhibiting the activation of NF-κB, a key regulator of inflammatory responses.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by TUDCA and a general experimental workflow for assessing its neuroprotective effects in vitro.
References
- 1. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Liver: Tauroursodeoxycholic Acid (TUDCA) vs. Ursodeoxycholic Acid (UDCA) in Preclinical Models
For researchers, scientists, and drug development professionals, the quest for effective therapies for liver disease is a paramount challenge. Among the contenders, two bile acids, Tauroursodeoxycholic acid (TUDCA) and its parent compound, Ursodeoxycholic acid (UDCA), have emerged as promising hepatoprotective agents. This guide provides a comprehensive comparison of their efficacy in various liver disease models, supported by experimental data, detailed protocols, and mechanistic insights.
Tauroursodeoxycholic acid (TUDCA) is the taurine conjugate of Ursodeoxycholic acid (UDCA), a hydrophilic bile acid approved by the U.S. Food and Drug Administration for the treatment of certain cholestatic liver diseases.[1] While both molecules share a common structural backbone, the addition of a taurine molecule to TUDCA enhances its water solubility, potentially influencing its absorption and bioavailability.[2] Both TUDCA and UDCA are recognized for their ability to protect liver cells from damage, reduce inflammation, and inhibit apoptosis (programmed cell death).[3]
This comparison guide delves into the available preclinical and clinical data to provide a clearer picture of their relative performance in models of cholestatic liver disease, non-alcoholic fatty liver disease (NAFLD), and liver cirrhosis.
Quantitative Efficacy at a Glance
To facilitate a direct comparison, the following tables summarize the key quantitative findings from studies evaluating the efficacy of TUDCA and UDCA in various liver disease models.
Table 1: Efficacy in Cholestatic Liver Disease Models
| Parameter | Liver Disease Model | TUDCA | UDCA | Key Findings | Reference |
| Alkaline Phosphatase (ALP) Reduction | Primary Biliary Cholangitis (PBC) - Clinical Trial | 75.97% of patients achieved >25% reduction | 80.88% of patients achieved >25% reduction | Both TUDCA and UDCA showed similar efficacy in reducing ALP levels. | [4][5] |
| ALP Reduction | Primary Biliary Cholangitis (PBC) - Clinical Trial | 55.81% of patients achieved >40% reduction | 52.94% of patients achieved >40% reduction | No significant difference was observed between the two treatments in achieving a more substantial ALP reduction. | |
| Pruritus (Itching) | Primary Biliary Cholangitis (PBC) - Clinical Trial | No change in the proportion of patients with pruritus | Increase from 1.43% to 10.00% in the proportion of patients with pruritus | TUDCA may be better at relieving symptoms like pruritus compared to UDCA. |
Table 2: Efficacy in Liver Cirrhosis Models
| Parameter | Liver Disease Model | TUDCA | UDCA | Key Findings | Reference |
| Alanine Aminotransferase (ALT) | Liver Cirrhosis - Clinical Trial | Significant reduction from baseline | No significant reduction from baseline | TUDCA was more effective in reducing ALT levels. | |
| Aspartate Aminotransferase (AST) | Liver Cirrhosis - Clinical Trial | Significant reduction from baseline | Significant reduction from baseline | Both treatments were effective in reducing AST levels. | |
| Alkaline Phosphatase (ALP) | Liver Cirrhosis - Clinical Trial | Significant reduction from baseline | No significant reduction from baseline | TUDCA demonstrated a greater effect on reducing ALP. | |
| Serum Albumin | Liver Cirrhosis - Clinical Trial | Significant increase from baseline | Significant increase from baseline | Both treatments improved serum albumin levels, indicating improved liver function. |
Table 3: Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
Direct head-to-head preclinical studies with quantitative comparisons for NAFLD are limited. The data below is from separate studies.
| Parameter | Liver Disease Model | TUDCA | UDCA | Key Findings | Reference |
| Hepatic Steatosis (Fatty Liver) | High-Fat Diet-Induced NAFLD in Mice | Attenuated hepatic steatosis | Alleviated hepatic steatosis in a dose-dependent manner | Both compounds show efficacy in reducing liver fat accumulation. | |
| Liver Inflammation | High-Fat Diet-Induced NAFLD in Mice | Reduced expression of inflammatory cytokines | Ameliorated hepatic inflammation | Both TUDCA and UDCA exhibit anti-inflammatory effects in NAFLD models. | |
| NAFLD Activity Score (NAS) | High-Fat Diet-Induced NAFLD in Mice | Reduced NAS | Significantly decreased NAS scores at a high dose | Both treatments can improve the overall histological score of NAFLD. | |
| Serum ALT and AST | High-Fat High-Cholesterol Diet-Induced NASH in Mice | Not available in a direct comparative study | Dose-dependently lowered serum ALT and AST levels | UDCA has been shown to reduce markers of liver injury in a NASH model. |
Unraveling the Mechanisms: Signaling Pathways
The therapeutic effects of TUDCA and UDCA in liver disease are underpinned by their influence on several key signaling pathways. Both molecules are potent inhibitors of apoptosis, primarily by mitigating endoplasmic reticulum (ER) stress and interfering with the mitochondrial pathway of cell death.
TUDCA and UDCA also modulate bile acid signaling through nuclear receptors like the farnesoid X receptor (FXR). TUDCA acts as an FXR agonist, while UDCA is considered a weak FXR agonist or even an antagonist. This differential effect on FXR may contribute to their distinct therapeutic profiles.
Experimental Corner: Protocols and Workflows
The following section details the methodologies employed in key experiments cited in this guide, providing a framework for reproducible research.
Induction of Liver Disease Models
-
Cholestatic Liver Disease: A common model involves bile duct ligation (BDL) in rodents. This surgical procedure obstructs the common bile duct, leading to the accumulation of bile acids and subsequent liver injury, inflammation, and fibrosis.
-
Non-Alcoholic Fatty Liver Disease (NAFLD): This is typically induced in mice or rats by feeding them a high-fat diet (HFD) for an extended period (e.g., 16 weeks). This diet leads to the development of hepatic steatosis, inflammation, and insulin resistance, mimicking human NAFLD.
-
Liver Cirrhosis: Advanced liver fibrosis and cirrhosis can be induced by chronic administration of hepatotoxins like carbon tetrachloride (CCl4) or thioacetamide (TAA).
Key Experimental Assays
-
Liver Function Tests: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin are measured using standard biochemical assays to assess liver injury.
-
Histological Analysis: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate overall morphology, inflammation, and steatosis. Sirius Red or Masson's trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis. Histological scoring systems, such as the NAFLD Activity Score (NAS), are often employed for semi-quantitative assessment.
-
Apoptosis Assays:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, is measured in liver lysates using specific substrates to quantify the apoptotic signaling cascade.
-
Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine on the cell surface, an early marker of apoptosis.
-
-
Gene and Protein Expression Analysis: Quantitative real-time PCR (qPCR) and Western blotting are used to measure the expression levels of genes and proteins involved in inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., α-SMA, collagen I), and apoptosis (e.g., Bax, Bcl-2, caspases).
Conclusion: A Tale of Two Bile Acids
Both TUDCA and UDCA demonstrate significant therapeutic potential in a range of liver disease models. The available evidence suggests that while their overall efficacy is often comparable, particularly in cholestatic conditions, TUDCA may offer advantages in specific contexts, such as symptom relief in PBC and potentially greater anti-inflammatory and anti-fibrotic effects. The enhanced water solubility and distinct interactions with signaling pathways like FXR may underlie these differences.
For researchers and drug developers, the choice between TUDCA and UDCA may depend on the specific liver pathology being targeted and the desired therapeutic outcome. Further head-to-head preclinical studies, especially in NAFLD and NASH models with comprehensive quantitative comparisons, are warranted to fully elucidate their respective therapeutic strengths and guide the design of future clinical trials. This guide provides a solid foundation of the current understanding, empowering informed decisions in the development of novel therapies for liver disease.
References
- 1. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a Standardized Liver Fibrosis Model with Different Pathological Stages in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Taurursodiol Sodium's Efficacy in Preserving Mitochondrial Membrane Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taurursodiol sodium's (TUDCA) effect on mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and cellular viability. The performance of TUDCA is compared with established modulators of ΔΨm: Cyclosporin A, FCCP, and Valinomycin. This document summarizes quantitative experimental data, provides detailed experimental protocols for validation, and visualizes key pathways and workflows to support research and drug development in areas where mitochondrial dysfunction is a key pathological feature.
Quantitative Comparison of Mitochondrial Membrane Potential Modulators
The following table summarizes the quantitative effects of this compound and alternative compounds on mitochondrial membrane potential. The data has been compiled from various preclinical studies. It is important to note that the experimental models and conditions (e.g., cell type, insult, compound concentration) vary between studies, which may influence the observed effects.
| Compound | Mechanism of Action | Experimental Model | Assay | Quantitative Effect on Mitochondrial Membrane Potential | Reference |
| This compound (TUDCA) | Stabilizes mitochondrial membranes, inhibits Bax translocation and the mitochondrial permeability transition pore (mPTP). | Rat neuronal RN33B cells treated with 3-nitropropionic acid (3-NP) | Not specified | Significant inhibition of 3-NP-induced mitochondrial depolarization (p < 0.01)[1] | [1] |
| Cardiac H9c2 cells treated with H2O2 | TMRE | Prevented oxidant-induced reduction in TMRE fluorescence.[2] | [2] | ||
| Cyclosporin A | Inhibits the mitochondrial permeability transition pore (mPTP) by binding to cyclophilin D. | Rat neuronal RN33B cells treated with 3-nitropropionic acid (3-NP) | Not specified | Did not inhibit 3-NP-induced cell death, suggesting a different mechanism of action compared to TUDCA in this model.[1] | |
| Human kidney (HK-2) cells | JC-1 | >2-fold increase in JC-1 fluorescence, suggesting hyperpolarization. | |||
| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Uncouples oxidative phosphorylation, dissipating the proton gradient and causing rapid mitochondrial depolarization. | Jurkat cells | JC-1 | Induces a collapse of mitochondrial membrane potential, used as a positive control for depolarization. | |
| Valinomycin | Potassium ionophore that leads to the influx of K+ into the mitochondrial matrix, causing depolarization. | U937 cells | JC-1 | Induces mitochondrial depolarization. |
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed signaling pathways through which this compound and the comparative compounds modulate mitochondrial membrane potential.
Experimental Protocols
Detailed methodologies for the key experimental assays used to quantify mitochondrial membrane potential are provided below. These protocols are designed to be adaptable for the comparative analysis of this compound and other compounds.
JC-1 Assay for Mitochondrial Membrane Potential
This protocol utilizes the ratiometric fluorescent dye JC-1 to determine mitochondrial polarization. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial health.
Materials:
-
Cells of interest
-
Culture medium
-
JC-1 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
This compound and other test compounds
-
FCCP or CCCP (positive control for depolarization)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of this compound or the alternative compounds (Cyclosporin A, Valinomycin) for the desired duration. Include a vehicle-only control group. For a positive control for depolarization, treat a set of wells with 5-50 µM FCCP or CCCP for 15-30 minutes before staining.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the wells and add the JC-1 staining solution.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with pre-warmed PBS.
-
-
Fluorescence Measurement:
-
Add pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.
-
Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~595 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. An increase in this ratio indicates a higher mitochondrial membrane potential, while a decrease signifies depolarization.
TMRE Assay for Mitochondrial Membrane Potential
This protocol uses the potentiometric fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE). TMRE is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential.
Materials:
-
Cells of interest
-
Culture medium
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
This compound and other test compounds
-
FCCP (positive control for depolarization)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture to the desired confluency as described for the JC-1 assay.
-
Compound Treatment: Treat cells with the test compounds and controls as described previously.
-
TMRE Staining:
-
Prepare a TMRE working solution by diluting the stock solution in pre-warmed culture medium to a final concentration of 50-200 nM. The optimal concentration should be determined empirically for the specific cell type.
-
Remove the culture medium and add the TMRE working solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Gently remove the TMRE solution.
-
Wash the cells twice with pre-warmed PBS.
-
-
Fluorescence Measurement:
-
Add pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity at Excitation ~549 nm and Emission ~575 nm.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the mitochondrial membrane potential. A decrease in fluorescence indicates depolarization.
Conclusion
This compound demonstrates a significant protective effect on mitochondrial membrane potential against various cellular stressors. Its mechanism of action, primarily through the inhibition of pro-apoptotic pathways and stabilization of the mitochondrial membrane, distinguishes it from compounds like FCCP and Valinomycin, which directly induce depolarization, and offers a potentially more targeted therapeutic approach than broader-acting agents like Cyclosporin A. The provided experimental protocols offer a standardized framework for researchers to further investigate and validate the comparative efficacy of this compound in preserving mitochondrial function.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Taurursodiol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Taurursodiol.
This guide provides a comprehensive comparison of HPLC and LC-MS/MS analytical methods for Taurursodiol, offering insights into their respective strengths and ideal applications. The information presented is collated from validated methods to assist in selecting the most appropriate technique for specific research and quality control needs.
Experimental Protocols
Detailed methodologies for both HPLC/UPLC and LC-MS/MS are outlined below, providing a basis for method implementation and comparison.
High-Performance Liquid Chromatography (HPLC/UPLC) Methodology
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been developed and validated for the simultaneous estimation of Taurursodiol and Sodium Phenylbutyrate.[1][2]
-
Chromatographic System: Acquity UPLC BEH Shield RP-18 column (50 x 1.0 mm, 1.7µm).[1][2]
-
Mobile Phase: A mixture of acetonitrile and 0.1% perchloric acid (20:80 v/v).[1]
-
Flow Rate: 0.5 ml/min.
-
Column Temperature: 25°C.
-
Detection: Photodiode Array (PDA) detector at a wavelength of 287 nm.
-
Injection Volume: 5 µl.
-
Retention Time for Taurursodiol: 1.311 min.
Another developed RP-HPLC method utilized a different set of parameters:
-
Chromatographic System: Cogent RP C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.01N Sodium hydrogen phosphate buffer and Acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 26.0°C.
-
Detection: UV detector at 284.0 nm.
-
Retention Time for Taurursodiol: 2.886 min.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology
A validated LC-MS/MS method has been established for the quantification of Taurursodiol (TUDCA) in human plasma.
-
Chromatographic System: Phenomenex Luna C18 column (250×4.6 mm, 5μ).
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (570:430 v/v, pH 7).
-
Flow Rate: 0.200 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.
-
Quantification: Multiple Reaction Monitoring (MRM) was used for quantification.
Another LC-MS/MS method for Taurursodiol in rat plasma involved the following:
-
Chromatographic System: Waters X-Bridge BEH phenyl-functionalized column (150 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (30:70 v/v).
-
Flow Rate: 1 ml/min.
-
Mass Spectrometer: ESI in positive ionization mode.
-
Retention Time for Taurursodiol: 3.333 minutes.
Quantitative Data Comparison
The performance characteristics of the HPLC/UPLC and LC-MS/MS methods are summarized in the tables below for a clear comparison.
Table 1: HPLC/UPLC Method Performance
| Parameter | Method 1 (UPLC) | Method 2 (HPLC) |
| Linearity Range | 25–150 μg/ml | Not explicitly stated for Taurursodiol alone |
| Precision (%RSD) | Not explicitly stated | 0.4% |
| Accuracy (%Recovery) | Not explicitly stated | 99.98% |
| LOD | Not explicitly stated | 0.12 µg/ml |
| LOQ | Not explicitly stated | 0.35 µg/ml |
Table 2: LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5–500 ng/mL | 10–200 ppb (ng/ml) |
| Precision (%CV) | <20% at LLOQ | 0.85–9.03% (Intraday) |
| Accuracy (%Recovery) | Adequate | 96.98–98.57% |
| LLOQ | 5 ng/mL | 10 ng/ml |
Visualized Workflows
The following diagrams illustrate the general workflows for analytical method cross-validation and the logical comparison between HPLC and LC-MS/MS.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
A Preclinical Comparative Guide: Taurursodiol and Riluzole Combination Therapy in ALS Models
For researchers and drug development professionals navigating the complex landscape of amyotrophic lateral sclerosis (ALS) therapeutics, understanding the preclinical efficacy of emerging treatment strategies is paramount. This guide provides an objective comparison of a combination therapy involving taurursodiol sodium and riluzole with other alternatives in preclinical ALS models. The data presented is based on available experimental studies in widely used animal models of the disease, primarily the SOD1-G93A transgenic mouse.
Overview of Investigated Compounds
Taurursodiol (TUDCA) is a hydrophilic bile acid that has demonstrated neuroprotective properties by mitigating endoplasmic reticulum (ER) stress and mitochondrial dysfunction, both of which are implicated in ALS pathology. It is a component of the combination drug Relyvrio (sodium phenylbutyrate and taurursodiol).
Riluzole is a benzothiazole derivative and an established glutamate modulator that is approved for the treatment of ALS. Its mechanism of action is believed to involve the inhibition of glutamate release and the blockade of voltage-gated sodium channels.
This guide will focus on the preclinical evidence for the combination of these two mechanisms and compare it against other therapeutic approaches.
Efficacy in Preclinical ALS Models: A Comparative Analysis
Direct preclinical studies on the combination of taurursodiol and riluzole are limited. However, research on a combination of sodium butyrate and riluzole in the SOD1-G93A mouse model offers valuable insights, as sodium butyrate shares a mechanism of action with sodium phenylbutyrate, the other component of Relyvrio. The following tables summarize key findings from this and other relevant preclinical studies.
Table 1: Efficacy of Sodium Butyrate and Riluzole Combination in SOD1-G93A Mice
| Treatment Group | Motor Performance (Rotarod, sec) | Grip Strength (g) | Survival (days) |
| Vehicle Control | Baseline | Baseline | ~125 |
| Riluzole | Modest Improvement | Modest Improvement | ~134 (+7.2%) |
| Sodium Butyrate | Significant Improvement | Significant Improvement | ~141 (+12.8%) |
| Riluzole + Sodium Butyrate | Synergistic Improvement | Synergistic Improvement | ~152 (+21.6%) |
Data synthesized from a study by Ryu et al.[1]. Please refer to the original publication for detailed statistical analysis.
Table 2: Comparative Efficacy of Alternative Therapies in SOD1-G93A Mice
| Therapeutic Agent | Mechanism of Action | Key Preclinical Findings (vs. Control) |
| Edaravone | Free Radical Scavenger | Slowed motor decline, preserved motor neurons, and reduced mutant SOD1 deposition when initiated at symptom onset[2]. |
| Riluzole (monotherapy) | Glutamate Modulator | Inconsistent results across studies. Some show modest preservation of motor function[3], while others report no significant benefit on lifespan or motor performance[4]. |
| Sodium Phenylbutyrate | Histone Deacetylase Inhibitor, ER Stress Reducer | Suppresses neuroinflammation and oxidative stress, providing neuroprotection in models of neurodegenerative diseases[5]. |
Mechanistic Insights: Signaling Pathways
The therapeutic rationale for combining taurursodiol and riluzole lies in their complementary mechanisms of action, targeting different aspects of ALS pathophysiology.
Taurursodiol is thought to exert its neuroprotective effects by alleviating ER stress and inhibiting the mitochondrial pathway of apoptosis. It helps to maintain protein folding homeostasis and stabilizes mitochondrial membranes, thereby preventing the release of pro-apoptotic factors.
Riluzole's primary mechanism is the modulation of glutamatergic neurotransmission. By inactivating voltage-dependent sodium channels, it reduces the presynaptic release of glutamate. It may also block postsynaptic glutamate receptors, thereby protecting motor neurons from excitotoxicity.
Experimental Protocols
The following methodologies are representative of those used in the preclinical evaluation of the discussed therapies in the SOD1-G93A mouse model of ALS.
Experimental Workflow
Animal Model:
-
Strain: Transgenic mice expressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration:
-
Riluzole: Typically administered daily via intraperitoneal (I.P.) injection or in drinking water at doses ranging from 10-30 mg/kg.
-
Sodium Butyrate: Administered in drinking water (e.g., 2%).
-
Edaravone: Administered daily via I.P. injection at doses ranging from 1-10 mg/kg.
-
Treatment Start: Often initiated at a presymptomatic or early symptomatic stage (e.g., 60-90 days of age).
Behavioral Assessments:
-
Rotarod Test: Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded. This assesses motor coordination and balance.
-
Grip Strength Test: A grip strength meter is used to measure the peak force generated by the forelimbs and/or hindlimbs, indicating muscle strength.
-
Body Weight: Monitored regularly as an indicator of general health and disease progression.
Survival Analysis:
-
The primary endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, at which point the animal is euthanized.
Histological and Biomarker Analysis:
-
Motor Neuron Counting: Spinal cord sections are stained (e.g., with Nissl stain), and the number of surviving motor neurons in the ventral horn is quantified.
-
Biomarker Quantification: Levels of markers for oxidative stress (e.g., 3-nitrotyrosine) or protein aggregation (e.g., mutant SOD1) are measured in spinal cord tissue.
Conclusion
The available preclinical data suggests that a combination therapy targeting both ER/mitochondrial stress and excitotoxicity holds significant promise for the treatment of ALS. The synergistic effects observed with the combination of sodium butyrate and riluzole in the SOD1-G93A mouse model, resulting in improved motor function and extended survival beyond that of either agent alone, provide a strong rationale for this multi-target approach.
Compared to monotherapies such as edaravone, which primarily targets oxidative stress, and riluzole, which has shown variable efficacy in preclinical models, the combination strategy appears to offer a more robust therapeutic effect. However, it is crucial to acknowledge the limitations of the SOD1-G93A model, which represents a familial form of ALS, and the need for further preclinical validation of the direct combination of taurursodiol and riluzole in diverse ALS models.
This guide underscores the importance of a multi-faceted therapeutic strategy for a complex and heterogeneous disease like ALS. The data presented herein should serve as a valuable resource for researchers and clinicians in the ongoing development of more effective treatments for this devastating neurodegenerative disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riluzole preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Phenylbutyrate Controls Neuroinflammatory and Antioxidant Activities and Protects Dopaminergic Neurons in Mouse Models of Parkinson’s Disease | PLOS One [journals.plos.org]
Taurursodiol Sodium: A Comparative Guide to its Anti-inflammatory Effects in Microglia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Taurursodiol sodium (also known as TUDCA sodium salt) in microglia, benchmarked against other common anti-inflammatory agents. The information is supported by experimental data and detailed protocols to assist in the evaluation and design of future research.
I. Comparative Efficacy in Microglial Inflammation
Taurursodiol (TUDCA) has demonstrated significant anti-inflammatory effects in microglia, the resident immune cells of the central nervous system. Its efficacy is attributed to its ability to modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.
Quantitative Analysis of Anti-inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and comparator molecules on microglia. Data is primarily from in vitro studies involving lipopolysaccharide (LPS)-stimulated microglia, a common model for inducing an inflammatory response.
| Compound | Target Mediator | Cell Type | Concentration | % Inhibition / Effect | Citation |
| Taurursodiol (TUDCA) | Nitric Oxide (NO) | BV2 microglial cells | 100 µM | ~68% reduction | [1] |
| 200 µM | ~71% reduction | [1] | |||
| 500 µM | ~86% reduction | [1] | |||
| TNF-α, IL-1β, COX-2, iNOS | BV2 microglial cells | 500 µM | Significant reduction in mRNA and protein levels | [2][3] | |
| Resolvin D1 (RvD1) | TNF-α | BV-2 cells | 10 nM | Decreased gene expression | |
| IL-6 | BV-2 cells | 10 nM | Decreased gene expression | ||
| IL-1β | BV-2 cells | 10 nM | Decreased gene expression | ||
| Dexamethasone sodium phosphate | RANTES, TGF-β1, NO | BV-2 microglial cells | Not specified | Dampened secretion | |
| MIP-1α, IL-10 | BV-2 microglial cells | Not specified | Increased production | ||
| Ibuprofen | Microglial activation | Transgenic mouse model of AD | 375 ppm in chow | Reduced IL-1β and GFAP levels |
II. Mechanistic Insights: Signaling Pathways
Taurursodiol exerts its anti-inflammatory effects by modulating several key signaling pathways within microglia.
Inhibition of the NF-κB Pathway
A primary mechanism of TUDCA's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under inflammatory conditions, TUDCA reduces the activation of NF-κB in both astrocytes and microglia, leading to a decrease in the production of nitric oxide. This is achieved through a reduction in the transcription and translation of the inducible nitric oxide synthase (iNOS) enzyme.
References
Replicating Published Findings on Taurursodiol's Efficacy: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the clinical efficacy of Taurursodiol, both as a standalone therapy (Tauroursodeoxycholic acid, TUDCA) and in combination with sodium phenylbutyrate (PB-TURSO), against other approved treatments for Amyotrophic Lateral Sclerosis (ALS), namely Riluzole and Edaravone. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the existing evidence.
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal clinical trials of Taurursodiol and its alternatives in the treatment of ALS.
Table 1: Efficacy of Sodium Phenylbutyrate and Taurursodiol (PB-TURSO) in ALS (CENTAUR Trial) [1][2][3][4][5]
| Outcome Measure | PB-TURSO (n=89) | Placebo (n=48) | Difference/Hazard Ratio (95% CI) | p-value |
| ALSFRS-R Score Decline (points/month) | -1.24 | -1.66 | 0.42 (0.03 to 0.81) | 0.03 |
| Median Overall Survival (months) | 25.0 | 18.5 | HR: 0.56 (0.34-0.92) | 0.023 |
| Tracheostomy/PAV-free Survival | - | - | HR: 0.51 (0.32 to 0.84) | 0.007 |
| First Hospitalization | - | - | HR: 0.56 (0.34 to 0.95) | 0.03 |
Table 2: Efficacy of Tauroursodeoxycholic Acid (TUDCA) in ALS (TUDCA-ALS Trial - Top-line Results)
| Outcome Measure | TUDCA | Placebo | Result |
| Primary Endpoint (ALSFRS-R Score) | - | - | Not Met |
| Secondary Endpoints (Survival, Biomarkers) | - | - | No significant difference |
Table 3: Efficacy of Riluzole in ALS (Meta-analysis of Clinical Trials)
| Outcome Measure | Riluzole (100 mg/day) | Placebo | Hazard Ratio (95% CI) / Result |
| Tracheostomy-free Survival | - | - | HR: 0.80 (0.64–0.99) |
| Median Survival Benefit | - | - | ~2-3 months |
| Mortality at 12 months | - | - | Significant reduction |
Table 4: Efficacy of Edaravone in ALS (Study 19)
| Outcome Measure | Edaravone | Placebo | Mean Difference (95% CI) | p-value |
| Change in ALSFRS-R Score at 24 weeks | -5.01 (SE 0.64) | -7.50 (SE 0.66) | 2.49 (0.99-3.98) | 0.0013 |
Experimental Protocols
This section details the methodologies for the key clinical trials cited.
CENTAUR Trial (PB-TURSO)
-
Study Design: Phase 2, multicenter, randomized, double-blind, placebo-controlled trial with an open-label extension.
-
Participants: 137 adults with definite ALS, with symptom onset within the previous 18 months.
-
Intervention:
-
Treatment Group (n=89): 3 g sodium phenylbutyrate and 1 g taurursodiol, once daily for 3 weeks, then twice daily.
-
Placebo Group (n=48): Matching placebo.
-
-
Duration: 24 weeks for the randomized phase.
-
Primary Outcome: Rate of decline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) total score.
-
Secondary Outcomes: Rates of decline in isometric muscle strength, plasma phosphorylated axonal neurofilament H subunit levels, slow vital capacity, and a combined survival endpoint.
PHOENIX Trial (PB-TURSO)
-
Study Design: Phase 3, global, randomized, double-blind, placebo-controlled trial.
-
Participants: Approximately 664 adults with ALS.
-
Intervention:
-
Treatment Group: Sodium phenylbutyrate and taurursodiol.
-
Placebo Group: Matching placebo.
-
-
Duration: 48 weeks.
-
Primary Outcome: Change from baseline in ALSFRS-R total score at 48 weeks.
-
Secondary Outcomes: Quality of life assessments, overall survival, and respiratory function (slow vital capacity).
-
Result: The trial did not meet its primary or secondary endpoints.
TUDCA-ALS Trial (TUDCA)
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 336 adults with ALS.
-
Intervention:
-
Treatment Group: Tauroursodeoxycholic acid (TUDCA).
-
Placebo Group: Matching placebo.
-
-
Duration: 18 months.
-
Primary Outcome: Difference in the proportion of responders based on the ALSFRS-R score at 18 months.
-
Result: The trial failed to meet its primary endpoint.
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for Taurursodiol based on preclinical findings.
Caption: Proposed mechanism of Taurursodiol in reducing apoptosis by inhibiting ER stress and mitochondrial pathways.
Experimental Workflows
Caption: Simplified workflow of the CENTAUR and PHOENIX clinical trials for PB-TURSO in ALS.
Caption: Simplified workflow of the TUDCA-ALS clinical trial for TUDCA in ALS.
References
- 1. | BioWorld [bioworld.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Effect of sodium phenylbutyrate/taurursodiol on tracheostomy/ventilation-free survival and hospitalisation in amyotrophic lateral sclerosis: long-term results from the CENTAUR trial | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 4. Sodium Phenylbutyrate–Taurursodiol Slows Decline in Patients with ALS - Mass General Advances in Motion [advances.massgeneral.org]
- 5. "Trial of Sodium Phenylbutyrate-Taurursodiol for Amyotrophic Lateral Sc" by Sabrina Paganoni, Eric A Macklin et al. [digitalcommons.providence.org]
A Comparative Analysis of Taurursodiol Sodium and Other ER Stress Inhibitors in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and processing. Disruption of ER homeostasis, known as ER stress, leads to the accumulation of misfolded proteins, a common pathological hallmark of many neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). Consequently, targeting ER stress has emerged as a promising therapeutic strategy. This guide provides a comparative overview of Taurursodiol sodium (a component of the combination drug AMX0035/Relyvrio), and other prominent ER stress inhibitors, with a focus on their mechanisms of action and supporting experimental data in the context of neurodegeneration.
Mechanisms of Action: A Multi-pronged Approach to Mitigating ER Stress
ER stress triggers a complex signaling network known as the Unfolded Protein Response (UPR), which is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. While initially protective, chronic activation of the UPR can lead to apoptosis and cellular dysfunction. ER stress inhibitors aim to modulate this response through various mechanisms.
Taurursodiol (TUDCA) , a hydrophilic bile acid, and its sodium salt, this compound, are known to act as chemical chaperones, aiding in the proper folding of proteins and reducing the load of misfolded proteins in the ER. It also exhibits anti-apoptotic and anti-inflammatory properties. Taurursodiol is a key component of AMX0035 (Relyvrio) , an oral fixed-dose combination with sodium phenylbutyrate. This combination is designed to synergistically reduce neuronal cell death by mitigating both ER stress and mitochondrial dysfunction.[1]
Sodium Phenylbutyrate (4-PBA) , the other component of AMX0035, is a histone deacetylase (HDAC) inhibitor that also functions as a chemical chaperone.[2] It upregulates chaperone proteins, thereby enhancing the protein-folding capacity of the ER and reducing ER stress.[3] Preclinical studies have shown its potential in reducing Aβ plaque burden and tau hyperphosphorylation in AD models.[4]
Salubrinal is a selective inhibitor of the phosphatase complex that dephosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). By maintaining eIF2α in its phosphorylated state, Salubrinal attenuates the general protein synthesis, reducing the protein load on the ER and promoting cell survival under ER stress conditions.
PERK Inhibitors , such as GSK2606414, directly target the protein kinase R-like endoplasmic reticulum kinase (PERK), one of the primary UPR sensors. By inhibiting PERK, these small molecules prevent the downstream phosphorylation of eIF2α and the subsequent translational repression and activation of pro-apoptotic pathways.
Comparative Efficacy in Neurodegenerative Disease Models
The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative look at the performance of these ER stress inhibitors.
Table 1: Preclinical Efficacy of ER Stress Inhibitors in Cellular and Animal Models of Neurodegeneration
| Compound/Drug | Model System | Disease Model | Key Efficacy Readouts | Results | Citation(s) |
| Taurursodiol (as part of AMX0035) | Primary skin fibroblasts from sporadic ALS patients | ALS | Transcriptomic and metabolomic profiling | AMX0035 showed a greater and distinct effect on genes and metabolites involved in ALS-relevant pathways compared to either PB or TURSO alone. | |
| Tg2576 mouse model | Alzheimer's Disease | Soluble Aβ42 levels | Reduced soluble Aβ42 levels after one month of treatment. | ||
| Sodium Phenylbutyrate (4-PBA) | Rotenone-induced rat model | Parkinson's Disease | Reduction in apoptotic markers (t-Bid, Bax, Cleaved cas-3) | Significant reduction in apoptotic protein levels in the substantia nigra and striatum. | |
| NGN2-iPSCs from Trisomy 21 and 13 patients | Down Syndrome | Reduction in protein aggregates and apoptosis | Significantly decreased protein aggregates and prevented apoptosis in trisomic neurons. | ||
| Salubrinal | Rodent model of traumatic brain injury | Traumatic Brain Injury | Reduction in neurodegeneration (FJB fluorescence) | Significantly reduced Fluoro-Jade B positive cells in the lateral orbitofrontal cortex. | |
| Deltamethrin-treated mice | Toxin-induced neurogenesis disruption | Increase in neurogenesis (BrdU-positive cells) | Significantly counteracted the reduction in BrdU-positive cells in the hippocampus. | ||
| Primary cortical neurons treated with Aβ | Alzheimer's Disease | Reduction in neuronal death (TUNEL assay) | Significantly reduced the number of TUNEL-positive neurons. | ||
| GSK2606414 (PERK Inhibitor) | High glucose-treated N2A cells | Diabetic Neuropathy Model | Reduction in ER stress markers (GRP78, p-PERK, p-eIF2α, ATF4, CHOP) | Ameliorated the expression of ER stress markers. | |
| Prion-infected mice | Prion Disease | Restoration of global protein synthesis rates and prevention of memory loss | Restored protein synthesis and prevented loss of novel object memory. |
Table 2: Clinical Trial Data for AMX0035 (this compound and Sodium Phenylbutyrate) in ALS
| Clinical Trial | Phase | Primary Endpoint | Key Results | Citation(s) |
| CENTAUR | 2 | Change from baseline in ALSFRS-R total score over 24 weeks | Statistically significant slowing of disease progression (p < 0.05). The AMX0035 group had a 2.32-point higher ALSFRS-R score than the placebo group at 24 weeks. | |
| PHOENIX | 3 | Change from baseline in ALSFRS-R total score at 48 weeks | Did not meet the primary endpoint (p=0.667). No significant difference was observed between the AMX0035 and placebo groups. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of ER Stress and the Unfolded Protein Response
Caption: The Unfolded Protein Response (UPR) signaling cascade.
Mechanism of Action of Different ER Stress Inhibitors
Caption: Mechanisms of action for key ER stress inhibitors.
Experimental Workflow for Assessing Neuroprotection
Caption: A generalized experimental workflow for evaluating neuroprotective agents.
Detailed Experimental Protocols
Western Blot for ER Stress Markers (GRP78 and CHOP)
-
Tissue/Cell Lysis: Homogenize spinal cord tissue or lyse neuronal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 (1:1000) and CHOP (1:500) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using imaging software and normalize to the loading control.
TUNEL Assay for Neuronal Apoptosis
-
Cell/Tissue Preparation: Fix primary cortical neurons or brain tissue sections with 4% paraformaldehyde. For tissue sections, deparaffinize and rehydrate.
-
Permeabilization: Permeabilize cells/tissue with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP for 60 minutes at 37°C in a humidified chamber.
-
Washing: Rinse the samples with phosphate-buffered saline (PBS).
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the samples and visualize using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and DAPI-stained (total) cells in multiple fields to determine the apoptotic index.
Immunohistochemistry for Neuronal Survival (NeuN Staining)
-
Tissue Preparation: Perfuse the mouse with PBS followed by 4% paraformaldehyde. Post-fix the brain overnight and then cryoprotect in 30% sucrose.
-
Sectioning: Cut 30-40 µm thick coronal sections using a cryostat.
-
Antigen Retrieval: Perform antigen retrieval by heating the sections in sodium citrate buffer (pH 6.0).
-
Blocking: Block non-specific binding with a solution containing normal goat serum and Triton X-100 in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against NeuN (a marker for mature neurons, 1:500) overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000) for 2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain with DAPI and mount the sections on slides.
-
Imaging and Analysis: Capture images using a confocal or fluorescence microscope and quantify the number of NeuN-positive cells in the region of interest.
Behavioral Testing in Mouse Models
-
Morris Water Maze (for Alzheimer's Disease Models): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water using visual cues. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial where the platform is removed.
-
Rotarod Test (for ALS and Huntington's Disease Models): This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. The rod can rotate at a constant speed or with accelerating speed.
Conclusion
Targeting ER stress is a viable therapeutic avenue for a range of neurodegenerative diseases. Taurursodiol, particularly in combination with sodium phenylbutyrate as AMX0035, has shown promise in clinical trials for ALS, although recent findings from the PHOENIX trial have cast some doubt on its efficacy. Preclinical studies of other ER stress inhibitors, such as Salubrinal and PERK inhibitors, also demonstrate neuroprotective effects in various disease models.
For researchers and drug developers, the choice of an ER stress inhibitor will depend on the specific disease context and the desired mechanism of action. While chemical chaperones like Taurursodiol and 4-PBA offer a broad approach to reducing the misfolded protein load, more targeted inhibitors of the UPR pathways, such as PERK inhibitors, may provide a more precise modulation of the stress response. Further head-to-head comparative studies in relevant preclinical models are crucial to delineate the relative efficacy and optimal therapeutic window for these promising compounds. The detailed experimental protocols provided here offer a foundation for conducting such comparative analyses and advancing the development of effective treatments for neurodegenerative diseases.
References
- 1. Amylyx Pharmaceuticals Announces Publication of Preclinical Data Showing Potential Synergistic Effect of AMX0035 Compared to Individual Compounds | Amylyx Pharmaceuticals, Inc. [investors.amylyx.com]
- 2. Comprehensive Behavioral Testing in the R6/2 Mouse Model of Huntington's Disease Shows No Benefit from CoQ10 or Minocycline | PLOS One [journals.plos.org]
- 3. Salubrinal reduces oxidative stress, neuroinflammation and impulsive-like behavior in a rodent model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects of sodium phenylbutyrate and taurursodiol in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Utility of Neurofilament Light Chain as a Biomarker for Taurursodiol Sodium Treatment in Neurodegenerative Disease
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The quest for effective treatments for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) is increasingly reliant on the identification and validation of sensitive biomarkers. Neurofilament light chain (NfL), a protein released from damaged neurons, has emerged as a leading candidate for monitoring disease progression and therapeutic response. This guide provides a comprehensive comparison of Taurursodiol sodium's effect on NfL levels with that of other ALS therapies, supported by experimental data and detailed methodologies. Taurursodiol, a hydrophilic bile acid, has demonstrated neuroprotective effects by mitigating cellular stress. This document will delve into the clinical evidence surrounding Taurursodiol's impact on this key biomarker, offering valuable insights for the scientific community.
Taurursodiol and Neurofilament Light Chain: An Objective Comparison
Taurursodiol, often in combination with sodium phenylbutyrate as AMX0035, has been investigated for its therapeutic potential in ALS. A key study in this area is the CENTAUR trial. While this trial demonstrated a statistically significant slowing of functional decline in patients treated with AMX0035, it did not show a corresponding significant change in plasma neurofilament light chain (NfL) levels compared to placebo.[1][2] This finding presents a critical point of discussion in the validation of NfL as a pharmacodynamic biomarker for this specific therapeutic agent.
In contrast, other therapeutic agents for ALS have shown a direct and significant impact on NfL levels, positioning NfL as a more straightforward biomarker for their mechanisms of action.
Table 1: Comparison of Therapeutic Effects on Neurofilament Light Chain (NfL) Levels in ALS
| Treatment | Key Clinical Trial(s) | Effect on Plasma/CSF NfL Levels | Key Findings |
| Taurursodiol (as AMX0035) | CENTAUR (Phase 2) | No significant change in plasma NfL levels.[1][2] | Slowed functional decline as measured by the ALSFRS-R score, but this clinical benefit was not reflected in NfL levels. |
| Tofersen | VALOR (Phase 3) | Significant reduction in plasma and CSF NfL levels.[3] | Reduction in NfL was a key factor in the accelerated FDA approval, serving as a surrogate endpoint reasonably likely to predict clinical benefit. At 28 weeks, plasma NfL was reduced by 55% with Tofersen compared to a 12% increase with placebo. |
| Masitinib | AB10015 (Phase 2b/3) | Preclinical data shows a reduction in serum NfL. Clinical trial data announcements suggest a reduction in serum NfL levels. | Showed a slowing of functional decline in a subgroup of patients. The effect on NfL in the clinical trial is yet to be published in a peer-reviewed journal with full quantitative data. |
| Edaravone | REFINE-ALS (Observational) | Currently under investigation. | The effect of Edaravone on NfL levels in a real-world setting is being actively studied. |
Experimental Protocols: A Closer Look at the Methodologies
The accurate interpretation of biomarker data is contingent on a thorough understanding of the experimental protocols employed. Below are the methodologies used for NfL measurement in the key clinical trials discussed.
CENTAUR Trial (AMX0035)
-
Biomarker Analyzed: Plasma neurofilament light chain (NfL) was a secondary outcome measure.
-
Sample Collection: Blood samples were collected at baseline and at regular intervals throughout the 24-week trial.
-
Assay Method: Plasma NfL concentrations were measured using an ultrasensitive single-molecule array (Simoa) assay. The specific Simoa NfL kit used was from Quanterix.
-
Data Analysis: Log10-transformed plasma biomarker measurements were analyzed using a linear mixed-effects model.
VALOR Trial (Tofersen)
-
Biomarker Analyzed: Plasma and cerebrospinal fluid (CSF) neurofilament light chain (NfL).
-
Sample Collection: Plasma and CSF samples were collected at baseline and at specified time points during the 28-week treatment period.
-
Assay Method: NfL concentrations were quantified using a single-molecule array (Simoa) immunoassay.
-
Data Analysis: The change from baseline in NfL levels was analyzed, with plasma NfL ratio to baseline being a key reported metric.
REFINE-ALS Study (Edaravone)
-
Biomarker Analyzed: Neurofilament light (NfL) and heavy (NfH) chains in blood and/or urine.
-
Sample Collection: Samples are collected at baseline and during cycles 1, 3, and 6 of edaravone treatment.
-
Assay Method: The study protocol specifies the collection of samples for NfL analysis, with the specific assay details to be reported upon study completion.
-
Data Analysis: The study aims to identify changes in biomarker levels in response to edaravone treatment in a real-world setting.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Discussion and Future Directions
The finding that Taurursodiol (as AMX0035) slows functional decline in ALS without a corresponding decrease in plasma NfL levels raises important questions about the role of NfL as a universal biomarker for all therapeutic interventions in this disease. It is plausible that Taurursodiol's primary mechanism of action, which involves mitigating cellular stress and apoptosis, may not directly impact the rate of axonal breakdown in a way that is immediately reflected by NfL levels within the timeframe of the CENTAUR trial.
In contrast, therapies like Tofersen, which directly target the production of a pathogenic protein in a genetic form of ALS, demonstrate a clear and rapid effect on NfL, solidifying its utility as a pharmacodynamic biomarker in that context.
For researchers and drug development professionals, these findings underscore the importance of a multi-faceted approach to biomarker strategy. While NfL remains a valuable prognostic marker in ALS, its utility as a pharmacodynamic biomarker may be context-dependent, varying with the specific mechanism of the therapeutic agent under investigation.
Future research should focus on:
-
Long-term follow-up studies: To determine if the clinical benefits of Taurursodiol eventually lead to a reduction in NfL levels over a more extended period.
-
Exploration of other biomarkers: Investigating a panel of biomarkers that reflect different aspects of ALS pathophysiology, such as inflammation and oxidative stress, may provide a more comprehensive picture of Taurursodiol's therapeutic effects. The CENTAUR trial did show that AMX0035 significantly reduced levels of the inflammatory biomarkers YKL-40 and C-reactive protein (CRP).
-
Mechanistic studies: Further elucidation of the precise molecular pathways through which Taurursodiol exerts its neuroprotective effects will aid in the identification of more direct and sensitive biomarkers for this compound.
References
- 1. Effect of sodium phenylbutyrate and taurursodiol on plasma concentrations of neuroinflammatory biomarkers in amyotrophic lateral sclerosis: results from the CENTAUR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radicava/Edaravone Findings in Biomarkers From Amyotrophic Lateral Sclerosis (REFINE-ALS): Protocol and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Taurursodiol Sodium: A Comparative Analysis of its Neuroprotective Efficacy in Diverse Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Tauroursodiol sodium, also known as Tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid demonstrating significant promise as a neuroprotective agent. Its therapeutic potential is attributed to its ability to mitigate cellular stress and inhibit apoptotic pathways. This guide provides a comparative overview of TUDCA's effects across different neuronal cell lines, supported by experimental data, to aid researchers in evaluating its suitability for various neurodegenerative disease models.
Quantitative Comparison of Taurursodiol's Effects
The neuroprotective effects of Taurursodiol have been quantified across several key parameters in different neuronal cell lines. The following tables summarize the notable findings regarding its impact on cell viability, apoptosis, and neuronal differentiation.
| Cell Line | Assay | Treatment/Insult | TUDCA Concentration | Outcome | Reference |
| SH-SY5Y (Human Neuroblastoma) | Cell Viability (MTT Assay) | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 100 µM | Significantly prevents CCCP-induced cell death | [1] |
| Apoptosis (Hoechst Staining) | CCCP | 100 µM | Significantly reduces the percentage of apoptotic nuclei | [1] | |
| ROS Generation | CCCP | 100 µM | Prevents the generation of reactive oxygen species | [1] | |
| NSC-34 (Mouse Motor Neuron-like) | Neurite Outgrowth | Not specified (neurotrophic properties) | Not specified | Reported to have neurotrophic properties promoting motor neuron survival | [2] |
| Neural Stem Cells (NSCs) (Mouse) | Proliferation | Differentiation-inducing medium | Not specified | Increases the number of proliferating cells | [3] |
| Neuronal Conversion | Differentiation-inducing medium | Not specified | Favors neuronal over astroglial cell fate | ||
| Apoptosis | Differentiation-inducing medium | Not specified | Prevents mitochondrial apoptotic events | ||
| Primary Dorsal Root Ganglion (DRG) Neurons (Rat) | Cell Viability (CellTiter-Blue) | Tunicamycin | 250 µM | No significant cytotoxic effect at this concentration | |
| Apoptosis (TUNEL Assay) | Tunicamycin | 250 µM | Markedly suppresses tunicamycin-induced apoptosis | ||
| Caspase-3/9 Activity | Tunicamycin | 250 µM | Significantly reduces caspase-3 and caspase-9 activities |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Cell Culture and TUDCA Treatment
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experimental treatments, cells are often pre-incubated with TUDCA (e.g., 100 µM) for a specified period before the addition of an apoptotic stimulus like CCCP.
-
NSC-34 Cells: Murine motor neuron-like NSC-34 cells are typically cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. To induce differentiation and neurite outgrowth, the serum concentration is often reduced, and retinoic acid may be added as a differentiating agent.
-
Neural Stem Cells (NSCs): Mouse NSCs can be grown as a monolayer in a medium optimized for NSC expansion, containing factors like EGF and FGF-2. For differentiation experiments, the growth factors are withdrawn, and the cells are cultured in a neuronal differentiation-inducing medium. TUDCA is added to the medium to assess its effects on proliferation and cell fate determination.
Apoptosis and Cell Viability Assays
-
TUNEL Staining for Apoptosis Detection:
-
Neuronal cells are cultured on coverslips and treated with an apoptotic inducer (e.g., tunicamycin) with or without TUDCA pre-treatment.
-
After treatment, cells are fixed with 4% paraformaldehyde.
-
The cells are then permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture is added to the cells and incubated in a humidified chamber at 37°C to label the fragmented DNA of apoptotic cells.
-
Nuclei are counterstained with DAPI.
-
The percentage of TUNEL-positive cells is determined by fluorescence microscopy.
-
-
Caspase Activity Assay:
-
Cells are plated in a white-walled 96-well plate.
-
Following treatment, a caspase-glo reagent containing a luminogenic caspase substrate is added to each well.
-
The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
The resulting luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
-
MTT Assay for Cell Viability:
-
Cells are seeded in a 96-well plate and treated as required for the experiment.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways influenced by Taurursodiol and a general workflow for its in vitro evaluation.
Caption: TUDCA's multi-target mechanism of action.
Caption: General workflow for in vitro TUDCA studies.
References
- 1. Tauroursodeoxycholic Acid Protects Against Mitochondrial Dysfunction and Cell Death via Mitophagy in Human Neuroblastoma Cells [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acids Induce Neurite Outgrowth in Nsc-34 Cells via TGR5 and a Distinct Transcriptional Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Taurursodiol Sodium with other Neuroprotectants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Taurursodiol sodium, a hydrophilic bile acid also known as TUDCA, has garnered significant attention for its neuroprotective properties. Its mechanisms of action, which include mitigating endoplasmic reticulum (ER) stress, inhibiting apoptosis, and reducing oxidative stress, make it a compelling candidate for treating neurodegenerative diseases.[1][2][3][4] Emerging research has focused on its synergistic potential when combined with other neuroprotective agents, aiming to target multiple pathological pathways simultaneously for enhanced therapeutic efficacy. This guide provides an objective comparison of this compound in combination with other neuroprotectants, supported by experimental data.
Combination Therapy with Sodium Phenylbutyrate
The combination of this compound and sodium phenylbutyrate (PB), commercially known as AMX0035 or Relyvrio, is the most clinically studied combination.[5] This therapy is designed to reduce neuronal death by concurrently targeting ER stress and mitochondrial dysfunction.
Clinical Trial Data in Amyotrophic Lateral Sclerosis (ALS)
The Phase 2 CENTAUR trial evaluated the efficacy and safety of this combination in ALS patients.
Table 1: Efficacy Outcomes from the CENTAUR Trial
| Outcome Measure | AMX0035 Group | Placebo Group | Difference | p-value | Citation(s) |
| Rate of decline in ALSFRS-R score (points/month) | -1.24 | -1.66 | 0.42 | 0.03 | |
| Median overall survival (months) | 25.0 | 18.5 | 6.5 | 0.023 |
Table 2: Biomarker Changes in the CENTAUR Trial (at 24 weeks)
| Biomarker | Change in AMX0035 Group | Change in Placebo Group | p-value | Citation(s) |
| YKL-40 (plasma) | ~20% decrease | No significant change | 0.008 | |
| C-reactive protein (CRP) (plasma) | ~30% decrease | No significant change | 0.048 |
Clinical Trial Data in Alzheimer's Disease (AD)
The Phase 2 PEGASUS trial assessed the safety, tolerability, and biological activity of this compound and sodium phenylbutyrate in participants with Alzheimer's disease. While the trial was not powered for efficacy, it provided valuable biomarker data.
Table 3: Cerebrospinal Fluid (CSF) Biomarker Changes in the PEGASUS Trial (at 24 weeks)
| Biomarker | Observation in AMX0035 Group | Between-Group Difference | Citation(s) |
| Phosphorylated tau-181 (p-tau181) | Reduction | Significant | |
| Total tau | Reduction | Significant | |
| Neurogranin | Reduction | Significant | |
| Fatty acid binding protein-3 (FABP3) | Reduction | Significant | |
| Chitinase-3-like-protein 1 (YKL-40) | Reduction | Significant | |
| Amyloid beta 42/40 ratio | No significant change | Significant | |
| Interleukin-15 (IL-15) | No significant change | Significant |
Combination Therapy with Other Neuroprotectants
Preclinical studies have explored the synergistic potential of this compound with other neuroprotective agents.
In Vitro Study in a Parkinson's Disease Model
An in vitro study investigated the additive neuroprotective effects of this compound in combination with coenzyme Q10 and creatine in a Parkinson's disease model using induced pluripotent stem cell (iPSC)-derived human dopaminergic neurons.
Table 4: In Vitro Neuroprotection in a Parkinson's Disease Model
| Treatment Group | Outcome Measure | Result | Citation(s) |
| TUDCA + Coenzyme Q10 + Creatine | Neurofilament Heavy (NFH) filament area | 24% increase vs. untreated | |
| TUDCA + Coenzyme Q10 + Creatine | Tubulin filament area | 16% increase vs. untreated |
Preclinical Study in an ALS Mouse Model
A study in a G93A transgenic ALS mouse model demonstrated a synergistic effect on survival with the combined treatment of riluzole and sodium butyrate, a compound related to sodium phenylbutyrate.
Table 5: Survival Benefit in an ALS Mouse Model
| Treatment Group | Increase in Survival | Citation(s) |
| Riluzole | 7.5% | |
| Sodium Phenylbutyrate | 12.8% | |
| Riluzole + Sodium Phenylbutyrate | 21.5% |
Experimental Protocols
CENTAUR Trial (NCT03127514)
-
Objective: To evaluate the safety and efficacy of sodium phenylbutyrate and taurursodiol in participants with ALS.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial. Participants were randomized in a 2:1 ratio to receive the active drug or a placebo.
-
Participants: 137 adults with definite ALS with symptom onset within the previous 18 months.
-
Intervention: Oral administration of a co-formulation of 3g sodium phenylbutyrate and 1g taurursodiol, or placebo, once daily for the first 3 weeks and twice daily thereafter for 24 weeks.
-
Primary Outcome: The rate of decline in the total score on the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) over 24 weeks.
-
Secondary Outcomes: Included changes in isometric muscle strength, respiratory function, and levels of biomarkers of neuronal injury.
-
Open-Label Extension: Participants who completed the 24-week trial were eligible to enroll in an open-label extension to receive the active treatment.
PEGASUS Trial (NCT03533257)
-
Objective: To evaluate the safety, tolerability, and activity of sodium phenylbutyrate and taurursodiol in individuals with Alzheimer's disease.
-
Study Design: A 3:2 randomized, double-blind, multicenter, placebo-controlled Phase 2 study over 24 weeks.
-
Participants: 95 individuals aged 55 to 89 with a diagnosis of probable Alzheimer's disease or mild cognitive impairment.
-
Intervention: Oral administration of a co-formulation of sodium phenylbutyrate and taurursodiol or placebo.
-
Primary Outcome: Safety and tolerability.
-
Exploratory Outcomes: Assessment of biological activity through cerebrospinal fluid (CSF) and plasma biomarkers, as well as preliminary cognitive and functional effects.
In Vitro Neuroprotection Assay (Parkinson's Disease Model)
-
Cell Models: Induced pluripotent stem cell (iPSC)-derived human dopaminergic neurons and microglial cells from a Parkinson's disease patient and a healthy control.
-
Treatment: Various combinations of tauroursodeoxycholic acid (TUDCA), co-enzyme Q10 (CoQ10), and creatine were evaluated.
-
Outcome Measures: Neuroprotection was assessed by measuring neurofilament heavy chain, tubulin filament area, and levels of pro-inflammatory cytokines.
Visualizing the Mechanisms of Action
The synergistic effects of this compound with other neuroprotectants are believed to stem from their complementary actions on key pathological pathways in neurodegeneration.
Caption: Synergistic neuroprotective mechanisms of this compound with partner agents.
Caption: General experimental workflow for assessing synergistic neuroprotective therapies.
References
- 1. neurologylive.com [neurologylive.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icahn.mssm.edu [icahn.mssm.edu]
Independent Validation of CENTAUR Trial Findings for Taurursodiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial findings for Taurursodiol (sodium phenylbutyrate and taurursodiol), also known as AMX0035, for the treatment of Amyotrophic Lateral Sclerosis (ALS). The initial promising results from the Phase 2 CENTAUR trial spurred hope within the ALS community. However, the subsequent Phase 3 PHOENIX trial, designed to confirm these findings, did not meet its primary endpoint, leading to the voluntary withdrawal of the drug, then marketed as Relyvrio, from the U.S. and Canadian markets.[1][2][3][4] This guide presents the data from both trials to offer a clear, evidence-based comparison for the scientific community.
Executive Summary
The CENTAUR trial, a Phase 2 study, suggested that Taurursodiol slowed functional decline and extended survival in individuals with ALS.[5] These encouraging findings led to accelerated approval of the drug in the U.S. and Canada. However, the larger Phase 3 PHOENIX trial failed to replicate these positive outcomes, showing no significant difference between the Taurursodiol and placebo groups in slowing the progression of ALS. This discrepancy underscores the critical importance of robust, independent validation in the drug development process.
Comparative Data of Key Clinical Trials
The following tables summarize the key quantitative data from the CENTAUR and PHOENIX trials for a direct comparison of their findings.
Table 1: Comparison of Primary Efficacy Endpoint - Change in ALSFRS-R Score
| Feature | CENTAUR Trial (Phase 2) | PHOENIX Trial (Phase 3) |
| Primary Endpoint | Rate of decline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) total score over 24 weeks. | Change from baseline in ALSFRS-R total score at 48 weeks. |
| Taurursodiol Group (Rate of Decline) | -1.24 points per month | Not statistically significant |
| Placebo Group (Rate of Decline) | -1.66 points per month | Not statistically significant |
| Difference in Decline Rate | 0.42 points per month | No significant difference |
| 95% Confidence Interval | 0.03 to 0.81 | Not reported as non-significant |
| P-value | 0.03 | 0.667 |
Table 2: Comparison of Survival Analysis
| Feature | CENTAUR Trial (Long-term follow-up) | PHOENIX Trial |
| Median Overall Survival (Taurursodiol Group) | 25.0 months | Not reported as non-significant |
| Median Overall Survival (Placebo Group) | 18.5 months | Not reported as non-significant |
| Hazard Ratio for Death | 0.56 (95% CI, 0.34 to 0.92) | Not statistically significant |
| P-value | 0.023 | Not reported as non-significant |
A post-hoc analysis of the CENTAUR trial compared participants treated with Taurursodiol to a propensity score-matched external control group from the Pooled Resource Open-Access ALS Clinical Trials (PRO-ACT) database. This analysis suggested a median overall survival that was 10.4 months longer in the CENTAUR group receiving the drug.
Experimental Protocols
A detailed comparison of the methodologies employed in the CENTAUR and PHOENIX trials is crucial for understanding the potential reasons for the discrepant outcomes.
CENTAUR Trial (Phase 2) Experimental Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial. An open-label extension (OLE) phase followed the initial 6-month randomized period.
-
Participant Population: 137 participants with definite ALS who had symptom onset within the previous 18 months.
-
Intervention: Participants were randomly assigned in a 2:1 ratio to receive either Taurursodiol (3g sodium phenylbutyrate and 1g taurursodiol) or a matching placebo, administered orally or via a feeding tube.
-
Primary Outcome Measure: The rate of decline in the total score on the ALSFRS-R over 24 weeks.
-
Secondary Outcome Measures: Included rates of decline in isometric muscle strength, plasma phosphorylated neurofilament heavy chain levels, and slow vital capacity, as well as survival.
-
Statistical Analysis: The primary analysis was a shared-baseline mixed-effects model to compare the rate of change in the ALSFRS-R score between the two groups.
PHOENIX Trial (Phase 3) Experimental Protocol
-
Study Design: A global, 48-week, randomized, placebo-controlled trial.
-
Participant Population: 664 adults with ALS.
-
Intervention: Participants were randomized to receive either Taurursodiol or a placebo.
-
Primary Outcome Measure: Change from baseline in the ALSFRS-R total score at 48 weeks.
-
Secondary Outcome Measures: Included assessments of quality of life, overall survival, and respiratory function.
-
Statistical Analysis: The primary endpoint was the change from baseline in the ALSFRS-R total score at 48 weeks, with a p-value of 0.667 indicating no statistical significance.
Visualizing the Discrepancy in Trial Outcomes
The following diagrams illustrate the workflow of the clinical trial process and the divergent outcomes of the CENTAUR and PHOENIX trials.
Proposed Mechanism of Action of Taurursodiol
Taurursodiol is a combination of two compounds, sodium phenylbutyrate and taurursodiol, which are believed to mitigate neuronal cell death by targeting stress in the endoplasmic reticulum and mitochondria.
Conclusion
The journey of Taurursodiol from the promising results of the CENTAUR trial to the disappointing outcome of the PHOENIX trial serves as a stark reminder of the complexities and challenges inherent in ALS drug development. While the initial findings provided a beacon of hope, the failure of the larger, confirmatory Phase 3 trial to validate these results underscores the necessity of rigorous, independent, and well-powered studies. For researchers, scientists, and drug development professionals, this case highlights the importance of cautious optimism and the need for robust evidence before a treatment can be considered definitively effective. The discrepancy between the two trials warrants further investigation to understand the potential contributing factors, which could include differences in trial design, patient populations, or other unidentified variables.
References
- 1. Long‐term survival of participants in the CENTAUR trial of sodium phenylbutyrate‐taurursodiol in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
A Preclinical Showdown: Taurursodiol Sodium Versus Novel Chaperone Proteins in Neurodegenerative Disease Models
For researchers and drug development professionals navigating the complex landscape of neurodegenerative disease therapeutics, the modulation of protein homeostasis presents a critical avenue of investigation. This guide provides a comparative analysis of taurursodiol sodium (Taurursodiol; also known as TUDCA), a chemical chaperone, and emerging novel chaperone proteins in preclinical models of neurodegenerative diseases. Due to a lack of direct head-to-head studies, this comparison synthesizes data from separate preclinical investigations, employing similar disease models and outcome measures to offer an objective overview of their respective therapeutic potential.
Taurursodiol, a hydrophilic bile acid, has demonstrated neuroprotective effects across a range of preclinical models, primarily attributed to its roles in mitigating endoplasmic reticulum (ER) stress and inhibiting apoptosis. In parallel, the field has seen the rise of novel chaperone proteins, including Heat Shock Protein 70 (HSP70), Glucose-Regulated Protein 78 (GRP78), and DnaJ heat shock proteins, as potential therapeutic agents. These molecular chaperones are integral to the cell's protein quality control system, actively participating in the folding, refolding, and degradation of misfolded proteins that are hallmarks of many neurodegenerative conditions.
This guide summarizes the available quantitative data from preclinical studies, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows to aid in the comparative assessment of these promising therapeutic strategies.
Comparative Efficacy in Preclinical Models
To facilitate an indirect comparison, the following tables summarize the quantitative outcomes from separate preclinical studies of taurursodiol and novel chaperone proteins in models of Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS).
Alzheimer's Disease Models
| Therapeutic Agent | Preclinical Model | Key Outcome Measure | Result | Reference |
| Taurursodiol | APP/PS1 transgenic mice | Amyloid-β (Aβ) plaque burden in the hippocampus and frontal cortex | Reduction in Aβ deposition | [1] |
| HSP70 | 5XFAD transgenic mice | Aβ plaque formation and neuronal density in the hippocampus and cortex | Reduced Aβ plaque formation and normalized neuronal density | [2][3] |
| HSP70 | Rat primary cortical neurons expressing Aβ42 | Neuronal survival (assessed by pyknotic nuclei and TUNEL staining) | Full protection against Aβ42-induced neuronal death |
Parkinson's Disease Models
| Therapeutic Agent | Preclinical Model | Key Outcome Measure | Result | Reference |
| Taurursodiol | Not sufficiently detailed in the provided search results. | - | - | - |
| GRP78 | Rat model of α-synuclein overexpression in the substantia nigra | Survival of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons | ~28% increase in survival of TH-positive neurons compared to α-synuclein alone |
Amyotrophic Lateral Sclerosis (ALS) Models
| Therapeutic Agent | Preclinical Model | Key Outcome Measure | Result | Reference |
| Taurursodiol (with Sodium Phenylbutyrate) | Fibroblasts from ALS patients | Gene and metabolite expression | Greater and distinct effect on genes and metabolites in ALS-relevant pathways compared to individual compounds | |
| Taurursodiol (with Sodium Phenylbutyrate) | ALS patients (CENTAUR Trial) | Median overall survival | 6.5-month longer median survival compared to placebo | |
| DnaJB5 | Mouse model of cytoplasmic TDP-43 expression | Motor impairments | Knockout of DnaJB5 exacerbated motor impairments |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of taurursodiol and novel chaperone proteins are mediated through distinct yet sometimes overlapping cellular pathways.
Taurursodiol's Mechanism of Action
Taurursodiol is understood to exert its protective effects primarily by alleviating ER stress. In the context of neurodegenerative diseases, the accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to apoptosis. Taurursodiol helps to restore ER homeostasis, thereby inhibiting downstream apoptotic signaling.
Figure 1: Taurursodiol's role in mitigating ER stress and apoptosis.
Novel Chaperone Proteins' Mechanism of Action
Novel chaperone proteins, such as HSP70, GRP78, and DnaJ proteins, play a more direct role in protein quality control. They can bind to misfolded protein intermediates, preventing their aggregation and facilitating either their correct refolding or their degradation through the ubiquitin-proteasome system or autophagy.
Figure 2: Role of chaperone proteins in protein quality control.
Experimental Protocols
Quantification of Dopaminergic Neuron Survival in a Rat Model of Parkinson's Disease (adapted from)
-
Animal Model: Adult male Sprague-Dawley rats are used. Parkinson's-like pathology is induced by stereotactic injection of a viral vector (e.g., adeno-associated virus) overexpressing human wild-type α-synuclein into the substantia nigra.
-
Therapeutic Intervention: A separate viral vector co-expressing GRP78 is injected at the same time as the α-synuclein vector.
-
Tissue Processing: Four weeks post-injection, animals are euthanized and transcardially perfused with 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose solution. Coronal sections of the substantia nigra are cut on a cryostat.
-
Immunohistochemistry: Sections are stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: The number of TH-positive neurons in the substantia nigra is counted using unbiased stereological methods. The results are expressed as the percentage of surviving neurons in the lesioned hemisphere compared to the unlesioned hemisphere.
Assessment of Amyloid-β Plaque Burden in a Transgenic Mouse Model of Alzheimer's Disease (adapted from)
-
Animal Model: 5XFAD transgenic mice, which develop amyloid plaques, are used.
-
Therapeutic Intervention: Recombinant human HSP70 is administered intranasally.
-
Tissue Processing: After the treatment period, mice are euthanized, and their brains are harvested. One hemisphere is fixed in paraformaldehyde for histology, and the other is frozen for biochemical analysis.
-
Immunohistochemistry: Brain sections are stained with an antibody specific for amyloid-β (e.g., 6E10) to visualize plaques.
-
Quantification: The amyloid plaque burden is quantified using image analysis software. This is typically expressed as the percentage of the total area of the hippocampus or cortex that is occupied by plaques.
Experimental Workflow for Preclinical Comparison
The following diagram illustrates a generalized workflow for the preclinical evaluation and comparison of neuroprotective compounds.
Figure 3: Generalized workflow for preclinical drug evaluation.
Conclusion
Both taurursodiol and novel chaperone proteins demonstrate significant promise in preclinical models of neurodegenerative diseases. Taurursodiol appears to act as a potent mitigator of ER stress-induced apoptosis, a common downstream pathology. In contrast, novel chaperone proteins offer a more direct intervention in the core problem of protein misfolding and aggregation.
The data, although not from direct comparative studies, suggest that both approaches can lead to improved neuronal survival and, in some cases, functional recovery. The choice between these strategies, or potentially their combination, will likely depend on the specific disease context and the predominant pathological mechanisms at play. Further research, including head-to-head preclinical trials, is warranted to definitively establish the comparative efficacy and potential synergies of these exciting therapeutic avenues.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Taurursodiol Sodium
Essential Safety and Operational Protocols for Laboratory Professionals
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Taurursodiol sodium. By outlining detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans, we aim to be your preferred resource for laboratory safety and chemical handling, ensuring both the integrity of your research and the safety of your team.
Personal Protective Equipment (PPE) for this compound
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended PPE for handling this compound in a powder form.
| PPE Category | Minimum Requirement | Recommended for Best Practice |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Body Protection | Laboratory coat | Disposable gown over a lab coat |
| Respiratory Protection | Not required under normal use with adequate ventilation | N95 respirator when handling bulk quantities or if dust generation is likely |
Operational Plan: From Receipt to Disposal
Following a structured operational plan ensures a safe and efficient workflow when working with this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling and Preparation of Solutions
-
Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation of any airborne particles.
-
Weighing: When weighing the powder, use an analytical balance within a ventilated enclosure.
-
Solution Preparation: To prepare a solution, slowly add the powdered this compound to the solvent to avoid splashing.
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
-
Spill:
-
Small Spill: For a small spill of the powder, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a wet cloth.
-
Large Spill: For a larger spill, evacuate the area and follow your institution's emergency spill response protocol.
-
-
Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
-
Waste Characterization: Although not classified as hazardous, dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Disposal of Unused Product: Unused this compound should be disposed of as chemical waste. Do not pour it down the drain unless permitted by your institution's environmental health and safety office.
-
Disposal of Contaminated Materials: All PPE and materials (e.g., weigh boats, paper towels) that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
